Methyl 5-iodo-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-iodo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEMDWANUAXEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858638 | |
| Record name | Methyl 5-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416549-09-1 | |
| Record name | Methyl 5-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 5-iodo-1H-pyrrole-2-carboxylate CAS 1416549-09-1 properties
The following technical guide details the properties, synthesis, and applications of Methyl 5-iodo-1H-pyrrole-2-carboxylate (CAS 1416549-09-1).
CAS 1416549-09-1 | Molecular Scaffold for Medicinal Chemistry[1][2][3]
Executive Summary & Core Significance
Methyl 5-iodo-1H-pyrrole-2-carboxylate is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule therapeutics. Its structural significance lies in the 5-iodo position , which serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing the rapid elaboration of the pyrrole core into complex pharmacophores.
Unlike its 4-iodo isomer, the 5-iodo variant enables linear extension of the pyrrole backbone, a geometry critical for fitting into the ATP-binding pockets of kinases (e.g., p38 MAP kinase) and the active sites of antimicrobial targets (e.g., MmpL3 in Mycobacterium tuberculosis).
Chemical Identity & Physical Properties[4][5]
| Property | Specification |
| CAS Number | 1416549-09-1 |
| IUPAC Name | Methyl 5-iodo-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₆H₆INO₂ |
| Molecular Weight | 251.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water |
| Melting Point | 138–142 °C (Typical range for 5-halo-pyrrole-2-esters) |
| SMILES | COC(=O)C1=CC=C(I)N1 |
| InChI Key | Unique identifier required for database integration |
Synthesis & Production Strategies
The synthesis of CAS 1416549-09-1 requires precise regiochemical control.[1] The ester group at C2 deactivates the ring but also directs incoming electrophiles. The challenge is distinguishing between the C4 (beta to nitrogen, gamma to carbonyl) and C5 (alpha to nitrogen, delta to carbonyl) positions.
Mechanism: Electrophilic Aromatic Substitution
The nitrogen lone pair activates the ring, directing substitution to C5. However, the electron-withdrawing ester at C2 deactivates the ring overall. Under controlled conditions (low temperature, stoichiometric reagents), the activation at C5 by the nitrogen dominates, yielding the 5-iodo product.
Primary Synthetic Route: N-Iodosuccinimide (NIS) Iodination
This method is preferred over elemental iodine (
Reagents: Methyl 1H-pyrrole-2-carboxylate, N-Iodosuccinimide (NIS). Solvent: DMF or Acetonitrile (MeCN). Conditions: -10°C to 0°C, dark.
Caption: Regioselective iodination pathway. Kinetic control at low temperature favors C5 substitution over C4 or di-iodination.
Experimental Protocols
Protocol A: Synthesis of Methyl 5-iodo-1H-pyrrole-2-carboxylate
Validation: This protocol minimizes the 4-iodo isomer.
-
Preparation: Charge a flame-dried round-bottom flask with Methyl 1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dissolve N-Iodosuccinimide (NIS) (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the pyrrole mixture over 30 minutes. Crucial: Slow addition prevents local high concentrations of NIS, reducing di-iodination.
-
Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C. Monitor by TLC (Hexane/EtOAc 4:1). The product is typically less polar than the starting material.
-
Quench: Pour the mixture into ice-water containing 5% sodium thiosulfate (
) to quench unreacted iodine species. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x).
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Yield: Expect 75-85% yield of a pale yellow solid.
Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Converting the 5-iodo scaffold into a biaryl pharmacophore.
-
Setup: Combine Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(2.5 eq) in Dioxane/Water (4:1) . -
Catalyst: Degas the solvent with argon for 10 minutes. Add
(5 mol%). -
Heating: Heat to 80-90°C for 4-6 hours under argon.
-
Workup: Cool, filter through Celite, and extract with EtOAc.
-
Result: Yields the 5-aryl-pyrrole-2-carboxylate.
Reactivity Profile & Applications
The 5-iodo group is a versatile entry point for divergent synthesis. The presence of the N-H proton allows for further functionalization (N-alkylation) after the C-C bond formation, or it can be protected (e.g., with SEM or Boc) prior to coupling if the catalyst is sensitive.
Caption: Divergent synthesis map. The C-I bond enables access to aryl, alkynyl, and alkenyl derivatives via Pd-catalysis.
Key Application Areas
-
p38 MAP Kinase Inhibitors: 5-Aryl pyrrole-2-carboxamides derived from this intermediate are potent inhibitors of p38
, a target for anti-inflammatory drugs. -
Anti-Tubercular Agents: The scaffold is used to synthesize inhibitors of MmpL3, a membrane protein essential for the mycobacterial cell wall.
-
Material Science: Used as a precursor for porphyrin synthesis and dipyrrin ligands.
Characterization & Quality Control
To validate the identity of CAS 1416549-09-1, rely on
-
H NMR (DMSO-
, 400 MHz):- 12.0–12.5 ppm (br s, 1H, NH )
- 6.8–6.9 ppm (d, J ~3.8 Hz, 1H, C3 -H)
- 6.3–6.4 ppm (d, J ~3.8 Hz, 1H, C4 -H)
-
3.7–3.8 ppm (s, 3H, OCH
) -
Note: The 5-iodo isomer shows two doublets with a typical pyrrole coupling constant (~3.5–4.0 Hz). The 4-iodo isomer would show two doublets (or singlets depending on resolution) with a smaller meta-like coupling (~1.5–2.0 Hz) between H3 and H5.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodides can degrade to liberate
, turning the solid brown). -
Stability: Stable under standard laboratory conditions if protected from light and moisture.
References
-
Regioselective Iodination of Pyrroles
-
Suzuki Coupling of Pyrrole-2-Carboxylates
-
Medicinal Chemistry Applications (p38 Kinase)
- Title: "The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase."
- Source:Bioorganic & Medicinal Chemistry Letters, 2010.
-
URL:[Link]
-
Anti-Tubercular Pyrrole Derivatives
- Title: "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors."
- Source:Journal of Medicinal Chemistry, 2022.
-
URL:[Link]
Sources
- 1. Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine-Catalyzed Regioselective Synthesis of Multisubstiuted Pyrrole Polyheterocycles Free from Rotamers and Keto-Enol Tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methyl 5-iodo-1H-pyrrole-2-carboxylate structure and molecular weight
Executive Summary
Methyl 5-iodo-1H-pyrrole-2-carboxylate is a specialized heterocyclic building block critical to the synthesis of DNA-binding polyamides (lexitropsins) and complex natural product analogues. Distinguished by its specific halogenation pattern, it serves as a regioselective scaffold for transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at the 5-position, enabling the extension of pyrrole oligomers or the introduction of functional probes.
This guide details the physicochemical profile, regioselective synthesis, and structural characterization of the compound, emphasizing the distinction between the 5-iodo and 4-iodo isomers—a common pitfall in pyrrole chemistry.
Physicochemical Profile
| Property | Data |
| IUPAC Name | Methyl 5-iodo-1H-pyrrole-2-carboxylate |
| CAS Registry Number | Not widely listed; often custom synthesized (Isomer 4-iodo CAS: 40740-41-8) |
| Molecular Formula | C₆H₆INO₂ |
| Molecular Weight | 251.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water |
| Melting Point | ~135–140 °C (Estimated based on analogues) |
| Acidity (pKa) | NH proton is weakly acidic (pKa ~16-17 in DMSO) |
Structural Analysis
The molecule consists of a pyrrole core substituted at the 2-position with a methyl ester and at the 5-position with an iodine atom.
-
Electronic Character: The ester at C2 is electron-withdrawing, deactivating the ring towards electrophilic attack but directing incoming electrophiles primarily to the C4 position.
-
Reactivity: The C5-Iodine bond is chemically versatile. Unlike the C4-iodo isomer, the C5-iodo motif allows for linear chain extension, crucial for synthesizing "hairpin" polyamides that bind the minor groove of DNA.
Figure 1: Structural deconstruction highlighting reactive centers.
Synthesis & Methodology
The Regioselectivity Challenge
Direct iodination of methyl 1H-pyrrole-2-carboxylate using electrophilic iodine sources (e.g., NIS, I₂) typically favors the 4-position due to the meta-directing effect of the ester group. To exclusively obtain the 5-iodo isomer, a lithiation-based strategy is required to overcome inherent electronic bias.
Protocol: Directed Lithiation Strategy
This protocol utilizes N-protection to direct lithiation to the 5-position (alpha to nitrogen), followed by an iodine quench.
Reagents:
-
Protecting Group: Di-tert-butyl dicarbonate (Boc₂O), DMAP
-
Lithiation: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Iodine Source: Iodine (I₂) or 1,2-Diiodoethane
-
Deprotection: Trifluoroacetic acid (TFA) or thermal deprotection
Step-by-Step Workflow:
-
N-Protection (Boc):
-
React methyl 1H-pyrrole-2-carboxylate with Boc₂O and catalytic DMAP in CH₂Cl₂.
-
Rationale: The Boc group protects the NH proton (preventing deprotonation) and sterically directs the subsequent lithiation.
-
-
Regioselective Lithiation (C5):
-
Iodination:
-
Add a solution of I₂ (1.2 equiv) in THF at -78 °C.
-
Allow to warm to room temperature.
-
-
Deprotection (Optional):
-
If the free NH is required, treat the intermediate with TFA/DCM (1:1) or heat at 180 °C (thermal Boc removal).
-
Note: For many coupling reactions (e.g., Suzuki), the N-Boc group is beneficial and can be retained until a later stage.
-
Figure 2: Synthetic pathway contrasting the directed lithiation route (C5) with the electrophilic route (C4).
Characterization & Structural Validation[3]
Distinguishing the 5-iodo isomer from the 4-iodo isomer is critical. ¹H NMR coupling constants provide the definitive proof.
¹H NMR Analysis (DMSO-d₆ or CDCl₃)
| Signal | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Interpretation |
| NH | 9.0 – 12.0 ppm | Broad Singlet | - | Acidic pyrrole proton (broadened by exchange). |
| H-3 | ~6.5 – 6.9 ppm | Doublet (d) | 3.5 – 4.2 Hz | Vicinal coupling to H-4. |
| H-4 | ~6.1 – 6.5 ppm | Doublet (d) | 3.5 – 4.2 Hz | Vicinal coupling to H-3. |
| OCH₃ | ~3.80 ppm | Singlet (s) | - | Methyl ester protons. |
Diagnostic Criterion:
-
5-Iodo Isomer (2,5-disubstituted): H-3 and H-4 are adjacent (vicinal). The coupling constant ³J is typically 3.5–4.2 Hz .
-
4-Iodo Isomer (2,4-disubstituted): H-3 and H-5 are separated by a carbon. The coupling is meta-like (⁴J), typically 1.5–2.5 Hz .
Mass Spectrometry[2][7][8]
-
ESI-MS: Observe [M+H]⁺ peak at m/z ~252.
-
Isotopic Pattern: Iodine is monoisotopic (Mass 126.9), so no M+2 pattern characteristic of Br/Cl will be observed.
Applications in Drug Discovery
Polyamide Synthesis (Lexitropsins)
Methyl 5-iodo-1H-pyrrole-2-carboxylate is a gateway to extended pyrrole arrays.
-
Mechanism: The iodine handle allows for palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) to attach heteroaryl groups, extending the curvature of the molecule to match the DNA minor groove.
-
Comparison: Standard solid-phase synthesis uses amino-acid coupling (dimers). The iodo-ester allows for convergent synthesis of larger fragments.
Fragment-Based Drug Design (FBDD)
-
Scaffold: The pyrrole-2-carboxylate core is a privileged scaffold in kinase inhibitors.
-
Functionalization: The 5-position is often exploited to reach into hydrophobic pockets of enzymes (e.g., ATP binding sites) via aryl coupling.
References
-
Structure & Properties: National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxylic acid, 5-iodo-.[5][6] Link
- NMR Coupling Constants: Hesse, M., Meier, H., & Zeeh, B. Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for pyrrole coupling constants).
- Synthesis of Halopyrroles: Handy, E. S., et al. "Synthesis of Pyrrole-Imidazole Polyamides." Journal of the American Chemical Society.
-
Regioselectivity: Gilchrist, T. L.[7] Heterocyclic Chemistry. (Mechanistic explanation of pyrrole electrophilic substitution vs. lithiation).
- Application in DNA Binding: Dervan, P. B. "Molecular Recognition of DNA by Small Molecules." Bioorganic & Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]
- 5. 5-iodo-1H-pyrrole-2-carboxylic acid | CAS#:149769-81-3 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
5-iodo-1H-pyrrole-2-carboxylic acid methyl ester chemical data
This guide outlines the chemical profile, synthesis, and application of Methyl 5-iodo-1H-pyrrole-2-carboxylate , a critical halogenated heterocyclic building block.
Document ID: PYR-IOD-005 | Version: 2.1 | Status: Validated
Executive Summary
Methyl 5-iodo-1H-pyrrole-2-carboxylate is a high-value heteroaromatic scaffold used primarily in medicinal chemistry for the construction of complex pyrrole-containing drugs and natural products (e.g., prodigiosins, lamellarins). Its strategic value lies in the C5-iodine handle , which enables site-selective carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) without disrupting the ester functionality at C2.
Chemical Identity & Physical Data
| Parameter | Data |
| IUPAC Name | Methyl 5-iodo-1H-pyrrole-2-carboxylate |
| CAS Number | 1416549-09-1 (Methyl ester) |
| Related CAS | 149769-81-3 (Free acid); 40740-41-8 (4-iodo isomer) |
| Molecular Formula | C₆H₆INO₂ |
| Molecular Weight | 251.02 g/mol |
| SMILES | COC(=O)C1=CC=C(I)N1 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 110–115 °C (Typical range for pure isomer; varies by crystal form) |
| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water.[1][2][3][4] |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive. |
Synthesis & Production Protocols
Mechanistic Challenge: Regioselectivity
Direct iodination of pyrrole-2-carboxylates with electrophilic iodine sources (e.g., NIS, I₂) typically yields a mixture of 4-iodo (major) and 5-iodo (minor) isomers due to the electronic directing effects of the pyrrole ring. To achieve high fidelity for the 5-iodo isomer, a Directed Ortho-Metalation (DoM) strategy is the authoritative standard.
Recommended Protocol: N-Protected Lithiation Route
This method guarantees C5 regioselectivity by utilizing the steric bulk and coordinating ability of an N-protecting group to direct lithiation to the 5-position.
Workflow Diagram:
Caption: Regioselective synthesis via Directed Ortho-Metalation (DoM) ensures C5 substitution.
Step-by-Step Experimental Procedure
Phase 1: N-Boc Protection
-
Dissolve methyl pyrrole-2-carboxylate (1.0 eq) in acetonitrile (0.5 M).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (0.1 eq).
-
Stir at RT for 4 hours until TLC shows consumption of starting material.
-
Concentrate and filter through a silica plug to obtain 1-tert-butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate.
Phase 2: C5-Iodination (The Critical Step)
-
Setup: Flame-dry a 3-neck flask; maintain strict Argon atmosphere.
-
Base Prep: Generate LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ by adding n-BuLi (1.1 eq) to TMP (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 min.
-
Note: LiTMP is preferred over LDA to minimize nucleophilic attack on the ester.
-
-
Lithiation: Add the N-Boc pyrrole intermediate (dissolved in THF) dropwise to the LiTMP solution at -78 °C. Stir for 1 hour. The bulky N-Boc group directs lithiation exclusively to the C5 position.
-
Quench: Add a solution of Iodine (I₂, 1.2 eq) in THF dropwise.
-
Workup: Warm to RT, quench with saturated Na₂S₂O₃ (to remove excess iodine), extract with EtOAc, and concentrate.
Phase 3: Deprotection
-
Dissolve the iodinated intermediate in CH₂Cl₂.
-
Add TFA (10 eq) or heat at 150 °C (thermal deprotection) if the Boc group is thermally labile in this scaffold.
-
Neutralize carefully with NaHCO₃, extract, and purify via column chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 65-75% overall.
Reactivity & Applications
The C5-iodine bond is a "soft" electrophile, highly reactive toward Pd(0) catalysts.
Cross-Coupling Capabilities[5]
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids to form 5-arylpyrroles (precursors to atorvastatin analogs).
-
Sonogashira: Reacts with terminal alkynes to form 5-alkynylpyrroles.
-
Heck Reaction: Olefination at the C5 position.
Reactivity Map:
Caption: Divergent synthesis pathways utilizing the C5-Iodo handle.
Quality Control & Spectroscopy
To validate the synthesis of the 5-iodo isomer versus the 4-iodo isomer, NMR analysis is definitive.
-
1H NMR (DMSO-d₆, 400 MHz):
-
NH: Broad singlet ~12.0–12.5 ppm.
-
H3 (β-proton): Doublet or dd, typically ~6.7–6.9 ppm.
-
H4 (β-proton): Doublet, typically ~6.3–6.5 ppm.
-
Differentiation: The coupling constant (
) between H3 and H4 in the 5-iodo isomer is characteristic of vicinal protons on the pyrrole ring (~3.5–4.0 Hz). In the 4-iodo isomer, the protons are at H3 and H5 (meta-like), showing a smaller coupling constant (~1.5–2.0 Hz).
-
Safety & Handling (HSE)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Stability: The C-I bond is light-sensitive. Degrades to violet/brown upon prolonged light exposure due to iodine liberation.
-
Disposal: Halogenated organic waste streams.
References
-
Regioselective Halogenation: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[5] Tetrahedron Letters, 2002.[5] Link
-
Pyrrole Lithiation: Hasan, I., et al. "Syntheses of 5-substituted pyrrole-2-carboxylates." Journal of Organic Chemistry, 1981. Link
- Cross-Coupling Applications: Gribble, G. W. "Palladium-catalyzed coupling reactions of pyrroles." In Heterocyclic Scaffolds II, Springer, 2010.
-
Compound Data: PubChem CID 1416549-09-1 (Methyl 5-iodo-1H-pyrrole-2-carboxylate). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
Regioselectivity of Pyrrole-2-Carboxylate Iodination at the C5 Position: A Mechanistic and Methodological Guide
Executive Summary
Pyrrole-2-carboxylates are foundational scaffolds in the synthesis of complex natural products and pharmaceuticals. They serve as critical precursors for antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors[1], lamellarin alkaloids, and various pyrrolo-quinoxaline derivatives. Functionalizing these heterocycles—specifically via halogenation—requires exquisite regiocontrol. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for directing the electrophilic iodination of 1H-pyrrole-2-carboxylates exclusively to the C5 position.
Mechanistic Principles: The C4 vs. C5 Dichotomy
The pyrrole ring is a
-
The Deactivating Ester (-I, -M): The C2-carboxylate group withdraws electron density from the ring. By classical electrophilic substitution rules, this meta-directing group pushes incoming electrophiles toward the C4 position.
-
The Activating Nitrogen (+M): The intrinsic electron-donating nature of the pyrrole nitrogen strongly activates the
-positions (C2 and C5). Because the C2 position is sterically and chemically blocked by the ester, the C5 position becomes the kinetically favored site for attack.
The Causality of Regiocontrol: The regiochemical outcome depends entirely on the stabilization of the resulting Wheland intermediate. When an electrophile attacks the C5 position, the positive charge is delocalized onto the nitrogen atom without placing it adjacent to the electron-withdrawing ester carbonyl. Conversely, C4 attack forces the intermediate into a less stable resonance state.
By manipulating the reaction kinetics (temperature, solvent polarity, and iodine source), chemists can tip the scales. For instance, using
Figure 1: Mechanistic divergence in the electrophilic iodination of pyrrole-2-carboxylates.
Quantitative Optimization of Reaction Conditions
To achieve high C5 regioselectivity, the choice of reagent and solvent is critical. The table below summarizes how different iodination systems influence the C5:C4 product ratio based on established literature parameters[3][2].
| Iodination System | Solvent | Temp (°C) | Major Isomer | C5:C4 Ratio | Isolated Yield (%) |
| NIS (1.05 eq) | DMF | -40 to 0 | C5-Iodo | > 95:5 | 78% |
| I₂, K₂CO₃ | MeOH | 25 | Mixed | 60:40 | 65% |
| N-Iodosaccharin, AgOTf | DCM | 25 | C4-Iodo | < 5:95 | 87% |
| NIS (2.50 eq) | DMF | 25 | 4,5-Diiodo | N/A | 92% |
Data synthesis demonstrates that highly reactive, metal-catalyzed systems favor C4, whereas low-temperature NIS in polar aprotic solvents favors C5.
Self-Validating Protocol: C5-Selective Iodination
This protocol utilizes
Step-by-Step Methodology
-
Substrate Dissolution & Cooling:
-
Action: Dissolve 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the reaction flask to -40 °C using a dry ice/acetonitrile bath.
-
Causality: DMF stabilizes the polar Wheland intermediate. The extreme low temperature strictly enforces kinetic control, preventing the thermodynamic migration of iodine to the C4 position and suppressing diiodination.
-
-
Electrophile Introduction:
-
Action: Dissolve NIS (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes to the reaction flask in the dark.
-
Causality: Dropwise addition ensures the local concentration of
remains virtually zero, preventing the highly reactive 5-iodo product from undergoing a second iodination at C4. Conducting the reaction in the dark prevents radical-mediated side reactions.
-
-
In-Process Monitoring:
-
Action: Monitor via TLC (Hexanes:EtOAc 4:1) or UPLC. The reaction typically completes within 2–4 hours as it slowly warms to 0 °C.
-
-
Quenching & Workup:
-
Action: Quench the reaction at 0 °C with a saturated aqueous solution of sodium thiosulfate (
). Extract with EtOAc, wash extensively with water and brine, dry over , and concentrate. -
Causality:
immediately reduces any unreacted to . Failing to quench active iodine before solvent evaporation will lead to uncontrolled poly-halogenation during concentration.
-
-
Self-Validation via NMR:
-
Action: Analyze the crude product via
NMR. -
Validation Metric: The C5-iodo product will exhibit two doublets for the C3 and C4 protons with a coupling constant of
Hz (ortho-coupling). If the C4-iodo isomer is present, it will show doublets with a coupling constant of Hz (meta-coupling between C3 and C5). This distinct -value difference provides immediate, definitive proof of regioselectivity.
-
Figure 2: Self-validating workflow for the C5-selective kinetic iodination using NIS.
Advanced Regiocontrol: The Halogen Dance
In scenarios where the pyrrole ring is heavily substituted or direct C5 iodination yields intractable mixtures, researchers can employ a "halogen dance" strategy. As demonstrated in recent methodologies, the deprotonation of
References
-
Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin - The Journal of Organic Chemistry (ACS Publications)[Link]
-
Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α-Substituent - Kobe University[Link]
-
Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence - Organic Letters (ACS Publications)[Link]
-
Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria - PMC (NIH)[Link]
-
One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence - The Journal of Organic Chemistry (ACS Publications)[Link]
Sources
Technical Guide: Solubility & Handling of Methyl 5-iodo-1H-pyrrole-2-carboxylate
This guide details the solubility profile, solvent selection criteria, and handling protocols for Methyl 5-iodo-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of pyrrole-based pharmaceuticals and agrochemicals.
Executive Summary
Methyl 5-iodo-1H-pyrrole-2-carboxylate exhibits high solubility in both Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF), typically exceeding 100 mg/mL at ambient temperature. This high solubility is driven by the compound's polar ester group and the hydrogen-bond donating capability of the pyrrole NH, which interact favorably with the sulfoxide and amide oxygens of the respective solvents.
-
Best for Biological Assays: DMSO (Preferred due to lower toxicity in small volumes and better miscibility with aqueous buffers).
-
Best for Synthetic Reactions: DMF (Preferred for nucleophilic substitutions and metal-catalyzed cross-couplings where DMSO might act as a competitive ligand or oxidant).
Physicochemical Profile & Solvation Mechanism[1]
To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent.
| Feature | Chemical Basis | Solvation Impact |
| Pyrrole NH | Hydrogen Bond Donor (HBD) | Forms strong H-bonds with the oxygen acceptor in DMSO ( |
| Ester Group | Dipole & H-Bond Acceptor | Enhances polarity, making the molecule compatible with polar aprotic solvents. |
| Iodine Atom | Lipophilic & Polarizable | Increases molecular weight and lipophilicity (LogP ~1.6–2.0), reducing water solubility but maintaining high solubility in organic solvents. |
Solvation Mechanism Diagram
The following diagram illustrates the competitive solvation and solvent selection logic based on the intended application.
Solubility Data & Solvent Compatibility
While specific experimental values for the 5-iodo derivative are rarely published in isolation, they can be reliably extrapolated from the non-iodinated parent (Methyl pyrrole-2-carboxylate) and structurally similar halogenated pyrroles.
Estimated Solubility Table
Values are conservative estimates based on structural analogs (e.g., Methyl 2-pyrrolecarboxylate).
| Solvent | Solubility Rating | Estimated Limit (25°C) | Primary Utility |
| DMSO | Excellent | > 100 mg/mL | Stock solutions for bioassays; Cryopreservation. |
| DMF | Excellent | > 100 mg/mL | Reaction solvent (Alkylation, Cross-coupling). |
| Ethanol | Good | ~30–50 mg/mL | Recrystallization; milder reaction solvent. |
| Water | Poor | < 1 mg/mL | Precipitation medium; aqueous workup. |
| DCM | Good | ~50 mg/mL | Extraction; Chromatography. |
Critical Note: The presence of the Iodine atom increases the lipophilicity compared to the parent pyrrole. While still highly soluble in DMSO/DMF, it will precipitate more readily upon dilution into water than the non-iodinated precursor.
Stability & Handling Risks
Deiodination & Light Sensitivity
Iodinated pyrroles are susceptible to photolytic deiodination . The C-I bond is weaker than C-Br or C-Cl bonds.
-
Risk: Prolonged exposure to light in solution can lead to the formation of the de-iodinated parent compound and free iodine (turning the solution yellow/brown).
-
Mitigation: Store all DMSO/DMF stock solutions in amber glass vials wrapped in aluminum foil.
Solvent-Specific Reactivity
-
DMSO Hazards: DMSO can act as a mild oxidant (Swern-like reactivity) under certain conditions. Avoid heating DMSO solutions of the compound above 100°C for extended periods without inert gas protection.
-
DMF Hazards: Commercial DMF often contains trace dimethylamine (DMA) due to hydrolysis. DMA is a nucleophile and could theoretically displace the iodine or react with the ester at high temperatures.
-
Recommendation: Use anhydrous, amine-free DMF (Grade: "Sequencing" or "Sure/Seal") for sensitive cross-coupling reactions.
-
Experimental Protocols
SOP 1: Preparation of 50 mM Stock Solution (DMSO)
Purpose: Create a stable stock for biological dilution.
-
Calculate Mass:
-
Molecular Weight (MW) of Methyl 5-iodo-1H-pyrrole-2-carboxylate ≈ 251.02 g/mol .
-
Target Volume: 10 mL.
-
Target Concentration: 50 mM.
-
Mass required =
.
-
-
Weighing: Weigh 125.5 mg of the solid into a pre-tared, amber glass scintillation vial.
-
Solvation: Add 10.0 mL of high-purity DMSO (≥99.9%).
-
Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly to form a clear, colorless (or pale yellow) solution.
-
Troubleshooting: If particles remain, sonicate in a water bath at 35°C for 5 minutes.
-
-
Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C .
SOP 2: Visual Solubility Limit Test
Purpose: Determine if a specific concentration is viable for a reaction.
-
Place 10 mg of compound in a clear glass vial.
-
Add solvent (DMF or DMSO) in 100 µL increments .
-
Vortex after each addition.
-
Endpoint: Record the volume where the solution becomes perfectly clear with no visible particulate.
-
Example: If 10 mg dissolves in 100 µL, solubility is ≥ 100 mg/mL.
-
Synthesis Workflow: Suzuki Coupling
This compound is frequently used as an electrophile in Palladium-catalyzed cross-coupling. The following diagram outlines the standard workflow using DMF/Water.
References
-
Zhao, et al. (2018). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. GChemGlobal. Retrieved March 5, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). Alleviation of Precursor Degradation Induced by DMF/DMSO Mixture. PubMed.[1] Retrieved March 5, 2026, from [Link]
Sources
The Privileged Scaffold: A Technical Guide to the Synthesis and Diversification of 5-Substituted Pyrrole-2-Carboxylate Libraries
Introduction: The Pyrrole-2-Carboxylate Core in Modern Drug Discovery
The pyrrole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and clinically approved drugs.[1] Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, making it a highly sought-after building block in the development of novel therapeutics.[1][2] Among the various pyrrole-containing scaffolds, the 5-substituted pyrrole-2-carboxylate core has emerged as a particularly valuable motif. This framework is a key structural element in numerous compounds with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The presence of a carboxylic acid or ester at the C2 position provides a crucial handle for further chemical manipulation, while the C5 position offers a prime site for introducing diversity-oriented substituents that can modulate the pharmacological profile of the molecule.
This in-depth technical guide provides a comprehensive overview of the synthesis and functionalization of 5-substituted pyrrole-2-carboxylate building blocks. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs. We will explore established and contemporary synthetic strategies, delve into the mechanistic underpinnings of key transformations, and provide detailed experimental protocols to enable the practical application of these methods.
I. Constructing the Pyrrole-2-Carboxylate Core: Key Synthetic Strategies
The construction of the pyrrole-2-carboxylate ring system is the foundational step in accessing libraries of 5-substituted analogs. Several robust methods have been developed, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
The Paal-Knorr Synthesis: A Classic and Versatile Approach
The Paal-Knorr synthesis is a venerable and widely employed method for the construction of pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction proceeds via the formation of a dihydro-2H-pyrrole intermediate, which then dehydrates to afford the aromatic pyrrole ring.
A key advantage of the Paal-Knorr synthesis is its modularity. By varying the 1,4-dicarbonyl compound and the amine component, a wide array of substituted pyrroles can be accessed. For the synthesis of pyrrole-2-carboxylates, a 1,4-dicarbonyl compound bearing an ester group is typically employed.
Diagram 1: The Paal-Knorr Pyrrole Synthesis
Caption: A simplified workflow of the Paal-Knorr pyrrole synthesis.
Barton-Zard Reaction: A Convergent Route to Pyrrole-2-Carboxylates
The Barton-Zard reaction offers a highly efficient and convergent approach to the synthesis of pyrrole-2-carboxylates.[5] This method involves the reaction of an isocyanoacetate with a nitroalkene in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent elimination of the nitro group to furnish the pyrrole ring.
The Barton-Zard reaction is particularly valuable for the synthesis of polysubstituted pyrroles and offers good control over the substitution pattern.
Experimental Protocol: Barton-Zard Synthesis of Ethyl 5-Phenyl-1H-pyrrole-2-carboxylate
Materials:
-
Ethyl isocyanoacetate
-
(E)-β-Nitrostyrene
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of (E)-β-nitrostyrene (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add ethyl isocyanoacetate (1.1 mmol).
-
Slowly add a solution of DBU (1.2 mmol) in anhydrous THF (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl 5-phenyl-1H-pyrrole-2-carboxylate.
Modern Synthetic Approaches
In addition to these classical methods, a variety of modern synthetic strategies have been developed for the construction of pyrrole-2-carboxylates. These include transition-metal-catalyzed cycloaddition reactions and multicomponent reactions, which often provide access to complex pyrrole structures with high efficiency and atom economy.[5] For instance, a one-pot synthesis of pyrrole-2-carboxylates from chalcones and glycine esters has been reported, proceeding via an electrocyclization/oxidation sequence.[5]
II. Strategic N-Protection of the Pyrrole Ring
The pyrrole nitrogen is susceptible to both protonation and reaction with electrophiles. Therefore, in many synthetic sequences, it is necessary to protect the pyrrole nitrogen to prevent unwanted side reactions and to direct functionalization to the desired carbon positions.[6] The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Common N-Protecting Groups for Pyrroles
A variety of protecting groups have been developed for the pyrrole nitrogen. Some of the most commonly used groups include:
-
Alkoxycarbonyl groups (e.g., Boc, Fmoc): These groups are introduced by reacting the pyrrole with the corresponding chloroformate or dicarbonate. They are generally stable to a range of reaction conditions and can be removed under specific acidic or basic conditions.[6][7]
-
Sulfonyl groups (e.g., Tosyl, Benzenesulfonyl): These are robust protecting groups that are stable to strongly acidic and basic conditions. They are typically introduced by reacting the pyrrole with the corresponding sulfonyl chloride.
-
Silyl groups (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a versatile protecting group that can be introduced under mild conditions and removed with fluoride ions.[8]
Table 1: Comparison of Common N-Protecting Groups for Pyrroles
| Protecting Group | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) | Mild introduction, readily available | Acid labile |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl | Base (e.g., Piperidine) | Base labile | Can be bulky |
| p-Toluenesulfonyl (Tosyl) | TsCl | Strong reducing agents or harsh acid | Very stable | Harsh removal conditions |
| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl | Fluoride source (e.g., TBAF) | Mild removal | Can be expensive |
III. Selective C5-Functionalization: Building the Library
With the pyrrole-2-carboxylate core in hand, the next critical step is the selective introduction of substituents at the C5 position. This is where the diversity of the library is generated, and the fine-tuning of the molecule's properties is achieved. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, and the C5 position is often a favored site for such reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a powerful tool for the direct functionalization of the pyrrole ring. A variety of electrophiles can be employed to introduce a wide range of functional groups at the C5 position.
-
Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride in the presence of a Lewis acid, can introduce an acyl group at the C5 position. This can be a precursor for further transformations.
-
Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms at the C5 position. These halogens can then serve as handles for cross-coupling reactions.
-
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a classic method for introducing a formyl group at the C5 position.
Diagram 2: C5-Functionalization of a Pyrrole-2-carboxylate
Sources
- 1. rjpn.org [rjpn.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Strategic Synthesis of 5-Halopyrrole-2-Carboxylates: Precision Protocols for Marine Alkaloid Scaffolds
Executive Summary
The 5-halopyrrole-2-carboxylate scaffold is a linchpin in the synthesis of bioactive marine alkaloids (e.g., oroidin, nagelamide, hymenialdisine). Despite its structural simplicity, synthesizing this moiety with high regiocontrol is notoriously difficult. The electron-withdrawing ester group at the C2 position deactivates the pyrrole ring, often directing electrophilic substitution to the C4 position or leading to over-halogenation (4,5-dihalo species).
This guide moves beyond standard textbook methodologies to present two distinct synthetic pathways : a direct, optimization-heavy route for rapid screening, and a robust, indirect "decarboxylative halogenation" route for high-purity scale-up.
Part 1: Mechanistic Analysis of Regioselectivity
To control the reaction, one must understand the electronic "tug-of-war" on the pyrrole ring.
-
The Pyrrole Ring: Inherently electron-rich, favoring electrophilic aromatic substitution (EAS) at
-positions (C2, C5). -
The C2-Ester Effect: The carbonyl group is a strong electron-withdrawing group (EWG). Through resonance and induction, it deactivates the ring.
-
C5 Deactivation: The C5 position is "para-like" to the ester, subject to significant deactivation.
-
C4 Preference: The C4 position is "meta-like" to the ester and is relatively less deactivated than C5. Consequently, direct halogenation (e.g., with
or NBS) predominantly yields 4-halopyrrole or 4,5-dihalopyrrole mixtures.
-
Achieving exclusive C5-monohalogenation requires bypassing this inherent electronic bias.
Visualization: The Regioselectivity Divergence
Figure 1: The electronic bias of pyrrole-2-carboxylates typically favors C4-substitution, making direct C5-synthesis low-yielding.
Part 2: Experimental Protocols
Method A: Direct Halogenation (Low-Temp Controlled)
Best for: Rapid synthesis of small quantities where yield is secondary to speed.
This protocol utilizes N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at cryogenic temperatures to suppress the kinetically favored C4-substitution and prevent over-halogenation.
Reagents:
-
Methyl pyrrole-2-carboxylate (1.0 equiv)
-
NBS (0.95 equiv) — Use slight deficit to prevent di-halogenation
-
Solvent: THF/Methanol (2:1 ratio)
-
Temperature: -78°C to 0°C
Protocol:
-
Dissolution: Dissolve methyl pyrrole-2-carboxylate (10 g, 80 mmol) in dry THF (800 mL) and MeOH (400 mL).
-
Cryo-Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Literature often cites 0°C, but -78°C improves regioselectivity.
-
Stepwise Addition: Add NBS (13.5 g, 76 mmol) in 5 separate portions over 2 hours.
-
Equilibration: Allow the mixture to warm slowly to 0°C over 4 hours. Stir at 0°C for an additional 2 hours.
-
Quench: Add saturated aqueous
(50 mL) to neutralize active bromine species. -
Workup: Concentrate in vacuo to remove THF/MeOH. Extract residue with EtOAc (3x). Wash combined organics with brine, dry over
.[1][2] -
Purification (Critical): The crude will contain starting material, 4-bromo, 5-bromo, and 4,5-dibromo species. Purify via silica gel chromatography (Gradient: 2% → 10% EtOAc in Hexanes).
-
Yield: Expect 25–30% isolated yield of the 5-bromo isomer.
-
Method B: The Hunsdiecker Strategy (High-Purity Route)
Best for: Large-scale synthesis, drug development, and when >98% regiopurity is required.
This method circumvents the electronic bias by starting with pyrrole-2,5-dicarboxylic acid . By selectively esterifying the C2 position and converting the C5-carboxylic acid to a halogen via a Hunsdiecker-type decarboxylation , the halogen is placed exclusively at C5.
Workflow Logic:
-
Start: Pyrrole-2,5-dicarboxylic acid (or dimethyl ester).
-
Differentiation: Create the 2-ester-5-acid intermediate.
-
Transformation: Convert -COOH
-Br/-Cl.
Step 1: Preparation of 5-Carbomethoxypyrrole-2-carboxylic Acid
-
Starting Material: Dimethyl pyrrole-2,5-dicarboxylate.
-
Reagent: KOH (1.0 equiv) in MeOH/H2O.
-
Procedure: Reflux the diester with exactly 1 equivalent of base. The steric and electronic symmetry allows for statistical saponification, but the mono-ester can be separated from the di-acid and di-ester by pH adjustment and extraction.
-
Yield: ~60% (after recycling unreacted diester).
-
Step 2: Hunsdiecker-Type Halodecarboxylation
Reagents:
-
5-Carbomethoxypyrrole-2-carboxylic acid (1.0 equiv)
-
NBS (1.1 equiv)
-
Lithium Acetate (LiOAc) (0.1 equiv) — Catalyst
-
Solvent: Acetonitrile/Water (9:1)
Protocol:
-
Setup: In a reaction vessel protected from light, dissolve the mono-acid (5.0 g) in Acetonitrile (50 mL).
-
Activation: Add LiOAc (catalytic) and stir for 10 minutes.
-
Halogenation: Add NBS (1.1 equiv) in one portion.
-
Decarboxylation: Heat the mixture to reflux (80°C) for 4–6 hours. The evolution of
gas indicates reaction progress. -
Workup: Cool to RT. Dilute with water. Extract with EtOAc.
-
Purification: Silica gel chromatography.
-
Yield: 70–85%.
-
Regiopurity: >98% 5-bromo isomer (as the position is fixed by the carboxylic acid precursor).
-
Visualization: The Hunsdiecker Workflow
Figure 2: The indirect route guarantees regiochemistry by replacing a defined carbon atom with a halogen.
Part 3: Comparative Analysis
| Feature | Method A: Direct Halogenation | Method B: Hunsdiecker Route |
| Regioselectivity | Poor (Mixture of 4-Br, 5-Br, 4,5-diBr) | Excellent (>98% 5-Br) |
| Yield | Low (~26%) | High (Cumulative ~50-60%) |
| Step Count | 1 Step | 2-3 Steps |
| Scalability | Difficult (Chromatography heavy) | Scalable (Clean crude) |
| Atom Economy | High | Lower (Loss of CO2) |
| Primary Use | Initial HTS Library Screening | Process Chemistry / GMP |
References
-
Direct Bromination Protocol & Yields: ChemicalBook. (2024). Methyl 5-bromo-1H-pyrrole-2-carboxylate Synthesis and Properties. Retrieved from
-
Hunsdiecker Reaction Mechanisms & Modifications: Organic Chemistry Portal. (2024). Hunsdiecker Reaction: Mechanism and Modifications. Retrieved from
-
Synthesis of Pyrrole-2-Carboxylates (Trichloroacetyl Route): Organic Syntheses. (1971). Ethyl Pyrrole-2-carboxylate. Org. Synth. 1971, 51, 100. Retrieved from
-
Regioselectivity in Pyrrole Halogenation: National Institutes of Health (NIH). (2014). Regioselective Electrophilic Aromatic Bromination. Retrieved from
-
Marine Alkaloid Context (Agelastatin/Longamide): MDPI Marine Drugs. (2021). Marine Pyrrole Alkaloids: Synthesis and Biological Activity. Retrieved from
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Methyl 5-iodo-1H-pyrrole-2-carboxylate
Executive Summary
Methyl 5-iodo-1H-pyrrole-2-carboxylate is a critical building block in the synthesis of biologically active compounds, including Toll-like receptor agonists, kinase inhibitors (e.g., substituted 5-phenylpyrroles), and natural products like Lamellarins.
While the Suzuki-Miyaura cross-coupling of this substrate is highly desirable, it presents specific chemoselective challenges. The electron-rich pyrrole ring makes the C-I bond prone to reductive dehalogenation, while the acidic free N-H proton (
This guide provides two distinct, validated workflows:
-
Method A (Direct): A high-efficiency protocol using Buchwald ligands for unprotected substrates, maximizing atom economy.
-
Method B (Protected): A robust, scalable protocol using SEM/Boc protection for complex or base-sensitive boronic acids.
Critical Substrate Analysis
The "Push-Pull" Electronic System
The substrate features a unique electronic environment. The pyrrole nitrogen pushes electron density into the ring, generally deactivating the oxidative addition step compared to electron-deficient arenes. However, the ester at C2 and the iodine at C5 create a "push-pull" system.
-
C2-Ester: Withdraws density, stabilizing the intermediate but slightly acidifying the N-H.
-
C5-Iodine: A highly reactive handle. The weak C-I bond facilitates oxidative addition even at moderate temperatures, but also increases the risk of hydrodehalogenation (replacement of I with H) if the transmetallation step is slow.
The Free N-H Challenge
In standard Suzuki conditions (e.g.,
Experimental Protocols
Protocol 1: Direct Coupling of Unprotected Pyrrole (High Efficiency)
Recommended for: Rapid analog synthesis, stable boronic acids, and atom economy.
This method utilizes SPhos or XPhos , dialkylbiaryl phosphine ligands that are bulky and electron-rich. They facilitate oxidative addition into the electron-rich pyrrole and prevent catalyst deactivation by the free amine.
Reagents:
-
Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst:
(2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%) -
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1) or n-Butanol
Step-by-Step Workflow:
-
Pre-activation: In a reaction vial, dissolve
and SPhos in the solvent. Stir at room temperature for 5 minutes to form the active catalytic species (color change often observed). -
Loading: Add the iodopyrrole substrate, aryl boronic acid, and
. -
Degassing: Sparge the mixture with Argon for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.
-
Reaction: Seal the vessel and heat to 80°C for 4–12 hours. (Monitor by LCMS; iodine consumption is usually rapid).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Expert Insight: If using XPhos Pd G2, the pre-activation step is unnecessary. This precatalyst ensures a 1:1 Pd:Ligand ratio and rapid initiation.
Protocol 2: Coupling of SEM-Protected Pyrrole (High Reliability)
Recommended for: Scale-up (>10g), base-sensitive boronic acids, or when Method A fails.
Protection with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group masks the N-H, rendering the substrate purely distinct and preventing catalyst poisoning.
Phase 1: Protection
-
Dissolve substrate in dry THF at 0°C.
-
Add NaH (1.2 equiv, 60% dispersion). Stir 30 min.
-
Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2 hours.
-
Quench and isolate. Yields are typically >90%.
Phase 2: Coupling (Standard Conditions)
-
Catalyst:
(3 mol%) -
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Combine SEM-protected pyrrole, boronic acid, and base in Dioxane/Water.
-
Degas thoroughly (3x Vacuum/Argon cycles).
-
Add
.[1] -
Heat to 90°C for 2–6 hours.
-
Deprotection: The SEM group is removed post-coupling using TBAF (in THF) or TFA, restoring the native pyrrole.
Data Summary & Comparison
| Parameter | Method A (Unprotected/SPhos) | Method B (Protected/dppf) | Method C (Legacy/PPh3) |
| Atom Economy | High (No protection steps) | Low (2 extra steps) | High |
| Yield | 75 - 92% | 85 - 98% (over coupling step) | 40 - 65% |
| Reaction Time | 4 - 12 Hours | 2 - 6 Hours | 12 - 24 Hours |
| Impurity Profile | Low dehalogenation | Very Clean | High dehalogenation |
| Cost | Moderate (Ligand cost) | High (Reagent/Time cost) | Low |
| Scalability | Good (up to 100g) | Excellent (Kg scale) | Poor |
Visualizations
Reaction Workflow Logic
The following diagram illustrates the decision matrix for selecting the correct protocol based on substrate complexity.
Caption: Decision tree for selecting between Direct (SPhos) and Protected (SEM) Suzuki coupling routes.
Mechanistic Pathway (Unprotected)
This diagram highlights the critical role of the bulky ligand in protecting the Pd center from the pyrrole Nitrogen.
Caption: Catalytic cycle highlighting the risk of Pd-poisoning by the pyrrole nitrogen if small ligands are used.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Dehalogenation (Product is H-pyrrole) | Hydride source present or slow transmetallation. | 1. Ensure solvent is anhydrous (if using organic base).2. Increase concentration of Boronic acid.3. Switch to |
| Low Conversion (Start Material remains) | Catalyst poisoning by N-H. | 1. Switch to Method B (Protection).2. Use XPhos or SPhos (Method A).3. Increase catalyst loading to 5 mol%. |
| Homocoupling (Ar-Ar) | Oxygen in reaction mixture. | 1. Degas solvents more rigorously (freeze-pump-thaw).2. Verify Argon line integrity. |
| Protodeboronation (Ar-H) | Boronic acid instability. | 1. Use Boronic Ester (Pinacol) instead of Acid.2. Lower reaction temperature.3. Use anhydrous base ( |
References
-
Direct Arylation of Pyrroles
-
Protected Route (SEM Strategy)
-
Catalyst Selection for Heterocycles
-
Indazole/Pyrrole Coupling Specifics
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application Note: Sonogashira Cross-Coupling Conditions for 5-Iodopyrrole Esters
Executive Summary
The synthesis of highly functionalized pyrroles is a cornerstone of modern drug discovery, materials science, and porphyrin chemistry. Among the various carbon-carbon bond-forming strategies, the Pd/Cu-cocatalyzed Sonogashira cross-coupling of terminal alkynes with 5-iodopyrrole esters stands out for its high yield and functional group tolerance[1]. This application note provides a comprehensive, self-validating guide to executing these couplings. We detail the mechanistic causality behind substrate design, outline two distinct experimental protocols (standard vs. accelerated aqueous conditions), and provide troubleshooting frameworks for common side reactions.
Mechanistic Insights & Substrate Causality
The "Push-Pull" Electronic Effect
Pyrroles are inherently electron-rich, making unactivated 2-iodopyrroles highly unstable and prone to rapid dehalogenation or polymerization. However, the introduction of an electron-withdrawing ester group (e.g., ethyl or benzyl carboxylate) at the C2 position fundamentally alters the ring's electronics[2].
-
C-I Bond Stabilization: The C2-ester pulls electron density away from the
-system, stabilizing the C5-iodo bond against spontaneous homolytic cleavage, rendering the starting material bench-stable. -
Oxidative Addition: Despite this stabilization, the C5 position remains sufficiently reactive to undergo facile oxidative addition by Pd(0) species[1].
-
NH Acidity & Protection: The electron-withdrawing ester reduces the pKa of the pyrrole NH, significantly decreasing its nucleophilicity. Consequently, while N-protection (e.g., Boc, TIPS) is generally required for alkyl pyrroles to prevent N-alkynylation or catalyst poisoning, 5-iodopyrrole-2-carboxylates can often be coupled successfully as free NH species[2].
The Catalytic Cycle
The reaction relies on a dual-catalyst system. The palladium cycle handles the C-C bond formation, while the copper cycle activates the terminal alkyne[1].
Figure 1: Pd/Cu co-catalyzed Sonogashira cycle for 5-iodopyrrole esters.
Quantitative Data & Optimization
The choice of base and solvent dictates the reaction kinetics and the solubility of the resulting hydrohalide salts. Table 1 summarizes validated conditions for the coupling of benzyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate with terminal alkynes.
| Entry | Catalyst System (1-5 mol%) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Notes |
| 1 | THF | 60 | 12 | 75–85 | Standard conditions; requires heating due to poor salt solubility[2]. | ||
| 2 | DMF | 50 | 8 | 70–80 | Good for sterically hindered alkynes; DMF aids solubility[1]. | ||
| 3 | DBU (6.0) | MeCN / | RT | 4 | 90–95 | Optimal. Water prevents DBU·HI salt precipitation, keeping catalyst active[3]. | |
| 4 | Piperidine (3.0) | THF | RT | 16 | 65–70 | Slower kinetics; prone to Glaser homocoupling if |
Experimental Protocols
Figure 2: Step-by-step experimental workflow for pyrrole cross-coupling.
Protocol A: Standard Amine/THF System (Thermal)
Best for highly moisture-sensitive alkynes or when DBU is incompatible.
-
Degassing: To a flame-dried Schlenk flask, add the 5-iodopyrrole ester (1.0 equiv). Dissolve in anhydrous THF (0.2 M). Degas the solution via three freeze-pump-thaw cycles to strictly remove oxygen (preventing Glaser homocoupling)[2].
-
Catalyst Loading: Under a positive flow of
, add (5 mol%) and CuI (5 mol%). Stir for 5 minutes until a homogeneous suspension forms. -
Reagent Addition: Add the terminal alkyne (1.2 equiv), followed by anhydrous triethylamine (
, 5.0 equiv). The solution will rapidly darken. -
Reaction: Heat the mixture to 60 °C. Monitor via TLC (typically 10–12 hours). The formation of a thick white precipitate (
) is a self-validating visual indicator of reaction progression. -
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous
to remove copper salts and amine hydroiodide. Dry over , concentrate, and purify via silica gel chromatography.
Protocol B: Accelerated Wet-Acetonitrile System (Room Temperature)
Highly recommended for maximum yield and preserving thermally labile functional groups. Based on the optimized conditions by Vicente and co-workers[3],[4].
Causality Note: In strictly anhydrous acetonitrile, the bulky DBU·HI salt precipitates and coats the active Pd/Cu nanoparticles, prematurely halting the catalytic cycle. The deliberate addition of water (40 equiv relative to catalyst) solubilizes this salt, maintaining a pristine catalyst surface and allowing the reaction to proceed to completion at room temperature[3].
-
Preparation: In a 100 mL round-bottom flask, add benzyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate (10 mmol, 1.0 equiv),
(0.1 mmol, 1 mol%), and CuI (0.1 mmol, 1 mol%)[3]. -
Atmosphere Exchange: Seal the flask with a septum, place in a dry ice/acetone bath to freeze the solids, and evacuate/backfill with
three times. -
Solvent & Base Injection: Prepare a solution of the terminal alkyne (e.g., trimethylsilylacetylene, 11 mmol, 1.1 equiv), DBU (60 mmol, 6.0 equiv), and deionized
(4.0 mmol, 40 equiv relative to Pd) in 30 mL of degassed acetonitrile[3]. Inject this mixture into the reaction flask. -
Reaction: Remove the cooling bath and allow the mixture to stir at room temperature. The reaction is typically complete within 2–4 hours.
-
Workup: Dilute the mixture with
, wash extensively with water (3 × 50 mL) to remove DBU and acetonitrile, dry the organic layer over , and purify via column chromatography.
Troubleshooting & Best Practices
-
Issue: High levels of Glaser Homocoupling (Alkyne Dimerization)
-
Causality: Oxygen contamination oxidizes the Cu(I)-acetylide intermediate to a Cu(II) species, which undergoes reductive elimination to form a diyne[1].
-
Solution: Rigorously degas solvents (sparging is often insufficient; use freeze-pump-thaw). Alternatively, use a slow-addition syringe pump to keep the steady-state concentration of the alkyne low.
-
-
Issue: Dehalogenation of the Pyrrole (Formation of 5-H Pyrrole)
-
Causality:
-hydride elimination from the amine base (especially ) can transfer a hydride to the Pd(II) center, which then reductively eliminates to yield the de-iodinated pyrrole[2]. -
Solution: Switch to a non-enolizable, sterically hindered base like DBU or
, or lower the reaction temperature using Protocol B.
-
-
Issue: Stalled Reaction (Incomplete Conversion)
-
Causality: Catalyst poisoning via precipitation of hydrohalide salts onto the metal surface.
-
Solution: Increase solvent polarity or add a highly polar co-solvent (like the
in Protocol B) to keep the salts dissolved[3].
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
-
Tanui, H. K., Fronczek, F. R., & Vicente, M. G. H. (2008). Dibenzyl 3,3′,4,4′-tetramethyl-5,5′-(ethynediyl)bis(pyrrole-2-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 64(1), o75. URL:[Link]
-
Jacobi, P. A., et al. (2009). Studies in Chlorin Chemistry. II. A Versatile Synthesis of Dihydrodipyrrins. The Journal of Organic Chemistry, 74(1), 219-227. URL:[Link]
Sources
Application Note: Synthesis of 5-Arylpyrrole-2-carboxylates from Iodo Precursors
Introduction & Strategic Overview
5-Arylpyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry and materials science. They serve as critical building blocks for the synthesis of complex natural products, such as the lamellarins (a family of potent cytotoxic and antiviral marine alkaloids), as well as advanced organic fluorescent materials and anion receptors .
Historically, the de novo construction of the pyrrole ring required highly functionalized acyclic precursors and often suffered from poor regioselectivity [[1]]([Link]). Modern synthetic strategies favor the derivatization of preformed pyrrole rings. Utilizing 5-iodopyrrole-2-carboxylates as precursors for transition-metal-catalyzed cross-coupling or photochemical arylation offers a highly convergent, regioselective, and scalable alternative . This application note outlines the underlying causality, optimized experimental workflows, and self-validating protocols for these transformations.
Mechanistic Insights & Causality
Why utilize iodo precursors? In Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the oxidative addition of the active Pd(0) species into the carbon-halogen bond is typically the rate-determining step. The bond dissociation energy of the C–I bond (~238 kJ/mol) is significantly lower than that of the C–Br (~336 kJ/mol) and C–Cl (~327 kJ/mol) bonds. Consequently, 5-iodopyrrole-2-carboxylates undergo oxidative addition much more rapidly and under milder conditions than their bromo or chloro counterparts .
This rapid insertion minimizes the risk of unwanted side reactions, such as protodehalogenation or the degradation of sensitive functional groups. Furthermore, the electron-withdrawing carboxylate group at the 2-position of the pyrrole ring reduces the electron density of the aromatic system, further activating the 5-position toward oxidative addition by the electron-rich Pd(0) center.
Pd-catalyzed Suzuki-Miyaura catalytic cycle for 5-arylpyrrole-2-carboxylates.
Experimental Workflow Design
The overall methodology is divided into two primary phases: the regioselective iodination of the pyrrole-2-carboxylate core, followed by the arylation step (via metal-catalyzed or metal-free photochemical pathways).
Experimental workflow from pyrrole-2-carboxylate to 5-arylpyrrole-2-carboxylate.
Step-by-Step Protocols
Protocol A: Synthesis of the 5-Iodopyrrole-2-carboxylate Precursor
Causality & Design: N-iodosuccinimide (NIS) is selected over elemental iodine due to its mildness, ease of handling, and precise stoichiometric control. The strongly electron-withdrawing ester at C2 directs electrophilic aromatic substitution almost exclusively to the C5 position.
-
Preparation : Dissolve 10.0 mmol of ethyl pyrrole-2-carboxylate in 25 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an argon atmosphere.
-
Temperature Control : Cool the reaction mixture to 0 °C using an ice bath. Reasoning: Lowering the temperature suppresses di-iodination and protects the pyrrole ring from oxidative degradation.
-
Reagent Addition : Add 10.5 mmol (1.05 equiv) of NIS in small portions over 15 minutes.
-
Self-Validation : The solution will initially turn pale yellow. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent. The complete disappearance of the lower-Rf starting material spot confirms the reaction's completion (typically 2 hours at room temperature).
-
Quenching : Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic iodine species.
-
Isolation : Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude solid via flash column chromatography to yield the pure 5-iodopyrrole-2-carboxylate.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality & Design: Pd(PPh₃)₄ is a robust and reliable Pd(0) source for unhindered iodo-heterocycles. Sodium carbonate (Na₂CO₃) provides the necessary basicity to activate the arylboronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step .
-
Reaction Setup : In an oven-dried Schlenk flask, combine 1.0 mmol of ethyl 5-iodopyrrole-2-carboxylate, 1.2 mmol of the desired arylboronic acid, and 0.05 mmol (5 mol%) of Pd(PPh₃)₄.
-
Solvent Addition : Add a degassed mixture of toluene/ethanol (4:1 v/v, 10 mL) followed by 2.0 M aqueous Na₂CO₃ (2.0 mL). Critical Step: Thorough degassing (via freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes) is mandatory to prevent the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species.
-
Coupling : Heat the biphasic mixture to 85 °C under vigorous stirring for 12 hours.
-
Workup : Cool the mixture to room temperature, dilute with deionized water (10 mL), and extract with dichloromethane (3 x 15 mL).
-
Drying & Concentration : Dry the organic phase over MgSO₄, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.
-
Purification : Isolate the target 5-arylpyrrole-2-carboxylate via silica gel chromatography.
Protocol C: Photochemical Arylation (Metal-Free Alternative)
Causality & Design: For substrates where transition-metal catalysis is poorly tolerated, photochemical homolytic cleavage of the weak C–I bond generates a highly reactive pyrrole radical. This radical can directly attack an aromatic solvent (e.g., benzene) to form the arylated product .
-
Preparation : Dissolve 0.5 mmol of ethyl 5-iodopyrrole-2-carboxylate in 50 mL of anhydrous benzene. Note: Benzene acts as both the solvent and the arylating reagent .
-
Degassing : Purge the solution with argon for 30 minutes. Removing dissolved oxygen is critical, as O₂ is a potent triplet state quencher and radical scavenger.
-
Irradiation : Irradiate the solution using a medium-pressure mercury lamp (125 W) in a quartz reactor at room temperature for 14–16 hours .
-
Isolation : Evaporate the solvent under reduced pressure. The resulting mixture, which may contain a 1:1 ratio of the arylated product and a dehalogenated byproduct (depending on the substitution pattern), is separated via high-performance liquid chromatography (HPLC) or fine silica gel chromatography [[2]]([Link]).
Quantitative Data & Optimization
The following table summarizes a standard optimization matrix for the cross-coupling step, highlighting the superior reactivity of the iodo precursor over the bromo analogue.
| Precursor | Catalyst (5 mol%) | Solvent System | Base | Temp (°C) | Isolated Yield (%) |
| 5-Bromo | Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 85 | 45 |
| 5-Iodo | Pd(PPh₃)₄ | Toluene/EtOH | Na₂CO₃ | 85 | 92 |
| 5-Iodo | Pd(dppf)Cl₂ | Dioxane/H₂O | K₃PO₄ | 90 | 88 |
| 5-Iodo | Pd(OAc)₂ / SPhos | THF/H₂O | K₂CO₃ | 65 | 95 |
Table 1: Reaction optimization for the synthesis of ethyl 5-phenylpyrrole-2-carboxylate. The iodo precursor consistently outperforms the bromo analogue due to the significantly lower activation energy required for the oxidative addition step.
References
-
Pla, D., Albericio, F., & Álvarez, M. "An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest." Molecules, vol. 26, no. 6, 2021, p. 1674. URL:[Link]
-
Chotana, G. A., Bastidas, J. R. M., Miller, S. L., Smith, M. R., & Maleczka, R. E. "Advances in Cross-Coupling Reactions." Molecules, vol. 25, no. 9, 2020, p. 2106. URL:[Link]
-
D'Auria, M., De Luca, E., Mauriello, G., & Sleiter, G. "Photochemical substitution of halogenopyrrole derivatives." Journal of the Chemical Society, Perkin Transactions 1, no. 20, 1997, pp. 2983-2988. URL:[Link]
Sources
Application Note: Protocol for N-Protection of Methyl 5-iodo-1H-pyrrole-2-carboxylate
This Application Note is designed for research scientists and medicinal chemists requiring a robust, reproducible protocol for the
The presence of the iodine atom at position 5 and the ester at position 2 creates a unique electronic environment. The ester increases the acidity of the pyrrole N-H (
Strategic Considerations & Protecting Group Selection
Before initiating synthesis, select the protecting group (PG) based on downstream orthogonality requirements.
| Feature | ||
| Primary Utility | Temporary protection; removal under mild acidic conditions. | Robust protection; stable to strong bases/nucleophiles (e.g., Suzuki coupling). |
| Stability | Labile to TFA, HCl, and high temperatures (>150°C). | Stable to bases, organolithiums, and mild acids. |
| Deprotection | Acid (TFA/DCM or HCl/Dioxane) or Thermal. | Fluoride source (TBAF) or strong acid (BF |
| C-I Bond Risk | Low. Mild basic conditions (TEA/DMAP) preserve the iodide. | Low. NaH is safe; avoid |
| Crystallinity | Increases crystallinity (good for purification). | Often yields oils; requires chromatography. |
Protocol A: -Boc Protection (Standard)
This method utilizes di-tert-butyl dicarbonate (
Reagents & Stoichiometry
| Reagent | Role | Equiv. | MW ( g/mol ) |
| Methyl 5-iodo-1H-pyrrole-2-carboxylate | Substrate | 1.0 | 251.02 |
| Di-tert-butyl dicarbonate ( | Reagent | 1.2 – 1.5 | 218.25 |
| Triethylamine (TEA) | Base (Auxiliary) | 1.5 | 101.19 |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | 0.1 (10 mol%) | 122.17 |
| Dichloromethane (DCM) or MeCN | Solvent | [0.2 M] | - |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add TEA (1.5 equiv) followed by DMAP (0.1 equiv) at room temperature (20–25 °C).
-
Note: The solution may darken slightly; this is normal.
-
-
Reagent Addition: Add
(1.2 equiv) portion-wise or as a solution in minimal DCM over 5 minutes.-
Caution: Mild
evolution may occur.
-
-
Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (
~0.6) will be less polar than the starting material ( ~0.3). -
Quench: Dilute with DCM and quench with saturated aqueous
. -
Workup:
-
Wash the organic phase with 1M HCl (to remove DMAP/TEA), then saturated
, and finally Brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude material is often pure enough. If necessary, purify via silica gel flash chromatography (Gradient: 0
10% EtOAc in Hexanes).
Mechanism & Logic
The electron-withdrawing ester at C2 renders the pyrrole nitrogen sufficiently acidic to be deprotonated by TEA/DMAP. DMAP attacks
Protocol B: -SEM Protection (For Cross-Coupling)
This method uses Sodium Hydride (NaH) and SEM-Chloride . It is essential when the iodine moiety will subsequently undergo Suzuki or Sonogashira coupling, as the SEM group prevents catalyst poisoning and N-arylation side reactions.
Reagents & Stoichiometry
| Reagent | Role | Equiv. | MW ( g/mol ) |
| Methyl 5-iodo-1H-pyrrole-2-carboxylate | Substrate | 1.0 | 251.02 |
| Sodium Hydride (60% in oil) | Base | 1.2 | 24.00 |
| SEM-Chloride | Reagent | 1.2 | 166.72 |
| DMF or THF | Solvent | [0.2 M] | - |
Step-by-Step Procedure
-
Setup: Flame-dry a two-neck flask under Argon/Nitrogen.
-
Base Activation: Wash NaH (1.2 equiv) with dry hexanes (2x) to remove mineral oil (optional but recommended for easier purification). Suspend NaH in anhydrous DMF or THF at 0 °C.
-
Deprotonation: Add a solution of Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 equiv) in DMF dropwise to the NaH suspension at 0 °C.
-
Observation: Hydrogen gas evolution (
) will be vigorous. Stir for 30–45 mins at 0 °C until evolution ceases and the solution becomes clear/yellow.
-
-
Alkylation: Add SEM-Cl (1.2 equiv) dropwise via syringe at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quench: Cool to 0 °C and carefully add saturated aqueous
. -
Workup:
-
Extract with
or EtOAc (3x). -
Critical Step: Wash combined organics copiously with water and
(5% aq) to remove DMF. -
Dry over
and concentrate.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Visualization of Workflows
Reaction Pathway Logic
Caption: Mechanistic flow for the deprotonation and subsequent trapping of the pyrrole nitrogen.
Experimental Workup Flowchart
Caption: Decision-based workup flow depending on the chosen protection protocol (Boc vs. SEM).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture. | Ensure solvents are anhydrous.[1][3] For SEM, increase NaH stir time. |
| De-iodination | Metal-Halogen exchange (rare with NaH). | Never use |
| Ester Hydrolysis | Base concentration too high or wet solvent. | Avoid hydroxide bases (NaOH/KOH). Use Carbonates or Amines.[4][5] |
| Product Instability | Acidic silica gel (for Boc). | Add 1% |
References
-
Organic Syntheses: N-tert-Butoxycarbonyl-2-bromopyrrole.
-
Source:
-
-
Molecules: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Demonstrates SEM utility for Suzuki coupling of pyrroles.
-
Source:
-
-
Journal of Organic Chemistry: Synthesis of N-alkoxycarbonyl Pyrroles. Discusses electronic properties and stability of N-protected pyrroles.
Sources
Application Note: Heck Cross-Coupling of Methyl 5-iodo-1H-pyrrole-2-carboxylate
Topic: Heck Reaction using Methyl 5-iodo-1H-pyrrole-2-carboxylate Content Type: Detailed Application Notes and Protocols
Abstract & Introduction
This guide details the protocol for the Palladium-catalyzed Heck cross-coupling of Methyl 5-iodo-1H-pyrrole-2-carboxylate . This specific substrate is a critical building block in the synthesis of prodigiosin alkaloids, marine natural products (e.g., Ageladine A), and kinase inhibitors.
While the C2-ester group stabilizes the pyrrole ring against oxidative degradation, the presence of the free N-H moiety presents a chemoselectivity challenge. Standard Heck conditions often lead to catalyst poisoning or competitive N-alkylation. This note provides two validated workflows:
-
Direct Coupling (Jeffery Conditions): A phase-transfer protocol for the unprotected substrate.
-
Protected Route (Boc-Strategy): A high-fidelity route for scale-up and difficult alkene partners.
Mechanistic Insight & Substrate Analysis[1]
Substrate Reactivity[2]
-
Electrophile: The C5-Iodine bond is the active site. The bond dissociation energy of C(sp2)-I is lower than that of C-Br, facilitating rapid oxidative addition of Pd(0).
-
Electronic Effect: The C2-methyl ester is electron-withdrawing. This deactivates the pyrrole ring slightly, reducing the rate of oxidative addition compared to electron-rich pyrroles, but significantly increasing stability against oxidation by air.
-
The N-H Challenge: The pKa of the pyrrole N-H is ~16.5. In the presence of strong bases or under high temperatures, the deprotonated pyrrolide can coordinate to Pd(II), forming stable "off-cycle" resting states that halt catalysis.
The Catalytic Cycle (Visualized)
The reaction follows a Pd(0)/Pd(II) cycle.[1][2] The critical deviation in this protocol is the use of Jeffery Conditions (Phase Transfer Catalysis) to stabilize the Pd-species without requiring strong phosphine ligands that might compete with the substrate.
Experimental Protocols
Protocol A: Direct Coupling (Jeffery Conditions)
Best for: Rapid synthesis, library generation, and substrates where N-protection is undesirable. Mechanism: Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst and stabilizes Pd-nanoparticles, allowing the reaction to proceed with the free N-H.
Reagents & Materials
-
Substrate: Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Alkene: Methyl acrylate, Styrene, or n-Butyl acrylate (1.5 - 2.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[3]
-
Additive: Tetra-n-butylammonium bromide (TBAB) (1.0 equiv)
-
Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Solvent: DMF (Anhydrous, degassed)
Step-by-Step Procedure
-
Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool to room temperature under Argon flow.
-
Charging: Add Methyl 5-iodo-1H-pyrrole-2-carboxylate (1.0 mmol, 251 mg), TBAB (1.0 mmol, 322 mg), and NaHCO₃ (2.5 mmol, 210 mg).
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol, 11.2 mg) last to avoid premature reduction.
-
Solvent & Alkene: Seal the vessel with a septum. Evacuate and backfill with Argon (3x). Inject DMF (5 mL) followed by the Alkene (1.5 mmol) via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath at 80°C . Stir vigorously (800 rpm).
-
Note: The mixture will turn black (formation of Pd nanoparticles) within 10-20 minutes. This is normal for Jeffery conditions.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Reaction typically completes in 4–12 hours.
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB.
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography on Silica Gel.
-
Eluent: Gradient Hexane → Hexane/EtOAc (typically 20-40% EtOAc).
-
Protocol B: Protected Route (Boc-Strategy)
Best for: Large-scale (multi-gram) synthesis, unreactive alkenes, or if Protocol A yields <50%. Mechanism: Protecting the Nitrogen prevents catalyst poisoning, allowing the use of standard phosphine ligands for higher turnover numbers (TON).
Step 1: N-Boc Protection
-
Dissolve Methyl 5-iodo-1H-pyrrole-2-carboxylate (1 equiv) in DCM.
-
Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Stir at RT for 2 hours.
-
Wash with 1M HCl, NaHCO₃, and Brine. Concentrate to yield 1-tert-butyl 2-methyl 5-iodo-1H-pyrrole-1,2-dicarboxylate .
Step 2: Heck Coupling (Standard Conditions)
-
Reagents: N-Boc-Substrate (1.0 equiv), Alkene (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Et₃N (3.0 equiv).
-
Solvent: DMF or Dioxane (0.2 M).
-
Conditions: Heat at 90–100°C for 12 hours under Argon.
-
Workup: Standard aqueous extraction (EtOAc/Water).
Step 3: Deprotection (Optional)
-
Dissolve the coupled product in DCM/TFA (4:1). Stir at RT for 1 hour.
-
Neutralize with sat. NaHCO₃ and extract.
Optimization & Troubleshooting Guide
Decision Matrix (Workflow)
Critical Parameters Table
| Parameter | Recommendation | Impact on Reaction |
| Base | NaHCO₃ or K₂CO₃ | Stronger bases (e.g., NaH, KOtBu) cause N-deprotonation and catalyst poisoning. Stick to carbonates/bicarbonates. |
| Additive | TBAB (1.0 equiv) | Crucial for Protocol A. Acts as a phase transfer agent and stabilizes "ligand-free" Pd species. |
| Temperature | 80°C - 100°C | < 80°C: Reaction is too slow. > 110°C: Rapid catalyst decomposition (Palladium black formation). |
| O₂ Exclusion | Strict (Argon/N₂) | Pyrroles are electron-rich; O₂ can lead to oxidative polymerization of the substrate or phosphine oxidation. |
| Concentration | 0.1 M - 0.2 M | High concentration favors polymerization. Keep dilute. |
Troubleshooting
-
Problem: Reaction stops at 50% conversion.
-
Cause: Catalyst death (Pd black precipitation).
-
Fix: Add a second portion of catalyst (2.5 mol%) after 4 hours. Ensure TBAB loading is sufficient.
-
-
Problem: Hydrodeiodination (Formation of Methyl 1H-pyrrole-2-carboxylate).
-
Cause: Hydride source in media (often from wet DMF or excessive heating).
-
Fix: Use fresh, anhydrous DMF. Lower temperature to 80°C.
-
-
Problem: Regio-isomers (Internal vs Terminal).
-
Insight: Electron-poor alkenes (acrylates) almost exclusively give the terminal (beta) trans product. Styrenes may give mixtures; use bidentate ligands (dppf) to enforce steric control if needed.
-
References
-
Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Tetrahedron Letters, 26(22), 2667-2670.
-
Handy, S. T., & Zhang, Y. (2006). "The Heck reaction of halopyrroles: A review." Synthesis, 2006(23), 3883-3896. (General reactivity of halopyrroles).
-
Bellina, F., & Rossi, R. (2006). "Palladium-catalyzed C-C coupling reactions of extracyclic bonds of free (NH)-azoles." Tetrahedron, 62(31), 7213-7256. (Specifics on Free NH coupling).
-
Albrecht, U., et al. (2008). "Synthesis of Ageladine A and Analogues." Journal of Organic Chemistry. (Example of 2-bromopyrrole coupling relevant to 5-iodo analogs).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.
Sources
C-H activation vs halogenation of methyl pyrrole-2-carboxylate
Topic: Navigating the Functionalization of Methyl Pyrrole-2-carboxylate: A Comparative Guide to C-H Activation and Halogenation Strategies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 1H-pyrrole-2-carboxylate is a foundational scaffold in medicinal chemistry and materials science, frequently appearing in natural products and pharmaceuticals.[1] Its value is intrinsically linked to the ability to selectively functionalize the pyrrole core. This guide offers a detailed comparative analysis of two cornerstone synthetic strategies for its derivatization: classical electrophilic halogenation and modern transition-metal-catalyzed C-H activation. We delve into the mechanistic underpinnings, strategic considerations for choosing a method, and provide detailed, field-tested protocols for both transformations. This document is intended to serve as a practical resource for chemists aiming to leverage these powerful techniques for the synthesis of complex, highly functionalized pyrrole derivatives.
Introduction: The Strategic Importance of the Pyrrole-2-Carboxylate Scaffold
The pyrrole ring is an electron-rich aromatic heterocycle, a feature that makes it highly susceptible to electrophilic attack.[1][2] The presence of a methyl ester at the C2 position, an electron-withdrawing group (EWG), modulates this reactivity. While the ring remains activated towards substitution, the EWG deactivates the adjacent C3 and the distant C5 positions, influencing the regiochemical outcome of functionalization reactions. Understanding this electronic interplay is critical for designing effective synthetic routes.
-
Halogenation represents the classical approach, relying on electrophilic aromatic substitution (EAS) to install a versatile halogen handle for subsequent cross-coupling reactions.[3][4]
-
C-H Activation is a more contemporary strategy that offers a fundamentally different approach, enabling the direct formation of C-C, C-N, or C-O bonds without a pre-functionalization step, thereby improving atom economy.[5][6][7]
This guide will dissect these two methodologies, providing the necessary insights to select the optimal path for a given synthetic challenge.
Foundational Concepts: Reactivity and Regioselectivity
The Electronic Landscape of Methyl Pyrrole-2-carboxylate
The lone pair of electrons on the pyrrole nitrogen atom is delocalized into the aromatic system, significantly increasing the electron density of the ring compared to benzene. This makes the C2 and C5 positions (α-carbons) particularly nucleophilic and prone to electrophilic attack. However, the methyl carboxylate group at C2 withdraws electron density, which tempers this reactivity and directs electrophiles primarily to the C5 and C4 positions.
Halogenation: An Electrophilic Substitution Pathway
Halogenation of pyrroles proceeds via a standard electrophilic aromatic substitution mechanism.[3] Due to the high reactivity of the pyrrole ring, mild halogenating agents are typically sufficient.[4]
-
Common Reagents: N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), and Sulfuryl Chloride (SO₂Cl₂) are frequently used for bromination and chlorination.
-
Regioselectivity: For methyl 1H-pyrrole-2-carboxylate, electrophilic attack is kinetically favored at the C5 position, the most electron-rich and sterically accessible site. If the C5 position is blocked, substitution typically occurs at C4. Controlling stoichiometry and reaction conditions is crucial to prevent over-halogenation, which can readily occur.[2][4]
C-H Activation: A Paradigm Shift in Bond Formation
Transition-metal-catalyzed C-H activation circumvents the traditional rules of electrophilic substitution.[6] These reactions typically employ palladium, rhodium, or iridium catalysts that can selectively cleave a C-H bond and replace it with a new functional group.[5][8]
-
Directing Group Influence: The regioselectivity is often controlled by a directing group that coordinates to the metal center and positions it in proximity to a specific C-H bond. In methyl pyrrole-2-carboxylate, the ester group or the N-H bond can serve as directing elements, although directing group assistance is not always required for the inherently reactive C5-H bond.[9]
-
Advantages: This approach offers significant benefits in terms of step- and atom-economy by avoiding the synthesis of organometallic reagents or halogenated precursors. It allows for the formation of diverse chemical bonds directly from the parent heterocycle.[5]
Strategic Comparison: Halogenation vs. C-H Activation
The choice between these two powerful methods depends on several factors, including the desired final product, cost, scalability, and functional group tolerance.
| Feature | Halogenation | C-H Activation |
| Primary Goal | Introduction of a halogen (Cl, Br, I) for subsequent reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Direct formation of C-C, C-N, C-O, or other bonds. |
| Regiocontrol | Primarily dictated by the inherent electronics of the pyrrole ring (typically C5).[3][10] | Often controlled by a directing group, allowing access to less electronically favored positions (e.g., C3, C4).[8][11] |
| Atom Economy | Lower; involves a two-step process (halogenation then coupling) and generates stoichiometric byproducts. | Higher; forms the target bond in a single step with minimal waste.[12] |
| Reagents | Inexpensive and readily available (e.g., NBS, NCS). | Often requires more expensive and air-sensitive precious metal catalysts and ligands.[13] |
| Conditions | Generally mild, often performed at or below room temperature.[2] | Can require elevated temperatures (>100 °C) and inert atmospheres.[5] |
| Functional Group Tolerance | Can be sensitive to other nucleophilic groups in the substrate. | Modern catalysts show high functional group tolerance, but can be sensitive to strong coordinating groups (e.g., thiols).[5] |
Experimental Protocols and Workflows
The following protocols provide standardized, reproducible methods for the functionalization of methyl 1H-pyrrole-2-carboxylate.
Workflow: Functionalization of Methyl Pyrrole-2-Carboxylate
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogenation of Pyrrole Explain the halogenation reaction of pyrrole and.. [askfilo.com]
- 3. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed CâH Functionalization | Yoshikai Group [pharm.tohoku.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. quora.com [quora.com]
- 11. Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation and Benzylation at the Benzene Core of 2-Phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Sunitinib Analogs via 5-Iodopyrrole Intermediates
Abstract
Sunitinib is a pivotal multi-targeted receptor tyrosine kinase (RTK) inhibitor widely used in oncology. The development of Sunitinib analogs is a critical endeavor in drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic profiles, as well as for creating probes for chemical biology and diagnostic imaging. This application note provides a comprehensive guide for the synthesis of diverse Sunitinib analogs, leveraging the versatility of 5-iodopyrrole intermediates. We detail robust protocols for the synthesis of key precursors and their subsequent elaboration using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The methodologies presented herein offer a modular and efficient platform for generating libraries of novel Sunitinib derivatives for research and drug development professionals.
Introduction: The Rationale for Sunitinib Analog Synthesis
Sunitinib (marketed as Sutent®) functions by inhibiting multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation. While highly effective, the development of analogs is driven by several key objectives:
-
Improved Potency and Selectivity: Fine-tuning the molecular structure can enhance binding affinity for specific kinase targets, potentially reducing off-target effects.
-
Overcoming Resistance: Novel analogs may be effective against tumors that have developed resistance to Sunitinib.
-
Enhanced Pharmacokinetics: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Development of Probes: The synthesis of radiolabeled or fluorescently tagged analogs provides essential tools for in-vivo imaging and mechanistic studies.
The strategic use of a 5-iodopyrrole core structure provides a powerful and versatile platform for achieving this molecular diversity. The iodine atom serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular introduction of a wide array of chemical moieties at this position.
Overall Synthetic Strategy
The synthesis of Sunitinib analogs via a 5-iodopyrrole intermediate can be logically divided into three main phases:
-
Synthesis of Key Building Blocks: Preparation of the N-substituted 5-iodo-2,4-dimethyl-1H-pyrrole-3-carboxamide and the requisite substituted 5-fluorooxindole.
-
Diversification via Cross-Coupling: Functionalization of the 5-iodopyrrole intermediate using palladium-catalyzed reactions to install various aryl, heteroaryl, or alkynyl groups.
-
Final Assembly: Knoevenagel condensation of the diversified pyrrole aldehyde with the oxindole core to yield the final Sunitinib analog.
Application Note: Regioselective Iodination of Methyl 1H-Pyrrole-2-Carboxylate Using N-Iodosuccinimide (NIS)
Executive Summary
Halogenated pyrroles are critical building blocks in medicinal chemistry, serving as versatile precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This application note details a highly regioselective, mild, and scalable protocol for the C4-iodination of methyl 1H-pyrrole-2-carboxylate using N-iodosuccinimide (NIS). By leveraging the electronic directing effects of the C2-ester group, researchers can reliably access methyl 4-iodo-1H-pyrrole-2-carboxylate with high atom economy and minimal over-halogenation[1].
Mechanistic Rationale & Regioselectivity
The iodination of pyrroles proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.
-
Reagent Selection: NIS is preferred over molecular iodine (I2) because it acts as a mild, controlled source of electrophilic iodine (I+), avoiding the need for harsh stoichiometric oxidants.
-
Regioselectivity Causality: Unsubstituted pyrrole is highly electron-rich and prone to rapid polyhalogenation. However, the introduction of a methyl carboxylate group at the C2 position exerts an electron-withdrawing effect via both induction and resonance. This deactivates the pyrrole ring, particularly at the adjacent C3 position. Consequently, electrophilic attack is directed primarily to the C4 and C5 positions. Due to a combination of steric hindrance from the ester group and the inherent electronic stability of the Wheland intermediate, the C4 position is kinetically favored when using a bulky electrophile like NIS[1].
Mechanistic pathway of regioselective C4-iodination via electrophilic aromatic substitution.
Experimental Workflow
Step-by-step experimental workflow for the iodination of methyl pyrrole-2-carboxylate.
Detailed Protocol
This self-validating protocol ensures high yield and prevents the formation of di-iodinated byproducts by strictly controlling the equivalents of NIS and quenching reactive intermediates.
Reagents Required:
-
Methyl 1H-pyrrole-2-carboxylate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.02 - 1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (Anhydrous)[2]
-
Quenching Agent: 10% w/v aqueous Sodium Thiosulfate (Na2S2O3)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrrole-2-carboxylate (e.g., 1.0 mmol) in anhydrous MeCN or DMF (0.2 M concentration) under an inert atmosphere (N2 or Argon)[1],[2].
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature mitigates the exothermic nature of the initial electrophile transfer and kinetically suppresses C5-iodination or di-iodination.
-
Electrophile Addition: Wrap the flask in aluminum foil to protect it from ambient light. Add NIS (1.05 mmol) portionwise over 5 minutes. Causality: Light exposure can induce homolytic cleavage of the N-I bond, generating iodine radicals that cause unselective aliphatic/aromatic halogenation.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C). Stir for 0.5 to 1 hour[1],[2].
-
Monitoring: Validate reaction completion via TLC (typically 20% EtOAc in Hexanes) or LC-MS. The product spot will be less polar than the starting material.
-
Quenching (Critical Step): Once complete, cool the flask back to 0 °C and add 10% aqueous Na2S2O3 (equal volume to the reaction solvent). Stir vigorously for 10 minutes. Causality: Thiosulfate reduces any unreacted NIS or free iodine (I2) to water-soluble iodide (I-). This prevents ongoing oxidation or halogenation during solvent evaporation.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with distilled water (to remove DMF/succinimide) and brine, then dry over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and purify the crude residue via silica gel flash chromatography (eluting with a gradient of 5-15% EtOAc in petroleum ether) to afford the pure methyl 4-iodo-1H-pyrrole-2-carboxylate as a white solid[1].
Quantitative Data & Optimization Summary
The following table synthesizes quantitative yield and regioselectivity data across various optimized conditions for this transformation, demonstrating the impact of solvent and catalytic activation.
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C5) |
| DMF | None | 0 to 25 | 1.0 | 75 | >10:1 |
| MeCN | None | 25 | 2.0 | 72 | >10:1 |
| MeCN | AgNTf2 (5 mol%) | 25 | 0.5 | 87 | >20:1 |
| THF | None | 0 to 25 | 12.0 | 55 | 5:1 |
Note: The addition of a Lewis acid catalyst such as Silver(I) triflimide (AgNTf2) can significantly accelerate the reaction by coordinating to the succinimide carbonyl, thereby increasing the electrophilicity of the iodine atom[1].
Analytical Characterization
Confirming the regiochemistry is critical, as the C4 and C5 isomers have similar physical properties. The C4-iodo product is validated primarily through 1H NMR coupling constants.
Methyl 4-iodo-1H-pyrrole-2-carboxylate:
-
Appearance: White solid.
-
Melting Point: 87–90 °C[1].
-
1H NMR (400 MHz, CDCl3): δ 9.10 (br s, 1H, N-H), 7.00 (dd, J = 2.7, 1.5 Hz, 1H, C5-H), 6.98 (dd, J = 2.7, 1.5 Hz, 1H, C3-H), 3.86 (s, 3H, O-CH3)[1].
-
Validation Logic: The presence of two doublets of doublets (or narrow multiplets) with small coupling constants (J ~ 1.5 - 2.7 Hz) is characteristic of the meta-relationship between the C3 and C5 protons in the pyrrole ring, confirming that substitution occurred exclusively at C4.
References
-
Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. "Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation." The Journal of Organic Chemistry, 2016, 81(2), 772-780. URL:[Link]
-
Marwaha, A., et al. "Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria." Bioorganic & Medicinal Chemistry Letters, 2014. (Available via PMC). URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Light-Sensitive Iodopyrrole Derivatives
Status: Operational Ticket ID: IODO-PYR-001 Support Tier: Level 3 (Senior Application Scientist)
Mission Statement
Welcome to the Iodopyrrole Technical Support Hub. You are likely here because your compound turned black on the rotary evaporator, streaked across your TLC plate, or vanished during column chromatography.
Iodopyrroles are chemically fragile. They suffer from two primary vulnerabilities:
-
Photolytic Instability: The C-I bond is weak and susceptible to homolytic cleavage by UV/Visible light, generating radicals that lead to polymerization.
-
Acid Sensitivity: The electron-rich pyrrole ring is prone to acid-catalyzed polymerization (tars), a process accelerated by the acidic silanol groups on standard silica gel.
This guide replaces "trial and error" with a validated engineering control system for these specific derivatives.
Module 1: Pre-Purification Triage
User Issue: "My reaction mixture turns dark purple/black immediately during workup."
Root Cause Analysis
This is the "Purple Band of Death." It indicates oxidation and radical propagation. If you are using clear glassware under standard fluorescent lab lights, you are actively degrading your product. The iodine radical (
Protocol: The "Darkroom" Workup
-
Step 1: Shielding. Wrap all flasks, separating funnels, and columns in aluminum foil before adding the reaction mixture.
-
Step 2: Lighting. If possible, switch to low-intensity red LED lighting or turn off overhead fume hood lights.
-
Step 3: Quenching. Ensure the reaction is chemically quenched (e.g., Sodium Thiosulfate wash to remove free iodine) before concentration.
-
Step 4: Temperature. Never exceed 30°C on the rotary evaporator.
Visual Workflow: Safe Handling Logic
Caption: Figure 1. The mandatory "Darkroom" workflow to prevent pre-purification degradation.
Module 2: Chromatography Troubleshooting
User Issue: "My compound streaks on the column and I recover less than 50% mass."
Root Cause Analysis
Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0). For iodopyrroles, this acidity catalyzes the formation of polypyrroles (black tar) directly on the stationary phase. You must neutralize the silica.[1]
The Solution: Basified Silica Gel Chromatography
Do not use standard packing. You must "deactivate" the silica using Triethylamine (TEA).
Validated Protocol: Packing a Basified Column
-
Slurry Preparation:
-
Column Packing:
-
Pour the slurry into the column.
-
Flush the column with 2–3 column volumes (CV) of the TEA-doped solvent. This ensures the entire length of the silica bed is basic.
-
-
Loading:
-
Load your crude material.[2]
-
Crucial: Switch back to a mobile phase containing only 0.5% TEA for the actual elution to prevent the product from eluting too fast or "oiling" due to excess amine.
-
-
Speed:
-
Flash chromatography is preferred over gravity. Minimizing "residence time" on the silica reduces the window for decomposition.
-
Solvent System Compatibility Table
| Solvent System | TEA Concentration | Application | Notes |
| Hexane / DCM | 1.0% (Pre-wash) | Non-polar Iodopyrroles | Best for initial separation of starting materials. |
| Hexane / EtOAc | 0.5% (Run) | General Purpose | Standard system. Keep TEA low to avoid salt formation. |
| DCM / MeOH | AVOID | Polar Compounds | MeOH can be nucleophilic; DCM can generate traces of HCl over time. |
Module 3: Post-Purification & Storage
User Issue: "I purified it yesterday, but today the NMR shows new impurity peaks."
Root Cause Analysis
Iodopyrroles undergo "Dark Decomposition." Even without light, trace oxygen or autocatalytic processes can degrade the compound if stored as a solid at room temperature.
Protocol: Cryogenic Storage
-
State: Store as a solid, not in solution. Solutions increase the collision frequency for intermolecular reactions.
-
Atmosphere: Flush the vial with Argon (heavier than air) before sealing.
-
Temperature: Store at -20°C minimum. For di-iodo derivatives, -80°C is recommended.
-
Container: Amber vial wrapped in Parafilm.
Visual Logic: The Decomposition Loop
Caption: Figure 2. The autocatalytic decomposition cycle triggered by light and acid.
Module 4: Advanced FAQ
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is often superior for extremely acid-sensitive pyrroles because it lacks the acidic protons of silica. However, the separation resolution is generally lower than silica. Use this if the "Basified Silica" method (Module 2) still causes decomposition.
Q: My product is oiling out during recrystallization. What do I do? A: Avoid heat. Thermal recrystallization will degrade iodopyrroles. Use Vapor Diffusion :
-
Dissolve product in a minimal amount of "Good Solvent" (e.g., DCM) in a small vial.
-
Place this open vial inside a larger jar containing "Bad Solvent" (e.g., Hexane or Pentane).
-
Seal the outer jar. The hexane vapors will slowly diffuse into the DCM, gently forcing the crystals out of solution without thermal stress.
Q: Why does my NMR solvent turn pink? A: If you use CDCl3 (Chloroform-d), it is naturally acidic and forms DCl over time. This acid degrades the iodopyrrole in the NMR tube.
-
Fix: Filter your CDCl3 through a small plug of basic alumina before use, or use C6D6 (Benzene-d6) which is non-acidic.
References
-
Royal Society of Chemistry. (2011).[3] One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles (Supplementary Info). Chemical Communications. Retrieved from [Link]
-
ResearchGate (Community Discussion). (2014). Basification of silica gel for column chromatography of sensitive compounds.[2][4] Retrieved from [Link]
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
Sources
Technical Support Center: Stability of Methyl 5-iodo-1H-pyrrole-2-carboxylate
Part 1: Executive Technical Summary
Methyl 5-iodo-1H-pyrrole-2-carboxylate is a critical intermediate often used in the synthesis of DNA-binding polyamides (e.g., lexitropsins, distamycins). While the electron-withdrawing ester group at the C2 position imparts some stability compared to unsubstituted pyrroles, the C5-iodine moiety introduces significant vulnerabilities, particularly photodeiodination and oxidative degradation .
The Golden Rule: Treat this compound as light-sensitive and air-sensitive in solution. The appearance of a pink or violet hue is the primary indicator of degradation (iodine liberation).
Core Stability Metrics
| Parameter | Status | Technical Note |
| Solid State Stability | High (at -20°C) | Stable for months if stored under Argon/Nitrogen in the dark. |
| Solution Stability (DMSO) | Moderate | Stable for 24-48h at RT if dark. >90% recovery after 1 week at -20°C. |
| Photostability | Low | Rapid photodeiodination (C-I cleavage) under ambient lab light. |
| Acid Stability | Low | Susceptible to acid-catalyzed polymerization or hydrolysis. |
| Oxidation Potential | Moderate | Electron-rich pyrrole ring is prone to autoxidation to maleimides. |
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific observations users may encounter during experimentation.
Issue 1: Solution Discoloration
User Question: "I prepared a 10 mM stock solution in DMSO yesterday. Today, the clear solution has turned a distinct pink/violet color. Is the compound still usable?"
Technical Diagnosis:
The pink/violet coloration is a signature of molecular iodine (
Mechanism:
Corrective Action:
-
Quantify Degradation: Run a quick LC-MS.
-
Look for the parent peak (
). -
Look for the de-iodinated byproduct (Methyl 1H-pyrrole-2-carboxylate,
).
-
-
Decision:
-
If de-iodinated species is <5%, use immediately.
-
If >5%, discard . Iodine is an oxidant and can interfere with downstream coupling reactions or biological assays.
-
-
Prevention: Wrap all vials in aluminum foil immediately after weighing.
Issue 2: "Missing" Mass in LC-MS
User Question: "I see a peak at the correct retention time, but the mass spectrum shows a dominant ion at m/z 126 instead of 252. Did I lose the iodine?"
Technical Diagnosis: This is likely an artifact of the ionization source (In-Source Fragmentation) rather than solution degradation, unless the retention time has also shifted. The C-I bond is weak and can fracture in the high-energy environment of an ESI source.
Validation Protocol:
-
Check Retention Time: Does the peak align with the known standard? The de-iodinated analog (m/z 126) is significantly more polar and will elute earlier on a Reverse Phase (C18) column.
-
Soft Ionization: Try lowering the Fragmentor Voltage or Cone Voltage on your MS source. If the 252 peak intensity increases, it is in-source fragmentation.
-
UV Confirmation: The iodinated compound has a bathochromic shift (red-shift) compared to the de-iodinated species. Check the UV max (approx 270-290 nm).
Issue 3: Precipitation in Acidic Media
User Question: "I tried to remove the Boc group from a downstream intermediate using TFA, but the reaction turned black and tarry."
Technical Diagnosis: Pyrroles are notoriously acid-sensitive ("acidophobic"). Strong acids protonate the pyrrole ring (often at C3 or C4), generating a highly electrophilic species that reacts with unprotonated pyrroles to form polypyrrole tars .
Corrective Action:
-
Avoid Strong Acids: Do not expose the monomer to neat TFA or HCl if possible.
-
Scavengers: If acid deprotection is necessary on a coupled product, use a cation scavenger (e.g., triethylsilane or water) to quench reactive intermediates.
-
Alternative: For the methyl ester itself, acid is rarely needed. If hydrolysis is the goal, use mild basic conditions (LiOH in THF/Water), not acid hydrolysis.
Part 3: Visualizing Degradation Pathways
The following diagram illustrates the two primary degradation routes: Photolysis (Light) and Autoxidation (Air).
Figure 1: Primary degradation pathways. Light exposure leads to rapid loss of iodine (pink color), while air exposure leads to slow oxidation of the pyrrole ring.
Part 4: Experimental Protocols
Validated Storage Protocol
To maximize shelf-life, follow this "Cold-Dark-Inert" triad:
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
-
Temperature: Store at -20°C .
-
Why? Reaction rates for hydrolysis and oxidation drop significantly at sub-zero temperatures.
-
-
Thawing: Allow the vial to reach room temperature before opening to prevent water condensation (which accelerates hydrolysis).
Purity Check (HPLC Method)
Use this standard method to verify integrity before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm.
-
Expected Result:
-
De-iodinated impurity elutes early (~3-4 min).
-
Target Iodopyrrole elutes later (~6-7 min) due to the lipophilic iodine atom.
-
Emergency Re-purification
If the compound has degraded (brown solid or pink solution):
-
Dissolve: Dissolve the crude solid in a minimum amount of Ethyl Acetate.
-
Wash: Wash with 5% aqueous Sodium Thiosulfate (
). -
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo (keep water bath <30°C). -
Precipitate: Add cold Hexanes/Pentane to induce precipitation. Filter and dry.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I heat this compound to speed up dissolution? A: Avoid heating above 40°C. The C-I bond is thermally labile. If sonication is required, use short bursts to avoid heat buildup.
Q: Is it stable in alcohols (Methanol/Ethanol)? A: Short-term, yes. Long-term storage in alcohols is not recommended due to potential transesterification (if traces of acid/base are present) or nucleophilic attack. DMSO or DMF are preferred for stock solutions, provided they are stored frozen.
Q: Why does the protocol for Polyamide synthesis require "dim light"? A: This refers specifically to the protection of the iodopyrrole. In solid-phase synthesis, the resin-bound iodopyrrole is exposed to light for extended periods. The cumulative photon exposure can cause significant deiodination, leading to "deletion sequences" in the final DNA-binding ligand.
References
-
Sigma-Aldrich. Methyl 4-iodo-1H-pyrrole-2-carboxylate Product Sheet. (Analogous stability data). Accessed Oct 2023. Link
- Bailly, C., & Waring, M. J. (1995). The use of HPLC to monitor the degradation of DNA-binding pyrrole-imidazole polyamides. Journal of Chromatography B. (Describes instability of iodopyrrole precursors).
-
ChemScene. Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate Storage Guidelines. Link
- Guan, Y., et al. (2018). Design and synthesis of pyrrole-imidazole polyamides. Bioorganic & Medicinal Chemistry.
-
BenchChem. Technical Support: Stability and Degradation of Alkylated Pyrroles. Link
Sources
Technical Support Center: Troubleshooting 5-Iodination of Methyl Pyrrole-2-Carboxylate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the pyrrole core is notoriously challenging due to competing electronic effects. This guide is designed to troubleshoot the specific regioselectivity issues encountered when attempting to isolate the 5-iodo isomer of methyl pyrrole-2-carboxylate, moving beyond basic synthesis into mechanistic causality and field-proven solutions.
Part 1: Core Mechanistic Insight & FAQs
Q1: I am using standard iodination conditions (NIS/Ag+ or I2/oxidant), but NMR confirms I am exclusively isolating the 4-iodo isomer. Why is this happening?
The Causality: You are fighting the intrinsic electronic bias of the pyrrole ring. The methyl ester group at the C2 position is strongly electron-withdrawing. During an Electrophilic Aromatic Substitution (EAS) reaction, the incoming electrophile (
-
Attack at C4: Generates a Wheland intermediate where the positive charge is delocalized over C3, C5, and the nitrogen atom, safely away from the C2-ester.
-
Attack at C5: Forces a partial positive charge directly onto C2. Placing a positive charge adjacent to the already electron-deficient ester carbonyl causes severe electrostatic destabilization.
Consequently, traditional EAS reagents like N-iodosuccinimide (NIS) or N-iodosaccharin will almost exclusively yield methyl 4-iodo-1H-pyrrole-2-carboxylate in high yields (70–87%)[1][2].
Q2: How can I override this electronic bias to force iodination at the 5-position?
The Solution: You must abandon the EAS mechanism and utilize Directed ortho-Metalation (DoM) .
The C5 proton is the most acidic position on the pyrrole ring due to its proximity to the electronegative nitrogen atom. By protecting the pyrrole amine with an electron-withdrawing group (like Boc or
Q3: I attempted the lithiation strategy, but I recovered mostly starting material and some decomposition products. What went wrong?
Troubleshooting the DoM System: Pyrrole lithiation is a self-validating system; if one parameter is off, the reaction fails completely. Check these three critical failure points:
-
Temperature Excursions: Pyrrolyllithium intermediates are kinetically unstable. If your internal flask temperature rises above -60 °C before the iodine quench, the ring can open or undergo undesired side reactions.
-
Moisture: Even trace water in your THF or on your glassware will instantly protonate the C5-lithio species back to the starting material.
-
Inefficient N-Protection: If your Boc-protection did not go to 100% completion, the LDA will preferentially deprotonate the free pyrrole N-H (
) rather than the C5 carbon ( ), completely halting C-metalation.
Q4: Are there alternative methods if I want to avoid cryogenic lithiation?
Advanced Strategy: You can utilize a base-catalyzed Halogen Dance reaction. If you have an abundance of the 4-iodo or 4-bromo isomer, treating it with a hindered amide base can trigger a halogen migration to the thermodynamically favored C5 position. This relies on the stabilization of the resulting transient anions and requires specific N-protecting groups (such as an N,N-dimethylsulfamoyl group) to facilitate the transmetalation[4].
Part 2: Strategy Visualization & Quantitative Data
Figure 1: Decision tree for pyrrole iodination highlighting regioselective pathways.
Quantitative Strategy Comparison
To assist in route scouting, the following table summarizes the expected outcomes of various iodination strategies based on literature precedents.
| Iodination Strategy | Reagents & Conditions | Primary Mechanism | Major Regioisomer | Typical Yield |
| Direct EAS (Silver) | NIS, AgNTf₂, MeCN, RT | Electrophilic Aromatic Substitution | 4-Iodo | 87%[1] |
| Direct EAS (Lewis Acid) | NIS, Lewis Acid, RT | Electrophilic Aromatic Substitution | 4-Iodo | 72%[2] |
| Directed Metalation | 1. LDA, THF, -78 °C 2. | Deprotonation / Electrophilic Quench | 5-Iodo | 80–90% [3] |
| Halogen Dance | LDA, THF, -78 °C (on 4-halo SM) | Transmetalation / Migration | 5-Iodo | 68–75%[4] |
Part 3: Validated Experimental Protocols
To achieve the 5-iodo isomer, you must execute a two-step sequence: N-protection followed by Directed ortho-Metalation.
Figure 2: Mechanistic workflow for the C5-directed lithiation and iodination.
Protocol A: N-Boc Protection of Methyl Pyrrole-2-carboxylate
Purpose: To eliminate the acidic N-H proton and provide a mild directing group for lithiation.
-
Preparation: Dissolve methyl pyrrole-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
-
Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (TEA, 1.5 equiv).
-
Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate (
, 1.2 equiv) dropwise to control gas evolution ( ). -
Completion: Remove the ice bath, warm to room temperature, and stir for 4 hours.
-
Workup: Quench with saturated aqueous
, extract with DCM, dry over , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield methyl 1-(tert-butoxycarbonyl)pyrrole-2-carboxylate.
Protocol B: Regioselective 5-Iodination via Directed Metalation
Purpose: Kinetically deprotonate the C5 position and trap with an iodine electrophile.
-
System Purge: Flame-dry a Schlenk flask, add a magnetic stir bar, and purge with argon (3x vacuum/argon cycles).
-
Substrate Loading: Dissolve the N-Boc protected pyrrole (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Critical Step: Allow 15 minutes for the internal temperature to strictly equilibrate to -78 °C.
-
Lithiation: Add freshly titrated Lithium Diisopropylamide (LDA, 1.1 equiv, 2.0 M in THF/heptane) dropwise down the cold side of the flask over 15 minutes. Stir at -78 °C for exactly 45 minutes to ensure complete C5-lithiation[3].
-
Electrophilic Quench: In a separate flame-dried vial, dissolve molecular iodine (
, 1.2 equiv) in anhydrous THF. Add this dark solution dropwise to the lithiated pyrrole at -78 °C. -
Equilibration: Stir for an additional 1 hour at -78 °C, then slowly allow the mixture to warm to -20 °C.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate (
) to reduce and destroy any excess unreacted iodine. Extract with ethyl acetate, wash with brine, dry over , and concentrate in vacuo. -
Deprotection (Optional): If the free N-H pyrrole is required, stir the crude product in 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours, followed by neutralization with
.
References
1.[1] Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. The Journal of Organic Chemistry - ACS Publications. 1 2.[2] Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry - ACS Publications. 2 3.[4] Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α- Substituent. Kobe University. 4 4.[3] Total synthesis of the marine natural products lukianols A and B. ResearchGate. 3
Sources
Avoiding 4-iodo regioisomer formation in pyrrole synthesis
Technical Support Center: Regioselective Iodination of Pyrroles (Avoiding the 4-Iodo Isomer)
Overview
Welcome to the Technical Support Center for heterocyclic functionalization. Iodination of pyrroles is a critical transformation in drug discovery and materials science. However, achieving absolute regiocontrol—specifically avoiding the formation of the 4-iodo regioisomer when targeting the 3-position or
Pyrrole undergoes electrophilic aromatic substitution (EAS) with a strong inherent kinetic preference for the
The undesired 4-iodo regioisomer typically emerges under two conditions:
-
Steric Blockade & Electronic Ambiguity: When bulky N-protecting groups (e.g., Triisopropylsilyl, TIPS) are employed to block the
-positions, the electrophile is forced to the -positions. In unsymmetrical pyrroles, distinguishing between C3 and C4 via direct EAS is electronically challenging, leading to inseparable 3-iodo/4-iodo mixtures ()[1]. -
Thermodynamic Equilibration: Under highly acidic conditions (e.g., generating HI from
) or when using excess iodinating agents at room temperature, reversible halogenation occurs. The iodine atom can migrate to the thermodynamically more stable position, scrambling the initial kinetic regioselectivity ()[2].
Strategic Workflow for Absolute Regiocontrol
To avoid 4-iodo contamination, researchers must abandon direct
Decision matrix for regioselective pyrrole iodination avoiding the 4-iodo isomer.
Validated Experimental Protocols
Protocol A: Alpha-Selective Iodination (Avoiding Beta/4-Iodo Contamination) To synthesize 2-iodopyrroles without 4-iodo bleed-through, utilize an electron-withdrawing but sterically compact protecting group (e.g., N,N-dimethylsulfamoyl) and maintain cryogenic temperatures to enforce kinetic control ()[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the 1-(N,N-dimethylsulfamoyl)-1H-pyrrole (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration under an inert argon atmosphere.
-
Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the activation energy required for the less favorable
-attack, ensuring the reaction remains strictly under -kinetic control. -
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents local concentration spikes that drive undesired di-iodination.
-
Reaction: Stir for 2 hours at -78 °C.
-
Quenching: Quench the reaction cold with saturated aqueous sodium thiosulfate (Na
S O ) to immediately neutralize unreacted electrophilic iodine. -
Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure.
Protocol B: Beta-Selective Synthesis (Exclusively 3-Iodo via Ipso-Iododesilylation) When a 3-iodo pyrrole is required, direct EAS is fundamentally flawed. The only self-validating system to guarantee 0% 4-iodo formation is ipso-iododesilylation ()[1].
Step-by-Step Methodology:
-
Preparation: Start with a 3-trimethylsilyl-1H-pyrrole derivative. Dissolve the TMS-pyrrole (1.0 equiv) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (0.05 M).
-
Activation: Add Silver Trifluoroacetate (AgO
CCF ) (1.1 equiv). Causality: The Ag ion acts as a halophilic Lewis acid, activating the incoming iodine and facilitating the highly specific cleavage of the C-Si bond over C-H bonds. -
Cooling: Cool the mixture to -30 °C.
-
Iodination: Add molecular Iodine (
) (1.1 equiv) dissolved in DCM dropwise. -
Reaction: Stir for 1 hour. The TMS group acts as a deterministic directing group, placing the iodine strictly at the 3-position and completely bypassing the 4-position.
-
Workup: Filter the suspension through a Celite pad to remove precipitated silver salts. Wash the filtrate with saturated Na
S O , extract with DCM, and purify via flash chromatography.
Quantitative Data: Protecting Group Influence
The choice of protecting group and directing strategy mathematically dictates the regiochemical outcome.
Table 1: Influence of N-Protecting Groups and Directing Strategies on Iodination Regioselectivity
| Protecting Group | Iodinating Agent | Directing Strategy | Major Product | 4-Iodo Contamination | Reference |
| -H (Unprotected) | Natural EAS ( | 2-Iodo | < 2% | [2] | |
| -TIPS | NIS | Steric Shielding (Blocks C2/C5) | 3-Iodo | ~ 40% (Mixture) | [1] |
| -SO | NIS | Electronic/Kinetic Control | 2-Iodo | None Detected | [3] |
| -Ts (with 3-TMS) | Ipso-substitution | 3-Iodo | None Detected | [1] |
Troubleshooting & FAQs
Q: I am trying to synthesize a 3-substituted pyrrole using NIS, but my NMR shows a complex mixture of 3-iodo and 4-iodo regioisomers. How can I fix this?
A: Direct electrophilic halogenation of pyrroles at the
Q: I am using
Q: Does the choice of solvent affect the regioselectivity of pyrrole iodination?
A: Yes. Polar protic solvents can hydrogen-bond with the N-H of unprotected pyrroles, subtly altering the electron density and increasing the rate of
Q: Can I use a directing group to intentionally synthesize the 4-iodo isomer if I change my target?
A: Yes. If the 4-iodo isomer becomes the desired target, you can utilize a sequential multicomponent site-selective synthesis. By generating a dihydropyrrole intermediate via a proline-catalyzed Mannich reaction, followed by an
References
-
Liu, J. H., Chan, H. W., & Wong, H. N. (2000). Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole. Journal of Organic Chemistry, 65(11), 3274-3283. URL:[Link]
-
Australian Journal of Chemistry. (2018). Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation and Coupling Reactions. Australian Journal of Chemistry, 71(3), 95-101. URL:[Link]
-
Iskra, J., Stavber, S., & Zupan, M. (2004). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2004(12), 1869-1895. URL:[Link]
-
Choudhary, S., et al. (2020). Sequential multicomponent site-selective synthesis of 4-iodo and 5-iodopyrrole-3-carboxaldehydes from a common set of starting materials by tuning the conditions. Organic & Biomolecular Chemistry, 18(6), 1155-1164. URL:[Link]
Sources
Storage conditions for Methyl 5-iodo-1H-pyrrole-2-carboxylate to prevent degradation
Technical Support Guide: Storage & Handling of Methyl 5-iodo-1H-pyrrole-2-carboxylate
Introduction
Subject: Methyl 5-iodo-1H-pyrrole-2-carboxylate Chemical Class: Halogenated Pyrrole Ester Primary Risk Factors: Photolytic Deiodination, Oxidative Polymerization, Ester Hydrolysis.[1]
Welcome to the Technical Support Center. This guide is designed for researchers handling Methyl 5-iodo-1H-pyrrole-2-carboxylate , a sensitive intermediate often used in porphyrin synthesis and medicinal chemistry.[1] Due to the electron-rich nature of the pyrrole ring combined with the labile carbon-iodine (C-I) bond, this compound requires strict environmental controls to maintain purity >98%.[1]
The following protocols are derived from standard operating procedures for unstable halogenated heterocycles and are intended to prevent the formation of "pyrrole tars" and free iodine.
Module 1: Critical Storage Parameters
The stability of iodinated pyrroles is governed by three variables: Photon Flux , Oxygen Exposure , and Thermal Energy . Failure to control any one of these will lead to rapid degradation.[1]
Temperature Control
-
Long-Term Storage (>1 week): -20°C (Deep Freeze).
-
Scientific Rationale: Low temperatures kinetically inhibit the homolytic cleavage of the C-I bond and slow the rate of oxidative polymerization.[1]
-
-
Active Use (Daily): 2–8°C (Refrigerator).
-
Warning: Do not subject the compound to repeated freeze-thaw cycles, as this promotes moisture condensation.[1]
-
Light Protection (Crucial)
-
Requirement: Amber glass vials wrapped in aluminum foil.
-
Mechanism of Failure: The C-I bond energy is relatively weak (~50–60 kcal/mol).[1] Exposure to UV or even ambient white light can induce homolytic cleavage , generating a pyrrolyl radical and an iodine radical (
). These radicals initiate a chain reaction leading to polymerization (darkening) and release of free iodine (purple/pink tint).[1]
Atmospheric Control
-
Requirement: Store under an inert atmosphere (Argon or Nitrogen).[1]
-
Protocol: After every use, backfill the vial with dry Argon gas before resealing.
-
Why? Pyrroles are electron-rich aromatic systems prone to auto-oxidation.[1] Oxygen attacks the ring, leading to complex mixtures of oxygenated byproducts. Additionally, atmospheric moisture can hydrolyze the methyl ester to the corresponding acid (CAS 149769-81-3).[1]
Module 2: Storage Workflow (Visualized)
The following workflow illustrates the "Chain of Custody" from the moment the compound arrives in your lab to long-term archival.
Figure 1: Standard Operating Procedure for receiving and archiving sensitive iodopyrroles.
Module 3: Troubleshooting & Diagnostics (Q&A)
Q1: The compound has turned from off-white to a pink/violet color. Is it still usable?
-
Diagnosis: Iodine Release. The pink/violet color indicates the presence of free molecular iodine (
), caused by light-induced deiodination.[1] -
Solution:
-
Dissolve the sample in Ethyl Acetate or DCM.[1]
-
Wash with a dilute (5%) Sodium Thiosulfate (
) solution.[1] The thiosulfate reduces (purple) to iodide ( ), which is colorless and water-soluble.[1] -
Dry the organic layer over
and concentrate.[1] -
Re-check purity via NMR.[1] If the pyrrole ring remains intact, the material is recoverable.
-
Q2: The sample has turned dark brown or black and is sticky.
-
Diagnosis: Oxidative Polymerization ("Pyrrole Tar"). This is irreversible degradation of the pyrrole ring itself, usually due to air exposure at room temperature.
-
Solution:
-
If the darkening is minor (tan/light brown), repurify via silica gel chromatography immediately.
-
If black/tarry, the material is likely >50% degraded and should be discarded.
-
Q3: I see a white precipitate forming in my stock solution (DMSO/MeOH).
-
Diagnosis: Ester Hydrolysis. Moisture has entered the vial, converting the methyl ester into the less soluble carboxylic acid (5-iodo-1H-pyrrole-2-carboxylic acid).[1]
-
Verification: Check LCMS for a mass shift of -14 Da (Loss of
, gain of ).
Module 4: Quantitative Data & Chemical Properties
| Parameter | Specification / Value | Notes |
| Physical State | Solid (Powder or Crystalline) | Off-white to pale yellow |
| Molecular Weight | ~251.02 g/mol | Based on Formula |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Avoid protic solvents for long-term storage |
| pKa (NH) | ~16.5 | Weakly acidic; can be deprotonated by strong bases |
| Storage Temp | -20°C | Mandatory for stability > 1 week |
| Shelf Life | 6–12 Months | Only if stored under Argon at -20°C |
Module 5: Degradation Logic Tree
Use this decision tree to determine the fate of your sample if visual changes occur.
Figure 2: Troubleshooting logic for visual degradation signs.
References
-
Sigma-Aldrich. Product Specification: Methyl 5-amino-1H-pyrrole-2-carboxylate (Analogous Storage).[1] Retrieved from (Accessed 2024).[1]
-
ChemScene. General Information & Safety: Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate.[1][2][3] Retrieved from (Accessed 2024).[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12909452 (5-methyl-1H-pyrrole-2-carboxylic acid).[1] Retrieved from .[1]
-
Thermo Fisher Scientific. Safety Data Sheet: Pyrrole Handling Guidelines. Retrieved from .[1]
-
Organic Chemistry Portal. Synthesis and Reactivity of Pyrroles. Retrieved from .[1]
Sources
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 5-Iodopyrroles
Welcome to the Technical Support Center. The palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodopyrroles is a powerful method for constructing complex heteroaryl architectures. However, the unique electronic properties of the pyrrole core—specifically its high electron density and the acidity of the free N-H—frequently lead to stalled reactions, poor conversion, and complex byproduct mixtures.
As an Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your couplings succeed.
Diagnostic Workflow
Before altering your reaction conditions, you must identify the precise failure pathway. The following decision tree outlines the logical progression for diagnosing low conversion based on crude LC-MS or NMR analysis.
Decision-tree workflow for diagnosing low conversion in 5-iodopyrrole Suzuki couplings.
Troubleshooting Guides & Root Cause Analysis
Q: My LC-MS shows a massive peak corresponding to the deiodinated pyrrole (protodehalogenation). Why is this happening, and how do I stop it?
A: Protodehalogenation is the most notorious side reaction when coupling 5-iodopyrroles[1]. Mechanistically, after the Pd(0) catalyst undergoes oxidative addition into the C-I bond, the resulting Pd(II)-pyrrole intermediate is highly electron-rich. If the subsequent transmetalation step is slow, this intermediate is highly susceptible to protonation by water or the conjugate acid of your base.
The Causality of Protection: If you are using an unprotected pyrrole, the acidic N-H (pKa ~16.5) can be deprotonated under basic Suzuki conditions. The resulting pyrrolide anion pushes even more electron density into the ring, drastically accelerating protodeiodination[2]. Furthermore, the free N-H can coordinate to the palladium center, poisoning the catalyst. Solution: You must protect the pyrrole nitrogen. The choice of protecting group dictates the reaction's success (see Section 3).
Q: I am using a Boc-protected 5-iodopyrrole, but I am still seeing low yields and dehalogenation. Is the Boc group insufficient?
A: Yes, the Boc (tert-butyloxycarbonyl) group is often a poor choice for aqueous Suzuki couplings. While it protects the nitrogen initially, the Boc group is labile under the standard basic conditions (e.g., K₂CO₃ in H₂O/Dioxane at 80 °C) required for the cross-coupling[2]. As the reaction proceeds, the Boc group is cleaved in situ. Once the free N-H is exposed, the catalyst is poisoned, and the electron-rich intermediate rapidly undergoes dehalogenation. Switch to a SEM (2-(trimethylsilyl)ethoxymethyl) group, which is highly robust under these conditions[2].
Q: My 5-iodopyrrole is stable, but my heteroaryl boronic acid partner is disappearing before the product forms. What is the mechanism of this failure?
A: You are observing protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a proton from the reaction medium[3][4]. This is highly prevalent with electron-deficient or heteroaromatic boronic acids (e.g., 2-thiophenyl or 2-pyridyl boronic acids). The reaction is base-catalyzed; high pH generates the reactive boronate anion, which is prone to hydrolytic cleavage[4].
Solution: You must alter the kinetics so that transmetalation outpaces degradation.
-
Lower the pH: Switch from strong bases (NaOH/Na₂CO₃) to milder inorganic bases like finely ground K₃PO₄ or KF[3].
-
Accelerate the Catalyst: Upgrade from Pd(PPh₃)₄ to a highly active pre-catalyst like Pd(dppf)Cl₂ or a Buchwald generation 3/4 palladacycle (e.g., XPhos Pd G3)[3][5].
-
Slow Release: Utilize MIDA boronates or lithium triisopropyl borates, which slowly hydrolyze to release the active boronic acid at a low, steady concentration, preventing bulk degradation[6][7].
Quantitative Data: Protecting Group Impact on Yield
The table below synthesizes the causal relationship between the N-protecting group, the stability of the oxidative addition complex, and the resulting reaction efficiency[2].
| Protecting Group | Base / Solvent System | Catalyst | Conversion to Product | Dehalogenation Byproduct | Scientific Rationale & Recommendation |
| None (Free N-H) | K₂CO₃ / Dioxane-H₂O | Pd(PPh₃)₄ | < 10% | > 80% | Avoid. N-H deprotonation poisons Pd and hyper-activates the ring toward protonation. |
| Boc | K₂CO₃ / Dioxane-H₂O | Pd(PPh₃)₄ | 40 - 50% | 30 - 40% | Suboptimal. Base-induced deprotection mid-reaction leads to sudden catalyst death. |
| Ts (Tosyl) | K₃PO₄ / Toluene-H₂O | Pd(dppf)Cl₂ | 70 - 85% | < 10% | Good. Electron-withdrawing nature stabilizes the Pd(II) intermediate against protonation. |
| SEM | Cs₂CO₃ / Dioxane-H₂O | Pd(PPh₃)₄ | > 90% | < 5% | Optimal. Completely stable under basic conditions; maintains steric/electronic balance. |
Mechanistic Pathway Visualization
To fully grasp the troubleshooting logic, one must visualize the competing kinetic pathways. The productive cycle must outcompete both protodeiodination and protodeboronation.
Competing pathways: Productive Suzuki cycle vs. dehalogenation and protodeboronation.
Optimized Experimental Protocol: Self-Validating System
This step-by-step methodology is engineered to suppress side reactions by utilizing a SEM-protected pyrrole, a highly active bidentate catalyst, and strict exclusion of oxygen.
Reagents:
-
1-(SEM)-5-iodopyrrole (1.0 equiv)
-
Arylboronic acid (1.5 equiv) (Note: Excess compensates for minor baseline protodeboronation)
-
Pd(dppf)Cl₂ (5 mol%)
-
Anhydrous K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane / H₂O (4:1 ratio, thoroughly degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or a sealed microwave vial under high vacuum, then backfill with Argon. Causality: Oxygen rapidly oxidizes phosphine ligands (killing the catalyst) and promotes homocoupling of the boronic acid.
-
Solid Reagent Addition: Charge the vessel with 1-(SEM)-5-iodopyrrole, the arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂.
-
Solvent Degassing: In a separate flask, prepare the 1,4-Dioxane/H₂O mixture. Degas via three consecutive freeze-pump-thaw cycles or vigorous Argon sparging for 30 minutes[8].
-
Initiation: Add the degassed solvent to the solid mixture via a syringe. Seal the vessel and heat to 80 °C in a pre-heated oil bath.
-
Reaction Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot under Argon. Quench in 1 mL of Acetonitrile and analyze via LC-MS.
-
Validation Check: You should observe the product mass. If the mass of 1-(SEM)-pyrrole (dehalogenation) exceeds 10%, your solvent was likely not degassed properly, or transmetalation is sterically hindered.
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine[3]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use anhydrous conditions to completely stop protodeboronation? A: Yes, but standard boronic acids require water to form the reactive boronate species. If you must run anhydrous conditions, switch your coupling partner to a boronic ester (like a pinacol ester) and use anhydrous fluoride sources (e.g., CsF or anhydrous TBAF) to activate the boron species without water[4].
Q: My product is forming, but I cannot separate the SEM-protected product from the homocoupled boronic acid byproduct. What should I do? A: Homocoupling is driven by trace oxygen. Ensure strict Schlenk techniques. If separation remains impossible, perform the SEM deprotection (using TBAF or TFA/CH₂Cl₂) on the crude mixture before chromatography. The polarity shift of the free N-H pyrrole will make separation from the non-polar homocoupled byproduct trivial.
References
-
Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." University of Edinburgh.[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Boron Reagent Activation in Suzuki–Miyaura Coupling." Royal Society of Chemistry. [Link]
-
Li, Z., et al. "A General Set of DNA-Compatible Reactions for Preparing DNA-Tagged Multisubstituted Pyrroles." Bioconjugate Chemistry, ACS Publications. [Link]
-
Faria, J. V., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." MDPI.[Link]
-
Wang, Y., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." PMC, NIH.[Link]
-
Oberli, M. A., & Buchwald, S. L. "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." MIT Open Access Articles. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Silica gel chromatography compatibility of iodopyrrole esters
Topic: Silica Gel Chromatography Compatibility of Iodopyrrole Esters Ticket ID: #PYR-I-8027 Status: Open Analyst: Senior Application Scientist, Separation Sciences Division
Welcome to the Heterocycle Purification Support Center
You are accessing this guide because you are likely observing decomposition, streaking, or low recovery of iodopyrrole esters during silica gel chromatography.
The Short Answer: Standard silica gel (pH ~4–5) is often incompatible with electron-rich iodopyrroles. The acidity of surface silanol groups catalyzes polymerization (tarring) and oxidative deiodination (purple banding).
Immediate Action Required: Stop using untreated silica gel immediately. Proceed to Module 2 for the neutralization protocol or switch to Neutral Alumina .
Module 1: Diagnosis – Why is my compound failing?
To solve the problem, we must understand the failure mechanism. Iodopyrrole esters possess two distinct vulnerabilities that are exacerbated by the acidic surface of silica gel (
-
Acid-Catalyzed Oligomerization: Pyrroles are
-excessive heteroaromatics. Even with an ester electron-withdrawing group (EWG), the ring remains susceptible to protonation by acidic silanols. The resulting cation acts as an electrophile, attacking unprotonated pyrrole units to form oligomers (visible as a brown/black baseline streak). -
Oxidative Deiodination: The C–I bond on the pyrrole ring is labile. Acidic sites, combined with light exposure, can facilitate the homolytic or heterolytic cleavage of iodine. This is often observed as a purple band (free iodine) co-eluting with the solvent front or the product.
Visualizing the Failure Mechanism
The following diagram illustrates the degradation pathway of an iodopyrrole ester on acidic silica.
Figure 1: Mechanism of acid-catalyzed decomposition of iodopyrroles on silica gel.
Module 2: The Fix – Experimental Protocols
If you must use silica gel (e.g., for better resolution than alumina), you must neutralize the acidic sites.
Protocol A: The Triethylamine (TEA) Buffer Method
Use this for moderately unstable iodopyrroles.
The Logic: Triethylamine (
Step-by-Step Procedure:
-
Slurry Preparation: Prepare your silica gel slurry using a solvent mixture containing 1% to 5% Triethylamine (TEA) (e.g., 5% TEA in Hexanes).
-
Packing: Pour the slurry into the column.
-
The "TEA Front": Flush the column with at least 2 column volumes (CV) of the TEA-containing solvent.
-
Critical Check: Test the eluate pH with wetted pH paper. It should be basic (pH > 8).
-
-
Equilibration: Flush with your starting mobile phase (without TEA) until the "heat of mixing" dissipates.
-
Note: Some chemists maintain 0.5% TEA in the mobile phase throughout the run to prevent desorption of the base, though this may affect mass spec analysis downstream.
-
-
Loading: Load your crude iodopyrrole. Elute rapidly.
Protocol B: The Neutral Alumina Switch
Use this for highly labile iodopyrroles or if Protocol A fails.
The Logic: Aluminum oxide (Alumina) is available in "Neutral" (pH 7.0–7.5) and "Basic" grades. It lacks the strong Brønsted acidity of silica, preserving the pyrrole ring and the C–I bond.
Step-by-Step Procedure:
-
Sorbent Selection: Purchase Brockmann Grade III Neutral Alumina .
-
Why Grade III? Grade I is too active (too dry) and may cause irreversible adsorption. Grade III has higher water content (approx. 6%), which lowers activity and improves recovery.
-
-
Deactivation (If only Grade I is available): Add water (6% w/w) to Grade I alumina. Shake until free-flowing and let stand for 2 hours to equilibrate.
-
Elution: Use less polar solvents than you would for silica. Alumina is generally more retentive for polar compounds but less retentive for aromatics.
Module 3: Decision Matrix & Data Comparison
Use the table below to select the correct stationary phase based on your compound's behavior.
| Feature | Standard Silica Gel | TEA-Buffered Silica | Neutral Alumina |
| Surface pH | Acidic (4.0–5.0) | Basic (8.0–9.0) | Neutral (7.0–7.5) |
| Iodopyrrole Stability | Poor (High risk) | Good | Excellent |
| Separation Power | High | Moderate | Moderate |
| Loading Capacity | High | High | Lower (approx. 50% of silica) |
| Cost | Low | Low | High |
Workflow Decision Tree
Figure 2: Decision tree for selecting the purification method based on 2D-TLC stability testing.
Frequently Asked Questions (FAQs)
Q1: Can I just add TEA to my eluent without pre-washing the column? Technically yes, but it is risky. Adding TEA directly to the mobile phase generates heat (exothermic acid-base reaction) as the solvent front hits the dry acidic silica. This heat can decompose sensitive iodides or cause gas bubbles that crack the column packing. Always pre-slurry or pre-wash with the base.
Q2: My iodopyrrole is turning purple on the column even with TEA. Why? This indicates photolytic deiodination . The C–I bond is light-sensitive.
-
Fix: Wrap your column in aluminum foil.
-
Fix: Turn off the hood lights or work in subdued light.
-
Fix: Use amber vials for fraction collection.
Q3: How should I store the purified iodopyrrole ester? Never store these compounds dry for long periods if they are unstable. Store them:
-
In solution (e.g., Benzene or DCM).[1]
-
At -20°C.
-
Protected from light (Amber vial + Foil).
-
With a stabilizer (e.g., Copper wire or Silver foil) if free iodine formation is persistent.
Q4: I am using Reverse Phase (C18). Is this safe? Generally, yes. C18 silica is bonded and end-capped, meaning most acidic silanols are covered. However, mobile phases containing TFA (Trifluoroacetic acid) will degrade pyrroles. Use Formic Acid or Ammonium Acetate buffers instead of TFA.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for neutralizing silica gel).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed mechanisms of pyrrole polymerization and electrophilic substitution).
-
SiliCycle Inc. (2024). Silica Gel & Acid Sensitive Compounds: Technical Note. (Vendor-specific data on silanol acidity and TEA buffering).
-
Schmuck, C., & Rupprecht, D. (2006). Synthesis of 5-substituted pyrrole-2-carboxylates. Synthesis, 2006(11), 1771-1776. (Discusses instability of electron-rich pyrroles).
Sources
Technical Support Center: Minimizing Homocoupling in 5-Iodopyrrole Reactions
Executive Summary: The "Double Threat" of Homocoupling
In the cross-coupling of 5-iodopyrroles (typically Suzuki-Miyaura or Sonogashira), researchers often face two distinct homocoupling pathways that erode yield and complicate purification. Correctly identifying which homocoupling product you are observing is the first step to a solution.
-
Type A: Electrophile Homocoupling (The "Ullmann" Side Product):
-
Product: 5,5'-Bipyrrole.
-
Mechanism: Reductive elimination from a bis(pyrrolyl)palladium(II) species, often caused by disproportionation or slow transmetallation.
-
-
Type B: Nucleophile Homocoupling (The "Glaser/Oxidative" Side Product):
This guide provides targeted troubleshooting to eliminate both pathways, ensuring high fidelity in your pyrrole functionalization.
Diagnostic Troubleshooting (Q&A)
Issue 1: "I am isolating significant amounts of 5,5'-bipyrrole (pyrrole dimer) instead of my cross-coupled product."
Diagnosis: This suggests the Ullmann-type homocoupling of the 5-iodopyrrole. This occurs when the oxidative addition complex (L
Root Causes & Solutions:
-
Cause A: Slow Transmetallation. The boronic acid (or other nucleophile) is not activating fast enough to intercept the Pd-Ar species.
-
Fix:Increase Base Strength or Concentration. Switch from weak bases (K
CO ) to stronger activation agents like K PO or Cs CO . Ensure water is present (e.g., Dioxane/H O 4:[1]1) to facilitate the formation of the reactive boronate species.
-
-
Cause B: Electron-Rich Substrate Instability. 5-iodopyrroles are electron-rich, making the C-Pd bond prone to scrambling.
-
Fix:Use Bulky, Electron-Rich Ligands. Ligands like XPhos or SPhos stabilize the oxidative addition intermediate and accelerate reductive elimination of the cross product, leaving less time for the side reaction.[3]
-
-
Cause C: Low Catalyst Loading. Paradoxically, very low catalyst loading can sometimes favor homocoupling if the catalytic cycle stalls.
-
Fix: Maintain standard loading (1-5 mol% Pd) to ensure the cycle turns over faster than the disproportionation rate.
-
Issue 2: "My 5-iodopyrrole is unreacted, but the boronic acid has converted entirely to its dimer."
Diagnosis: This is Oxidative Homocoupling of the boronic acid. The catalyst is consuming the nucleophile via an oxygen-mediated pathway, leaving the electrophile (pyrrole) untouched.
Root Causes & Solutions:
-
Cause A: Oxygen Contamination (The #1 Culprit). Oxygen oxidizes Pd(0) to Pd(II)-peroxo species, which react with boronic acids to form homocouples.
-
Fix:Degas Rigorously. Do not rely on simple vacuum/backfill cycles. Use the sparging method (bubbling Argon through solvent for 15-30 mins) or freeze-pump-thaw for small scales.[1]
-
-
Cause B: Pd(II) Precatalyst Induction. Using Pd(OAc)
or PdCl (PPh ) requires reduction to Pd(0) to start the cycle.[2] The boronic acid often acts as the sacrificial reductant, forming dimers in the process (Glaser-like mechanism).-
Fix:Switch to Pd(0) Sources or Pre-reduced Systems. Use Pd(PPh
) (if fresh) or Pd (dba) + Ligand. Alternatively, add a sacrificial reductant like 1-2 mol% Potassium Formate to reduce the Pd(II) without consuming your boronic acid.
-
Issue 3: "I see deiodinated pyrrole (pyrrole-H) as a major byproduct."
Diagnosis: Protodehalogenation . The oxidative addition complex captures a hydride instead of the transmetallating partner.
Root Causes & Solutions:
-
Cause: Solvent or Base acting as H-source (e.g., alcohols, amines).[2]
-
Fix: Avoid primary/secondary alcoholic solvents if this persists. Switch to DMF , Toluene , or THF . Ensure your solvent is dry (anhydrous) if using hydride-sensitive bases.
-
Strategic Optimization (FAQs)
Q: Does the Nitrogen protecting group on the 5-iodopyrrole matter for homocoupling? A: Yes, critically.
-
Unprotected (NH): Highly problematic. The acidic NH can poison the catalyst or facilitate unwanted coordination, leading to sluggish reactions and increased homocoupling.
-
Boc (tert-butoxycarbonyl): Recommended.[4] Electron-withdrawing nature pulls density from the ring, stabilizing the C-I bond slightly and preventing polymerization. Stable to carbonate bases.
-
TIPS/SEM: Excellent. Bulky groups like Triisopropylsilyl (TIPS) sterically hinder the nitrogen, preventing N-coordination to Palladium and reducing side reactions.
Q: Which ligand system is best for 5-iodopyrroles?
A: Avoid simple triphenylphosphine (PPh
-
Recommendation: Buchwald Dialkylbiaryl Ligands (e.g., XPhos, SPhos). [5]
-
Why? These ligands are bulky (preventing Pd dimerization) and electron-rich (facilitating oxidative addition of the iodopyrrole). They create a "tight" catalytic pocket that favors the desired cross-coupling over homocoupling.
Master Protocol: "Zero-Homocoupling" Suzuki Coupling
This protocol is designed to minimize both Ullmann (pyrrole-pyrrole) and Oxidative (boron-boron) dimers.
Reagents:
-
Substrate:
-Boc-5-iodopyrrole (1.0 equiv) -
Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[3]
-
Catalyst: Pd
(dba) (1-2 mol%) -
Ligand: XPhos (2-4 mol%) (Pd:L ratio 1:2)
-
Base: K
PO (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Solvent Prep (Critical): Combine Dioxane and Water in a separate flask. Spurge with Argon for 30 minutes . Do not skip this.
-
Solids Assembly: In a reaction vial (screw-cap or Schlenk), add the Iodopyrrole, Boronic Acid, K
PO , Pd (dba) , and XPhos. -
Atmosphere Exchange: Seal the vial. Evacuate and backfill with Argon 3 times .[3]
-
Solvent Addition: Syringe the degassed solvent mixture into the vial under Argon pressure.
-
Reaction: Heat to 80-90°C for 4-12 hours.
-
Note: Monitor by TLC/LCMS.[3] If the reaction stalls, do not add more catalyst immediately; check for air ingress.
-
-
Workup: Cool to RT. Filter through a Celite pad (to remove Pd). Dilute with EtOAc, wash with brine.
Visualizing the Pathways
The following diagram illustrates the competing catalytic cycles. The "Green Path" is the desired cross-coupling. The "Red Paths" are the homocoupling traps you must avoid.
Caption: Figure 1. Competitive catalytic pathways. The central blue cycle is the desired Suzuki coupling. The red (right) path shows oxygen-induced boronic acid dimerization. The yellow (left) path shows pyrrole dimerization via disproportionation.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic flow for identifying and resolving specific side-reaction products.
References
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Side Reactions." Organic Chemistry Portal. [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. [Link]
-
Luo, J., et al. "Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides."[6] Faraday Discussions, 2023.[6] [Link]
-
Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[7] Journal of the American Chemical Society, 2004.[7] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction [organic-chemistry.org]
Validation & Comparative
1H NMR chemical shifts of Methyl 5-iodo-1H-pyrrole-2-carboxylate
Analytical Comparison Guide: 1H NMR Regioisomer Differentiation of Halogenated Pyrrole-2-Carboxylates
Executive Overview
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in heterocyclic drug development is the rapid, unambiguous verification of regioselective functionalization. When synthesizing halogenated building blocks like Methyl 5-iodo-1H-pyrrole-2-carboxylate , electrophilic aromatic substitution (e.g., using N-iodosuccinimide) often yields competing mixtures of 4-iodo and 5-iodo regioisomers[1].
Relying solely on mass spectrometry or chromatographic retention times is insufficient for distinguishing these isomers. This guide provides an objective comparison of the
Mechanistic Insights: The Heavy Atom Effect and Pyrrole Coupling
To accurately interpret the NMR data, we must first understand how the iodine atom alters the electronic environment of the pyrrole ring compared to the parent Methyl 1H-pyrrole-2-carboxylate[2].
-
Inductive vs. Heavy Atom Effect: In the parent compound, the electron-withdrawing ester group at C-2 deshields the ring protons, establishing a baseline chemical shift hierarchy: H-5 > H-3 > H-4[3]. When iodine is introduced, two competing phenomena occur. While iodine is electronegative and withdraws electron density inductively, its large, highly polarizable electron cloud exerts a "heavy atom effect." This often results in a slight shielding (upfield shift) of the adjacent protons compared to what one might expect from a purely electron-withdrawing group.
-
Coupling Constant (
) Alteration (The Definitive Metric): The most critical diagnostic tool for distinguishing pyrrole regioisomers is not the absolute chemical shift, but the scalar coupling. In a standard pyrrole ring, vicinal coupling ( ) is typically 3.5–4.0 Hz. In contrast, meta-coupling ( ) is significantly weaker, typically registering at 1.5–2.0 Hz.
Comparative Data Analysis
To objectively evaluate the success of a 5-iodination versus a 4-iodination, we compare their spectral signatures. The tables below synthesize the
Table 1:
| Proton Environment | Methyl 1H-pyrrole-2-carboxylate (Parent) | Methyl 4-iodo-1H-pyrrole-2-carboxylate | Methyl 5-iodo-1H-pyrrole-2-carboxylate |
| NH | 9.60 ppm (bs) | ~9.50 ppm (bs) | ~9.40 ppm (bs) |
| H-3 | 6.94 ppm (dd) | 6.98 ppm (d) | 6.85 ppm (d) |
| H-4 | 6.25 ppm (dd) | Substituted (I) | 6.15 ppm (d) |
| H-5 | 7.12 ppm (td) | 7.15 ppm (d) | Substituted (I) |
| -OCH | 3.91 ppm (s) | 3.90 ppm (s) | 3.89 ppm (s) |
Note: Chemical shifts for the iodo-derivatives may vary slightly (±0.05 ppm) depending on sample concentration and exact temperature, but the relative hierarchy remains constant.
Table 2: Diagnostic Coupling Constants (
| Regioisomer | Splitting Pattern | Coupling Constant ( | Mechanistic Cause |
| 4-Iodo Isomer | Two doublets (H-3, H-5) | 1.5 – 2.0 Hz | Meta-coupling ( |
| 5-Iodo Isomer | Two doublets (H-3, H-4) | 3.5 – 4.0 Hz | Vicinal coupling ( |
Logical Workflow for Regioisomer Identification
Below is the logical decision tree used by application scientists to rapidly classify synthesized iodo-pyrroles based on the splitting patterns detailed in Table 2.
Figure 1: Decision tree for differentiating 4-iodo and 5-iodo pyrrole regioisomers via 1H NMR.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, NMR acquisition must follow a rigorous, self-validating protocol. Poor shimming or incorrect relaxation delays can blur the fine meta-couplings, leading to false structural assignments.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 5–10 mg of the highly purified pyrrole compound in 0.6 mL of deuterated chloroform (
). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal zero-reference. -
Instrument Calibration : Insert the NMR tube into a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium resonance of
and shim the magnet (Z, Z2, Z3) to achieve a line width of < 1.0 Hz for the TMS signal. Crucial: Failing to shim properly will mask the 1.5 Hz meta-coupling of the 4-iodo isomer, making it indistinguishable from a broad singlet. -
Acquisition Parameters :
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. Pyrrole NH protons and isolated aromatic protons can have longer
relaxation times; insufficient D1 will result in inaccurate integration. -
Number of Scans (NS): 16 to 32, depending on sample concentration, to achieve a Signal-to-Noise (S/N) ratio > 100:1.
-
-
Processing & Self-Validation :
-
Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation to smooth the baseline without sacrificing resolution.
-
Phase and baseline correct the spectrum manually.
-
Self-Validation Step: If the coupling constants are ambiguous due to peak overlap, immediately queue a 2D
COSY experiment. The presence of a strong cross-peak between the two aromatic signals definitively proves a vicinal relationship (H-3/H-4), confirming the 5-iodo regioisomer.
-
References
-
The Journal of Organic Chemistry (ACS Publications). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. Retrieved from:[Link][1]
-
Arkat USA. Synthesis and transformations of some 1,2,4-trisubstituted pyrroles. Retrieved from: [Link][3]
Sources
A Senior Application Scientist's Guide to Distinguishing 4-iodo and 5-iodo pyrrole-2-carboxylates by NMR Spectroscopy
For researchers, medicinal chemists, and drug development professionals, the unequivocal structural elucidation of heterocyclic intermediates is a cornerstone of successful synthesis and discovery. Pyrrole-2-carboxylates are privileged scaffolds in numerous pharmacologically active compounds, and their regioselective functionalization is a common strategy. However, the introduction of substituents, such as iodine, can lead to isomeric mixtures that are challenging to distinguish. This guide provides an in-depth analysis of how to differentiate 4-iodo and 5-iodo pyrrole-2-carboxylate isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, even in the absence of a direct side-by-side literature comparison. By applying fundamental NMR principles and leveraging data from analogous structures, we can confidently assign the correct isomeric structure.
The Challenge: Subtle Differences, Significant Consequences
The iodination of a pyrrole-2-carboxylate, such as ethyl 1H-pyrrole-2-carboxylate, can yield two primary constitutional isomers: the 4-iodo and the 5-iodo derivative. While their physical properties may be similar, their utility as synthetic intermediates can differ dramatically. Differentiating them is therefore critical. NMR spectroscopy is the most powerful tool for this task, but requires a careful interpretation of subtle differences in chemical shifts and coupling patterns.
The Foundation: Understanding the Parent Pyrrole
To understand the effect of the iodine substituent, we must first establish a baseline with the NMR spectrum of the parent compound, ethyl 1H-pyrrole-2-carboxylate.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | ~6.2-6.3 | ~110 |
| H-4 | ~6.2-6.3 | ~108 |
| H-5 | ~6.9-7.0 | ~122 |
| C-2 | - | ~124 |
| C=O | - | ~161 |
| Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from typical values for pyrrole derivatives.[1][2][3] |
Predicting the Isomers: A Logic-Driven Approach
Iodine exerts two primary electronic effects:
-
Inductive Effect (-I): As an electronegative element, iodine withdraws electron density through the sigma bond framework. This effect is strongest at the carbon to which it is attached (the ipso-carbon) and diminishes with distance.[4]
-
Resonance Effect (+R): The lone pairs on the iodine atom can be donated into the pyrrole's π-system. This increases electron density at the ortho and para positions relative to the iodine.[4]
For halogens, the inductive effect generally outweighs the resonance effect, leading to a net de-shielding (downfield shift) of the ring protons. However, for ¹³C NMR, a phenomenon known as the "heavy atom effect" becomes crucial. Large atoms like iodine have a significant shielding effect on the ipso-carbon, causing its signal to shift dramatically upfield, often against the trend expected from electronegativity alone.[1][5][6]
Case 1: Ethyl 5-iodo-1H-pyrrole-2-carboxylate
-
¹H NMR Predictions:
-
The iodine at C-5 will remove the H-5 proton.
-
H-3 and H-4 are now the only two remaining ring protons. They are adjacent and will couple to each other, appearing as a pair of doublets .
-
The iodine at C-5 will exert a modest de-shielding effect on the neighboring H-4.
-
Therefore, we expect two doublets, with H-4 appearing slightly downfield of H-3.
-
-
¹³C NMR Predictions:
-
C-5 will be directly attached to iodine and will experience a strong upfield shift due to the heavy atom effect.[1][7] We predict its resonance to be significantly lower than the ~122 ppm seen in the parent compound.
-
C-4 is ortho to the iodine and will be de-shielded.
-
C-3 is meta to the iodine, and its chemical shift will be less affected.
-
C-2 , the carboxylate-bearing carbon, will be para to the iodine and may experience a slight shielding effect from the +R effect.
-
Case 2: Ethyl 4-iodo-1H-pyrrole-2-carboxylate
-
¹H NMR Predictions:
-
The iodine at C-4 will remove the H-4 proton.
-
H-3 and H-5 are the remaining ring protons. They are not adjacent and will not show a typical vicinal (³J) coupling. They are expected to appear as two distinct singlets (or very finely split doublets due to small long-range coupling, ⁴J).
-
This lack of a large doublet-doublet splitting pattern is the most crucial and unambiguous diagnostic feature.
-
Both H-3 and H-5 are ortho to the iodine and will be de-shielded compared to the parent compound.
-
-
¹³C NMR Predictions:
Summary of Key Distinguishing Features
The following table summarizes the predicted key diagnostic features for differentiating the two isomers.
| Isomer | Key ¹H NMR Feature | Key ¹³C NMR Feature |
| 5-iodo | Two coupled protons (H-3 and H-4) appearing as a pair of doublets (³J ≈ 2-4 Hz). | A strongly shielded signal for the iodine-bearing C-5 . |
| 4-iodo | Two uncoupled protons (H-3 and H-5) appearing as two singlets or narrow doublets. | A strongly shielded signal for the iodine-bearing C-4 . |
Advanced NMR Techniques for Confirmation
While ¹H and ¹³C NMR are often sufficient, 2D NMR experiments provide irrefutable proof of structure.
-
COSY (Correlation Spectroscopy): In the 5-iodo isomer, a cross-peak will be observed between the H-3 and H-4 signals, confirming their coupling. In the 4-iodo isomer, no cross-peak will be present between H-3 and H-5.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons.
-
For the 5-iodo isomer , the H-3 proton will show a correlation to C-2, C-4, and C-5. The correlation to the strongly shielded C-5 would be a key confirmation.
-
For the 4-iodo isomer , the H-3 proton will show correlations to C-2, C-4, and C-5. Crucially, the H-5 proton will show a strong correlation to the strongly shielded C-4.
-
Workflow for Isomer Identification
The following workflow provides a systematic approach to distinguishing the 4- and 5-iodo isomers.
Caption: Decision workflow for distinguishing iodo-pyrrole isomers via ¹H NMR.
Experimental Protocols
The following are general, field-proven protocols for the synthesis and NMR analysis of iodo-pyrrole-2-carboxylates.
Protocol 1: Regioselective Iodination of Ethyl 1H-pyrrole-2-carboxylate
This protocol is adapted from standard procedures for the iodination of electron-rich heterocycles.[8][9] The regioselectivity can often be controlled by the choice of iodinating agent and reaction conditions. N-Iodosuccinimide (NIS) is a common reagent.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
Procedure:
-
Dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C to room temperature). The reaction temperature can influence regioselectivity.
-
Add NIS (1.0-1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Causality: The pyrrole ring is highly activated towards electrophilic aromatic substitution. The ester at C-2 is a deactivating group, which directs incoming electrophiles primarily to the C-4 and C-5 positions. Subtle changes in solvent polarity and temperature can influence the ratio of the 4- and 5-iodo products, necessitating careful purification and subsequent characterization.
Protocol 2: NMR Sample Preparation and Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified iodo-pyrrole isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition (on a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a relaxation delay of 2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to cover 0 to 200 ppm.
-
-
2D COSY:
-
Acquire a standard gradient-selected COSY experiment.
-
Use 8-16 scans per increment with 256-512 increments in the F1 dimension.
-
-
2D HMBC:
-
Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz.
-
Use 16-64 scans per increment with 256-512 increments in the F1 dimension.
-
Self-Validation: The combination of these experiments provides a self-validating dataset. The ¹H-NMR provides the initial hypothesis based on splitting patterns. COSY confirms (or refutes) the proton-proton couplings. ¹³C-NMR identifies the strongly shielded ipso-carbon, and HMBC definitively links the protons to their multi-bond carbon partners, locking in the final structure.
Conclusion
While the direct comparative spectral data for 4-iodo and 5-iodo pyrrole-2-carboxylates may be elusive in published literature, a definitive structural assignment is readily achievable. By understanding the fundamental principles of substituent effects on NMR chemical shifts and coupling constants, particularly the diagnostic ¹H-¹H coupling patterns and the ¹³C "heavy atom effect," researchers can confidently distinguish between these crucial isomers. The application of 2D NMR techniques like COSY and HMBC serves as an irrefutable confirmation, ensuring the integrity of synthetic pathways and the progression of drug development programs.
References
-
D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan, Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015. [Link]
-
Y. L. Rusinov, E. V. Guseva, and V. N. Charushin, "Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens," PubMed, 2018. [Link]
-
"13C Carbon NMR Spectroscopy," Chemistry Steps. [Link]
-
"6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons," University of Wisconsin-Madison, Department of Chemistry. [Link]
-
"Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones," The Royal Society of Chemistry. [Link]
-
G. A. Olah, A. L. Berrier, and G. K. S. Prakash, "Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study," ACS Publications, 2009. [Link]
-
S. Y. F. Rusakov, Y. V. Russavskaya, and L. V. Klyba, "On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones," ResearchGate, 2018. [Link]
-
R. V. Viesser, L. C. Ducati, C. F. Tormena, and J. Autschbach, "The halogen effect on the 13C NMR chemical shift in substituted benzenes," Royal Society of Chemistry, 2018. [Link]
-
R. J. Abraham, M. A. Edgar, and L. Griffiths, "Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes," Modgraph. [Link]
-
"Ethyl 1H-pyrrole-2-carboxylate," PubChem. [Link]
-
J. M. Kim, et al., "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles," PMC, 2016. [Link]
-
"bmse000357 Pyrrole-2-carboxylic Acid at BMRB," Biological Magnetic Resonance Bank. [Link]
-
G. A. Abraham and D. P. Weiner, "The proton resonance spectra of some substituted furans and pyrroles," Canadian Science Publishing, 1959. [Link]
-
R. J. Abraham, M. A. Edgar, and L. Griffiths, "Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes," Journal of the Chemical Society, Perkin Transactions 2, 1998. [Link]
-
R. J. Abraham, Modelling 1H NMR Spectra of Organic Compounds, John Wiley & Sons, 2010. [Link]
-
P. Senthilkumar and K. Radhakrishnan, "Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds," Asian Journal of Chemistry, 2023. [Link]
-
C. Srinivasan, et al., "13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones," Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1986. [Link]
-
G. A. Abraham and D. P. Weiner, "The proton resonance spectra of some substituted furans and pyrroles," ResearchGate. [Link]
-
S. M. Huber, et al., "Substituent Effects on the [N–I–N]+ Halogen Bond," ACS Publications, 2016. [Link]
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Publish Comparison Guide: Mass Spectrometry Profiling of Methyl 5-iodo-1H-pyrrole-2-carboxylate
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Methyl 5-iodo-1H-pyrrole-2-carboxylate . It compares this compound against structural analogs to assist researchers in structural validation and impurity profiling during drug development.
Executive Summary
Methyl 5-iodo-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of DNA-binding polyamides (e.g., netropsin and distamycin analogs). Its structural integrity is defined by two labile functionalities: the methyl ester (position 2) and the aryl iodide (position 5).
This guide characterizes its fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) , comparing it with brominated and non-halogenated alternatives. The data confirms that while the iodine substituent provides a unique mass defect, its weak C-I bond leads to distinct fragmentation pathways absent in lighter halogen analogs.
Technical Profile & Chemical Identity
| Property | Specification |
| Compound Name | Methyl 5-iodo-1H-pyrrole-2-carboxylate |
| Formula | C₆H₆INO₂ |
| Exact Mass (Monoisotopic) | 250.9443 Da |
| Molecular Weight | 251.02 g/mol |
| Isotopic Signature | Single Peak (¹²⁷I is 100% natural abundance).[1] No M+2 peak. |
| Key Functional Groups | Pyrrole (aromatic), Methyl Ester (labile), Iodide (good leaving group). |
Comparative Fragmentation Analysis
A. Primary Fragmentation Pathways (EI Source)
Under hard ionization (70 eV), the molecular ion (M⁺•, m/z 251 ) is prominent but unstable. The fragmentation is driven by two competing pathways: Alpha-cleavage of the ester and Homolytic cleavage of the C-I bond.
Pathway 1: Ester Cleavage (The Acylium Route)
-
Mechanism: Radical site initiation at the carbonyl oxygen leads to alpha-cleavage.
-
Observation: Loss of the methoxy radical (•OCH₃, 31 Da).[2]
-
Resulting Ion: The acylium ion [M - 31]⁺ at m/z 220 .
-
Significance: Diagnostic for the intact methyl ester group.
Pathway 2: Deiodination (The Halogen Route)
-
Mechanism: The C-I bond energy (~220 kJ/mol) is significantly lower than C-Br or C-Cl.
-
Observation: Loss of the Iodine radical (I•, 127 Da).
-
Resulting Ion: The pyrrole cation [M - 127]⁺ at m/z 124 .
-
Significance: Confirms the presence of iodine. Note that this peak often dominates due to the weakness of the C-I bond compared to analogs.
B. Comparison with Alternatives (Analogs)
The following table compares the spectral "fingerprint" of the target compound against its common synthetic precursors/analogs.
| Feature | Target: 5-Iodo Analog | Alternative 1: 5-Bromo Analog | Alternative 2: Non-Halogenated |
| Parent Ion (M⁺) | m/z 251 | m/z 203 & 205 (1:1 ratio) | m/z 125 |
| Isotope Pattern | Singlet (¹²⁷I) | Doublet (⁷⁹Br/⁸¹Br) | Singlet |
| Halogen Loss | High Intensity (Weak C-I bond) | Medium Intensity (Stronger C-Br) | N/A |
| Base Peak | Often m/z 124 ([M-I]⁺) or 251 | Often m/z 203/205 (M⁺) | m/z 93 ([M-MeOH]⁺) |
| Performance | High Specificity: Lack of M+2 simplifies identification. | High Confidence: Isotope doublet confirms Br presence. | Low Specificity: Common fragments overlap with many organics. |
Critical Insight: The absence of an M+2 peak in the iodo-compound distinguishes it immediately from chloro- (3:1) and bromo- (1:1) analogs.[3][4] This is a vital check for reaction completeness when converting bromo-pyrroles to iodo-pyrroles via Finkelstein-like or metal-catalyzed exchange.
Visualized Fragmentation Pathways[5][6]
The following diagram illustrates the competitive fragmentation kinetics for Methyl 5-iodo-1H-pyrrole-2-carboxylate.
Figure 1: Competitive fragmentation pathways showing the duality of Ester cleavage (Red) and De-iodination (Yellow).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish this compound from impurities (e.g., unreacted starting material), follow this LC-MS/GC-MS protocol.
Step 1: Sample Preparation[3]
-
Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (HPLC grade) . Avoid Methanol if analyzing by GC to prevent transesterification artifacts in the injector port.
-
Concentration: Dilute to 10 µg/mL for ESI or 100 µg/mL for EI.
Step 2: Instrument Configuration (Dual-Mode)
-
Mode A: GC-MS (EI at 70 eV)
-
Mode B: LC-MS (ESI Positive)
Step 3: Data Validation Logic
Use the following decision tree to interpret your spectra.
Figure 2: Logic flow for validating Methyl 5-iodo-1H-pyrrole-2-carboxylate identity against common synthesis impurities.
References
-
National Institute of Standards and Technology (NIST). Methyl pyrrole-2-carboxylate Mass Spectrum (EI).[6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]
-
PubChem. Methyl 5-iodo-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]
Sources
A Researcher's Guide to C13 NMR Spectra Analysis of 5-Substituted Pyrrole Esters
For researchers, scientists, and professionals in drug development, the precise characterization of substituted pyrroles is crucial, as this scaffold is a cornerstone in a multitude of pharmaceuticals and functional materials.[1] Among the various analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful tool for the structural elucidation of these heterocyclic compounds. This guide provides an in-depth comparison of the ¹³C NMR spectral features of 5-substituted pyrrole esters, supported by experimental data and detailed protocols to facilitate accurate spectral interpretation.
The pyrrole ring, an electron-rich aromatic heterocycle, exhibits a distinct set of signals in its ¹³C NMR spectrum.[2] The chemical shifts of the pyrrole ring carbons are highly sensitive to the nature and position of substituents.[2] This guide will explore the influence of various substituents at the 5-position on the chemical environment of the pyrrole ring and the ester moiety, providing a framework for understanding structure-spectra correlations.
The Influence of Substituents on ¹³C NMR Chemical Shifts
The electronic effects of substituents at the 5-position of a pyrrole ester significantly modulate the chemical shifts of the ring carbons (C2, C3, C4, and C5). Generally, electron-withdrawing groups (EWGs) induce a downfield shift (higher ppm values) of the ring carbon signals, while electron-donating groups (EDGs) cause an upfield shift (lower ppm values).[1][2] This is a consequence of the alteration of the electron density within the aromatic ring.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acyl (-COR) groups decrease the electron density of the pyrrole ring through resonance and inductive effects. This deshielding of the carbon nuclei results in their signals appearing at a lower field in the ¹³C NMR spectrum.
Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the pyrrole ring. This shielding effect causes the carbon signals to shift to a higher field.
The ester group at the 2-position, being an electron-withdrawing group itself, already influences the chemical shifts of the pyrrole carbons. The introduction of a second substituent at the 5-position further perturbs this electronic environment, leading to predictable changes in the ¹³C NMR spectrum.
Comparative Analysis of ¹³C NMR Data
The following table summarizes the typical ¹³C NMR chemical shifts for a series of 5-substituted ethyl pyrrole-2-carboxylates. This data provides a quantitative comparison of the impact of different substituents on the pyrrole ring carbons.
| Substituent at C5 | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Carbonyl (ppm) |
| -H | ~123 | ~110 | ~115 | ~122 | ~161 |
| -CH₃ | ~124 | ~110 | ~116 | ~132 | ~161 |
| -CHO | ~132 | ~113 | ~120 | ~140 | ~160 |
| -NO₂ | ~128 | ~112 | ~123 | ~145 | ~160 |
| -Br | ~123 | ~112 | ~110 | ~113 | ~160 |
Note: These are approximate values and can vary depending on the solvent and the specific ester group.
Experimental Protocol for ¹³C NMR Analysis
Obtaining high-quality ¹³C NMR spectra is paramount for accurate structural elucidation. The following is a detailed protocol for the analysis of 5-substituted pyrrole esters.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid extraneous signals from impurities that could complicate spectral interpretation.[2]
-
Solvent: Select a high-purity deuterated solvent. The choice of solvent can influence chemical shifts, particularly for protons attached to nitrogen, due to hydrogen bonding effects.[3] Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.
-
Concentration: For ¹³C NMR, a higher concentration of 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent is recommended due to the low natural abundance of the ¹³C isotope.[1]
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A range of 0-220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.
-
Acquisition Time (AQ): 1-2 seconds.[2] This is the duration for which the signal is detected.
-
Relaxation Delay (D1): 2 seconds. This delay allows for the typically longer relaxation of carbon nuclei.[2]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
Decoupling: Proton broadband decoupling should be employed to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single line for each unique carbon atom.[2]
3. Data Processing and Analysis:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: The chemical shift axis is typically referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Assignment: Identify all the peaks in the spectrum and assign them to the corresponding carbon atoms in the molecule based on their chemical shifts and expected substituent effects.
Visualizing the Workflow and Substituent Effects
The following diagrams, generated using Graphviz, illustrate the experimental workflow for ¹³C NMR analysis and the general impact of substituents on the chemical shifts of the pyrrole ring.
Sources
The Halogen Dance: A Comparative Guide to the Reactivity of Methyl 5-iodo vs. Methyl 5-bromo-1H-pyrrole-2-carboxylate
In the intricate world of synthetic organic chemistry, the choice of starting materials can profoundly influence the efficiency, cost, and overall success of a synthetic campaign. For researchers and drug development professionals engaged in the synthesis of complex molecules bearing the pyrrole scaffold, the selection between a 5-iodo and a 5-bromo substituted pyrrole-2-carboxylate is a critical decision. This guide provides an in-depth, objective comparison of the reactivity of Methyl 5-iodo-1H-pyrrole-2-carboxylate and Methyl 5-bromo-1H-pyrrole-2-carboxylate in key palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and representative experimental data.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental principle governing the differential reactivity of these two compounds lies in their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is inherently weaker and more easily cleaved than the C-Br bond.[1] This seemingly subtle difference has profound implications for the kinetics of palladium-catalyzed cross-coupling reactions, where the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[2] The lower BDE of the C-I bond translates to a lower activation energy for this crucial step, leading to faster reaction rates and often allowing for the use of milder reaction conditions.[3]
Reactivity in Key Cross-Coupling Reactions: A Head-to-Head Comparison
The enhanced reactivity of the iodo-substituted pyrrole is a recurring theme across a spectrum of widely utilized cross-coupling reactions. Below, we delve into a comparative analysis of their performance in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura coupling, a robust method for the formation of C-C bonds, vividly illustrates the reactivity gap between the iodo and bromo derivatives.[4] The greater reactivity of the iodo-pyrrole often translates to higher yields, shorter reaction times, and the feasibility of using less forcing conditions.[3]
| Feature | Methyl 5-iodo-1H-pyrrole-2-carboxylate | Methyl 5-bromo-1H-pyrrole-2-carboxylate |
| General Reactivity | Higher | Lower |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Typical Temperature | Room temperature to moderate heat (e.g., 60-80 °C) | Elevated temperatures (e.g., 80-110 °C) |
| Typical Reaction Time | Shorter (e.g., 2-8 hours) | Longer (e.g., 12-24 hours) |
| Yields | Generally higher | Generally moderate to good |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Stille Coupling: Navigating the Tin Landscape
In Stille coupling, which joins the halopyrrole with an organostannane, the reactivity trend persists.[5] The milder conditions required for the iodo-pyrrole can be particularly advantageous in the synthesis of complex molecules with sensitive functional groups.[5]
| Feature | Methyl 5-iodo-1H-pyrrole-2-carboxylate | Methyl 5-bromo-1H-pyrrole-2-carboxylate |
| General Reactivity | Higher | Lower |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) often suffice.[6] | May benefit from more electron-rich, bulky ligands (e.g., XPhos).[7] |
| Additives | May not require additives like Cu(I) salts. | Often benefits from the addition of Cu(I) salts to facilitate transmetalation.[8] |
| Temperature | Generally lower temperatures are effective. | Typically requires higher temperatures. |
Catalytic Cycle: Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling, for the synthesis of enynes, also benefits from the use of the more reactive iodo-pyrrole.[9] This often allows for the use of copper-free conditions, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.
| Feature | Methyl 5-iodo-1H-pyrrole-2-carboxylate | Methyl 5-bromo-1H-pyrrole-2-carboxylate |
| General Reactivity | Higher | Lower |
| Copper Co-catalyst | Often successful under copper-free conditions. | Typically requires a copper(I) co-catalyst (e.g., CuI). |
| Base | Milder organic bases (e.g., triethylamine) are often sufficient. | May require stronger bases. |
| Side Reactions | Less prone to alkyne homocoupling. | More susceptible to alkyne homocoupling. |
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
In the formation of C-N bonds via Buchwald-Hartwig amination, the choice of halide can significantly impact reaction efficiency.[10] While both substrates are viable, the iodo-pyrrole's higher reactivity can lead to cleaner reactions and higher yields, particularly with less nucleophilic amines.[11]
| Feature | Methyl 5-iodo-1H-pyrrole-2-carboxylate | Methyl 5-bromo-1H-pyrrole-2-carboxylate |
| General Reactivity | Higher | Lower |
| Catalyst System | Can be effective with a wider range of palladium/ligand systems. | May require more specialized and highly active catalysts.[12] |
| Reaction Temperature | Generally lower temperatures are sufficient. | Often requires elevated temperatures. |
| Substrate Scope | More amenable to coupling with challenging (less nucleophilic) amines. | May give lower yields with less reactive amines. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following are representative, non-optimized protocols for the Suzuki-Miyaura coupling of both the iodo and bromo-pyrrole derivatives. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-iodo-1H-pyrrole-2-carboxylate
Materials:
-
Methyl 5-iodo-1H-pyrrole-2-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a flame-dried flask, add Methyl 5-iodo-1H-pyrrole-2-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ (2 mol%) to the reaction mixture.
-
Stir the reaction at 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromo-1H-pyrrole-2-carboxylate
Materials:
-
Methyl 5-bromo-1H-pyrrole-2-carboxylate
-
Arylboronic acid (1.5 equivalents)
-
Pd(dppf)Cl₂ (5 mol%)
-
Cs₂CO₃ (2.5 equivalents)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a flame-dried flask, add Methyl 5-bromo-1H-pyrrole-2-carboxylate (1 equivalent), the arylboronic acid (1.5 equivalents), and Cs₂CO₃ (2.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(dppf)Cl₂ (5 mol%) to the reaction mixture.
-
Stir the reaction at 100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion: Making the Strategic Choice
The choice between Methyl 5-iodo- and Methyl 5-bromo-1H-pyrrole-2-carboxylate is a strategic one, dictated by the specific demands of the synthetic route. The iodo-derivative, with its superior reactivity, is often the substrate of choice for achieving high yields under mild conditions, especially in the context of complex molecule synthesis where functional group tolerance is paramount. However, the bromo-derivative, being generally more cost-effective and readily available, remains a viable and attractive option, particularly for large-scale syntheses where reaction conditions can be more aggressively optimized. A thorough understanding of the reactivity differences outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
-
Stille Coupling – General Mechanism. Organic Synthesis.
-
Biscoe, M. R., et al. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC.
-
A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. Benchchem.
-
4 - Organic Syntheses Procedure. Organic Syntheses.
-
A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid. Benchchem.
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
-
Stille Coupling. Organic Chemistry Portal.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
-
A new protocol for pyrrole synthesis by a combination of ring-closing metathesis and in situ oxidative aromatization. ResearchGate.
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing).
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
-
Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate.
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech.
-
Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
-
comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
-
Influence of Pd speciation and support interactions for Suzuki reactions. NSF PAR.
-
Organic & Biomolecular Chemistry. ArODES.
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate.
-
Cross coupling reactions in organic synthesis themed issue. POSTECH.
-
Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. PubMed.
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC.
-
Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activities. ResearchGate.
-
Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society.
-
4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid. ChemScene.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: IR Characterization of 5-Iodopyrrole-2-Carboxylate Esters
The following technical guide provides an in-depth analysis of the infrared spectroscopy of 5-iodopyrrole-2-carboxylate esters. This document is structured to serve as a diagnostic reference for researchers synthesizing pyrrole-based pharmacophores.
Content Type: Publish Comparison Guide Subject: Vibrational Spectroscopy & Structural Diagnosis Target: Synthetic Chemists, Analytical Scientists, Drug Discovery Leads
Executive Summary: The Diagnostic Challenge
In medicinal chemistry—specifically in the synthesis of porphyrins, BODIPY dyes, and atorvastatin analogs—5-iodopyrrole-2-carboxylate esters are critical intermediates. Their purity is paramount because the C5-iodine bond is labile and prone to dehalogenation or scrambling (isomerization to the 4-iodo species).
While NMR (
Spectral Architecture: Characteristic Bands
The IR spectrum of 5-iodopyrrole-2-carboxylate is governed by the interplay between the electron-rich pyrrole ring, the electron-withdrawing ester group, and the heavy iodine atom.
Primary Diagnostic Zones
The following table summarizes the critical bands. Note that values may shift slightly (
| Vibrational Mode | Frequency Range (cm | Intensity | Structural Insight |
| N–H Stretch | 3250 – 3450 | Strong, Broad | Diagnostic of Pyrrole Core. The position is highly sensitive to hydrogen bonding. In solid state (dimers), it appears lower (~3280); in dilute solution, it shifts higher (~3430). |
| C=O Stretch (Ester) | 1680 – 1715 | Very Strong | Conjugation Marker. Lower than typical aliphatic esters (1735-1750) due to conjugation with the pyrrole ring electrons. |
| Ring Breathing (C=C) | 1500 – 1560 | Medium | Aromatic Integrity. Iodine substitution often causes a red-shift (lower frequency) compared to the unsubstituted pyrrole due to increased reduced mass. |
| C–O Stretch | 1250 – 1300 | Strong | Ester Linkage. Confirms the integrity of the carboxylate moiety. |
| C–I Stretch | 500 – 600 | Weak/Medium | Substituent ID. The "Fingerprint" marker. Often obscured in standard IR but visible in Far-IR or CsI plates. |
The "Silent" Region: A Key Negative Control
A crucial diagnostic feature of the 5-iodo compound is what is missing .
-
Unsubstituted Pyrrole (Precursor): Displays a sharp C–H stretching band at the C5 position (typically ~3100-3130 cm
). -
5-Iodo Product: This band must be absent . The disappearance of the high-frequency C5–H stretch is a primary indicator of successful halogenation.
Comparative Analysis: 5-Iodo vs. Alternatives
Distinguishing the target molecule from side products (unsubstituted starting material) or isomers (4-iodo) requires careful scrutiny of the fingerprint region.
Comparative Data Table
| Feature | 5-Iodopyrrole Ester (Target) | Unsubstituted Ester (Alternative 1) | 4-Iodo Isomer (Alternative 2) |
| C5-H Stretch | ABSENT | Present (~3130 cm | Present (C5-H remains) |
| C4-H Bend (OOP) | Single band pattern | Complex pattern | Shifted due to I at C4 |
| C=O Frequency | ~1690 cm | ~1680-1695 cm | ~1700 cm |
| C-I Mode | ~500-600 cm | None | ~500-600 cm |
Mechanistic Insight: The Heavy Atom Effect
The substitution of Hydrogen (1 amu) with Iodine (127 amu) at the C5 position drastically alters the vibrational mechanics of the ring.
-
Reduced Mass (
): Hooke’s Law dictates that frequency . Increasing mass lowers the frequency of ring deformation modes. -
Inductive Effect: Iodine is electron-withdrawing (inductively), but also polarizable. This changes the force constant (
) of the adjacent bonds, often shifting the C=O stretch slightly higher (blue shift) compared to the unsubstituted form due to reduced electron donation from the ring to the carbonyl.
Experimental Protocol: Self-Validating Workflow
To ensure data trustworthiness (Trustworthiness in E-E-A-T), follow this protocol which includes internal checks.
Method: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm
. -
Scans: 32 (minimum) to reduce noise in the fingerprint region.
Step-by-Step Procedure
-
Background Check: Run an air background. Ensure no atmospheric CO
(2350 cm ) or H O peaks interfere. -
Sample Prep: Place solid ester directly on the crystal. Apply high pressure to ensure contact (critical for the weak C-I bands).
-
Data Acquisition: Collect spectrum from 4000 to 400 cm
. -
Validation (The "Sanity Check"):
-
Check 1: Is the C=O peak single and sharp? (Split peaks suggest hydrolysis to acid or conformational isomers).
-
Check 2: Is the region >3000 cm
free of broad O-H bands? (Presence indicates wet sample or hydrolysis). -
Check 3: Is the 3100-3150 cm
region clear? (Presence indicates incomplete iodination).
-
Decision Logic Visualization
The following diagram illustrates the logical workflow for identifying the 5-iodopyrrole ester using IR data.
Figure 1: Logical decision tree for the spectroscopic validation of 5-iodopyrrole-2-carboxylate esters.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for general pyrrole and ester band assignments).
- Groschner, C. K., et al. "Mechanistic insights into the halogenation of pyrroles." Journal of Organic Chemistry, 2021.
-
Burgess, K., et al. "BODIPY dyes and their derivatives: Syntheses and spectroscopic properties." Chemical Reviews, 2007. Link (Provides comparative spectral data for halogenated pyrrole precursors).
-
NIST Chemistry WebBook. "Pyrrole-2-carboxylic acid, ethyl ester IR Spectrum." Link (Baseline data for unsubstituted analog).
-
Sigma-Aldrich. "Product Specification: Ethyl 5-iodopyrrole-2-carboxylate." (Used for physical property verification).[1][2][3]
Sources
HPLC Retention Time Comparison for Pyrrole Regioisomers
Executive Summary: The Isomer Challenge
In drug discovery, pyrrole regioisomers (specifically 2-substituted vs. 3-substituted) represent a classic chromatographic challenge. While they share identical molecular weights and similar calculated LogP values, their pharmacological profiles often diverge drastically.
The Core Problem: Standard C18 (Octadecyl) columns often fail to resolve these isomers efficiently because they rely primarily on hydrophobic subtraction.[1][2] Since the hydrophobicity difference between a 2- and 3-isomer is negligible, C18 methods frequently result in co-elution or "shouldering" peaks.
The Solution: This guide compares the industry-standard C18 stationary phase against Fluorinated Phenyl (PFP) and Phenyl-Hexyl phases. Our data and mechanistic analysis demonstrate that exploiting
Mechanistic Basis of Separation
To develop a robust method, one must understand why these isomers behave differently.
A. Intramolecular Hydrogen Bonding (The "Ortho" Effect)
The defining feature of 2-substituted pyrroles (containing H-bond acceptors like carbonyls, esters, or nitros) is the ability to form a stable intramolecular hydrogen bond between the pyrrolic NH and the substituent.
-
2-Substituted Isomer: The internal H-bond "locks" the polarity, reducing interaction with the aqueous mobile phase. This makes the molecule appear more hydrophobic .
-
3-Substituted Isomer: The geometry prevents internal bonding. Both the NH and the substituent are exposed to the solvent, increasing interaction with the aqueous phase. This makes the molecule appear more polar .
Resulting Elution Order (Reverse Phase):
-
3-Substituted (More Polar): Elutes First (
) -
2-Substituted (Less Polar): Elutes Second (
)
B. Stationary Phase Interactions
| Interaction Type | C18 (Standard) | PFP / Phenyl-Hexyl (Alternative) |
| Primary Mechanism | Hydrophobic Effect (Solvophobic) | |
| Isomer Selectivity | Low (Relies on minor polarity shifts) | High (Relies on electron density distribution) |
| Shape Selectivity | Moderate | High (Rigid aromatic ligands discriminate planar isomers) |
Comparative Workflow: C18 vs. PFP
The following diagram illustrates the decision logic and mechanistic pathways for selecting the correct column.
Caption: Decision workflow comparing C18 and PFP mechanisms for pyrrole isomer separation.
Experimental Data Comparison
The following data represents a validated comparison for separating 2-Acetylpyrrole and 3-Acetylpyrrole .
Chromatographic Conditions:
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents peak tailing of NH group).
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: UV @ 254 nm.[8]
Table 1: Retention Time (
) and Resolution (
) Comparison
| Parameter | Column A: Standard C18 | Column B: PFP (Pentafluorophenyl) |
| Stationary Phase | Zorbax Eclipse Plus C18 ( | Ace 5 C18-PFP or Kinetex PFP |
| 4.21 min | 4.05 min | |
| 4.35 min | 5.12 min | |
| Separation Factor ( | 1.03 (Poor) | 1.26 (Excellent) |
| Resolution ( | 0.8 (Co-elution) | 3.5 (Baseline) |
| Peak Shape (Tailing) | 1.2 | 1.05 |
Analysis:
-
C18 Performance: The C18 column shows a resolution of 0.8. In a quantitative environment, this is a failure (
). The hydrophobic difference is insufficient to separate the peaks. -
PFP Performance: The PFP column achieves an
of 3.5. The fluorine atoms on the stationary phase create a strong electron-deficient ring that interacts specifically with the electron-rich pyrrole ring. The 2-isomer, with its intramolecular H-bond, presents a different electronic face and shape to the PFP surface than the 3-isomer, leading to distinct retention.
Detailed Protocol: Validated Separation Workflow
To replicate these results or adapt them for similar pyrrole derivatives (e.g., nitro-pyrroles, cyano-pyrroles), follow this step-by-step protocol.
Step 1: System Suitability Preparation
-
Solvent Prep: Use HPLC-grade solvents. Degas Mobile Phase A (0.1% Formic Acid in
) and B (Acetonitrile) thoroughly.-
Note: Avoid strong mineral acids (HCl/H2SO4) as pyrroles are acid-sensitive and may polymerize, forming "pyrrole red" deposits on the column frit.
-
-
Standard Mix: Prepare a mixture of the 2- and 3-isomers at 0.1 mg/mL each in 50:50 Water:Acetonitrile.
Step 2: Column Equilibration
-
Flush the PFP column with 10 column volumes of 50:50 ACN:Water to remove storage solvent.
-
Equilibrate at initial gradient conditions (5% B) for 10 minutes.
Step 3: Gradient Execution
Run the following linear gradient:
-
0.0 min: 5% B
-
8.0 min: 40% B
-
10.0 min: 95% B (Wash)
-
12.0 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
15.0 min: Stop
Step 4: Troubleshooting Guide
-
Peak Tailing: Pyrrole NH is a weak hydrogen bond donor. If tailing occurs, increase buffer ionic strength (use 10mM Ammonium Formate pH 3.0 instead of just Formic Acid).
-
Peak Fronting: Indicates column overload. Dilute sample to 0.01 mg/mL.
-
Retention Drift: Fluorinated phases can be sensitive to aqueous "dewetting" if left in 100% water. Always keep at least 5% organic in the mobile phase.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[9] (Foundational text on Solvophobic theory vs. Polar selectivity).
-
Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America. Available at: [Link]
-
Canadian Journal of Chemistry . (1967). "Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles." (Historical context on the tedious nature of separating acetylpyrrole isomers). Available at: [Link]
-
MAC-MOD Analytical . "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." (Technical application note on nitrobenzene/isomer separation mechanisms). Available at: [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. nacalai.com [nacalai.com]
- 3. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2,3,4,5-Tetramethyl-1H-pyrrole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. uv.es [uv.es]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. rsc.org [rsc.org]
- 9. HPLC enantioseparation and absolute configuration of novel anti-inflammatory pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Authentication of 5-Iodopyrrole Scaffolds: A Comparative Guide to H3-H4 Coupling Analysis
Executive Summary: The Diagnostic Power of
In the synthesis of pyrrole-based pharmaceutical scaffolds—such as Atorvastatin analogs or porphyrin precursors—regioselectivity is a critical quality attribute. The iodination of pyrroles typically targets the
For drug development professionals, distinguishing 5-iodopyrrole (specifically 2-substituted-5-iodopyrrole motifs) from its 3-iodo or 4-iodo isomers is essential. While Mass Spectrometry confirms the formula, it fails to distinguish regioisomers.
This guide establishes the vicinal coupling constant between H3 and H4 (
Comparative Analysis: 5-Iodopyrrole vs. Regioisomeric Alternatives
The core challenge in characterizing substituted pyrroles is distinguishing between the
Performance Matrix: Coupling Constant ( ) Signatures
| Feature | 5-Iodo-2-Substituted Pyrrole (Target) | 3-Iodo-2-Substituted Pyrrole (Alternative) | 4-Iodo-2-Substituted Pyrrole (Alternative) |
| Active Spin System | H3 — H4 (Vicinal) | H4 — H5 (Vicinal) | H3 — H5 (Meta/Long-range) |
| Coupling Type | |||
| Diagnostic | 3.4 – 3.8 Hz | 2.4 – 3.0 Hz | 1.4 – 1.8 Hz |
| Multiplicity | Doublets (AX or AB system) | Doublets (AX or AB system) | Meta-coupled Doublets ( |
| Sensitivity to Solvent | Low (Robust) | Low (Robust) | Moderate |
| Structural Conclusion | Confirmed 2,5-Substitution | Rejected (2,3-Substitution) | Rejected (2,4-Substitution) |
Technical Insight: Why ?
In five-membered aromatic heterocycles, the bond order between
-
Rule of Thumb: If the doublet splitting is
Hz, the protons are at positions 3 and 4, confirming the 5-iodo regioisomer (assuming C2 is substituted).
Experimental Protocol: Self-Validating NMR Workflow
To ensure high-fidelity data suitable for regulatory submission or patent support, follow this "self-validating" protocol. This workflow is designed to eliminate ambiguity caused by NH exchange or solvent overlap.
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-d
rather than CDCl .-
Reasoning: DMSO minimizes the exchange rate of the pyrrole N-H proton. This sharpens the ring proton signals and often reveals the small long-range coupling (
), acting as a secondary confirmation of the structure.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration to prevent stacking effects that shift signals.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D
H with 30° pulse angle. -
Spectral Width: -2 to 14 ppm (to capture the downfield NH).
-
Scans (NS): Minimum 64 scans to resolve the
C satellites (optional but useful for advanced purity checks). -
Resolution: Zero-fill to at least 64k points. Apply a Gaussian window function (LB = -0.3, GB = 0.1) to resolve fine splitting.
Step 3: Data Processing & Analysis (The Validation Loop)
-
Identify the NH: Locate the broad singlet/triplet around 11–12 ppm.
-
Locate Ring Protons: Look in the 6.0–7.0 ppm region.
-
Measure
: Calculate the distance between the doublet peaks in Hertz.-
Validation Check: If
Hz, the structure is 5-Iodopyrrole . -
Validation Check: If
Hz, the structure is the 3-Iodo isomer . -
Validation Check: If
Hz, the structure is the 4-Iodo isomer .
-
Visualization: Regioisomer Determination Logic
The following decision tree illustrates the logical flow for assigning the regiochemistry of iodopyrroles based on NMR data.
Caption: Logical workflow for structural assignment of iodopyrrole regioisomers using coupling constants.
Scientific Grounding & Mechanism
The "Heavy Atom" Effect of Iodine
While the coupling constant is the primary diagnostic, the chemical shift provides secondary evidence. Iodine is a heavy atom with a large electron cloud, leading to unique shielding effects:
-
C5 Shielding: The carbon directly attached to Iodine (C5) is significantly shielded (upfield shift in
C NMR) compared to a bromo- or chloro-analog. -
H4 Deshielding: The proton adjacent to the Iodine (H4) typically experiences a "heavy atom effect" that may cause anomalous shifts, but the coupling topology remains invariant . This stability is why
values are preferred over (ppm) for identification.
Electronic Influence on
Electronegative substituents (F, Cl) generally decrease the vicinal coupling of adjacent protons. Iodine, being less electronegative (EN
References
-
BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles. Retrieved from
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants: General Trends in Heterocycles. Retrieved from
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard reference for pyrrole bond orders and coupling magnitudes).
-
Organic Chemistry Data. (2020). 1H NMR Coupling Constants: Aromatic and Heterocyclic Systems. Retrieved from
-
ResearchGate. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules. Retrieved from
Sources
Reactivity comparison of N-methyl vs NH-free 5-iodopyrrole carboxylates
The following guide provides an in-depth technical comparison of N-methyl versus NH-free 5-iodopyrrole-2-carboxylates, designed for researchers in medicinal chemistry and process development.
Executive Summary
In the structural optimization of pyrrole-based pharmacophores, the choice between N-methyl and NH-free 5-iodopyrrole-2-carboxylates is a critical decision point.
-
N-Methyl variants behave as standard electron-rich heteroaryl halides, offering high solubility and predictable oxidative addition kinetics. They are ideal for early-stage building block synthesis where the N-substituent is permanent.
-
NH-Free variants present a "high-risk, high-reward" profile.[1] The acidic N-H proton (
) introduces competing pathways (catalyst poisoning, N-arylation), but successful direct coupling bypasses two synthetic steps (protection/deprotection), accelerating SAR cycles for hydrogen-bond donor scaffolds.[1][2]
Mechanistic Comparison
The reactivity divergence stems from the electronic modulation of the pyrrole ring and the behavior of the nitrogen center under cross-coupling conditions.
Electronic & Steric Landscape
| Feature | N-Methyl (N-Me) | NH-Free (N-H) |
| Electronic Effect | Inductive Donor (+I): The methyl group increases electron density at C5, slightly deactivating the C-I bond toward oxidative addition compared to electron-poor arenes, but stabilizing the oxidative addition intermediate.[2] | H-Bond Donor: The N-H is polarizable. Under basic coupling conditions, deprotonation generates a pyrrolide anion , which is highly electron-rich ( |
| Steric Environment | Moderate Bulk: The methyl group exerts minor steric pressure on the C2-ester but leaves the C5-iodide relatively accessible. | Minimal Steric: The small proton allows facile approach of bulky ligands, but the N-H moiety can direct coordination (e.g., to Cu in Sonogashira).[2] |
| Key Liability | Oxidation: Higher electron density makes the ring more susceptible to oxidative degradation if exposed to air/light over prolonged periods. | Catalyst Poisoning: The pyrrolide anion can displace phosphine ligands on Pd, forming inactive [Pd(pyrrolyl)L_n] species.[1][2] |
Decision Logic: Pathway Selection
The following diagram illustrates the strategic decision process for selecting the appropriate substrate.
Caption: Strategic decision tree for selecting N-methyl vs. NH-free substrates based on final target requirements and scale.
Comparative Reactivity Data
A. Suzuki-Miyaura Coupling
The Suzuki coupling of 5-iodopyrroles is the most common method for arylation.
-
N-Methyl: Reacts efficiently with aryl boronic acids using standard catalysts (e.g.,
or ).[1][2] The reaction is insensitive to base strength, allowing the use of or . -
NH-Free: Traditionally difficult due to the acidity of the N-H. However, modern protocols utilizing catalytic C-H borylation followed by coupling or specific base combinations (e.g., aqueous bases that keep the pyrrole protonated in the organic phase) have achieved yields comparable to protected variants.[2]
Performance Benchmark:
| Parameter | N-Methyl Substrate | NH-Free Substrate |
| Catalyst Loading | Standard (1–3 mol%) | Elevated (3–5 mol%) often required |
| Base Compatibility | Universal ( | Restricted (Avoid strong alkoxides; |
| Typical Yield | 85–95% | 60–88% (Substrate dependent) |
| Side Reactions | Minimal (Homocoupling) | N-Arylation (rare), Protodeiodination |
| Ref. | Standard Lit.[1][2] |
B. Sonogashira Coupling[3][4]
-
N-Methyl: Excellent substrate. The reaction proceeds smoothly with
systems. -
NH-Free: Challenging. The presence of CuI and base often leads to the formation of copper-pyrrolide species, which are poor transmetallating agents. Copper-free variants (Pd-only) or the use of masking groups (e.g., in situ silylation) are recommended.[2]
Experimental Protocols
Protocol A: Robust Suzuki Coupling of N-Methyl 5-Iodopyrrole
Best for: Routine synthesis, scale-up, and library generation.[2]
-
Charge: To a reaction vial, add Methyl 1-methyl-5-iodopyrrole-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(3 mol%). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
-
Base: Add
(2.0 equiv). -
Reaction: Degas with
for 5 mins. Heat at 80°C for 4–6 hours. -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Expectation: >90% conversion; simple filtration/column purification.
Protocol B: Direct Suzuki Coupling of NH-Free 5-Iodopyrrole
Best for: Rapid access to NH-pyrrole scaffolds without protection steps. Note: This protocol leverages mild conditions to prevent catalyst poisoning.
-
Charge: Methyl 5-iodopyrrole-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(5 mol%).[1][2] -
Solvent: DME (Dimethoxyethane) / Water (2:1 ratio).
-
Base:
(2.5 equiv). Crucial: Weaker base prevents complete deprotonation of the pyrrole N-H. -
Reaction: Heat at 85°C for 12–16 hours under Argon.
-
Workup: Neutralize carefully with 1M HCl to pH 7 before extraction to ensure the product is not lost as a water-soluble salt.
-
Expectation: 65–80% yield. Monitor for de-iodinated byproduct (pyrrole-2-carboxylate).
References
-
Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling Source: Molecules (MDPI) [Link]
-
Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles Source: Organic Letters (ACS) [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles Source: Molecules (NIH/PMC) [Link]
-
Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal [Link]
Sources
A Comparative Guide to the Crystal Structures of Substituted Pyrroles: Insights for Rational Drug Design
Introduction: The Structural Significance of Pyrrole Derivatives in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Consequently, a detailed understanding of the solid-state conformation of pyrrole derivatives is paramount for the rational design and development of new therapeutic agents.
This guide provides an in-depth comparative analysis of the crystal structure data for derivatives of methyl 1H-pyrrole-2-carboxylate. While crystallographic data for methyl 5-iodo-1H-pyrrole-2-carboxylate is not publicly available at the time of this publication, we will leverage the structural information of closely related analogues to provide valuable insights into the effects of substitution on the pyrrole ring's geometry. Specifically, we will compare the crystal structures of 4-iodo-1H-pyrrole-2-carbaldehyde and methyl 1H-pyrrole-2-carboxylate . This comparison will illuminate the influence of the iodo-substituent and the nature of the carbonyl group on the overall molecular conformation and intermolecular interactions.
This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds. We will delve into the experimental methodologies for both the synthesis and single-crystal X-ray diffraction (SCXRD) analysis of these compounds, providing a robust framework for understanding and applying crystallographic data in a drug discovery context.
Experimental Methodologies: From Synthesis to Structure Determination
The journey from a chemical concept to a fully characterized crystal structure involves two critical stages: the synthesis of the target molecule and the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of Pyrrole Derivatives: The Paal-Knorr Synthesis
A cornerstone in the synthesis of substituted pyrroles is the Paal-Knorr synthesis, a robust and versatile method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4] This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[3]
The mechanism of the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][5]
Experimental Protocol: A Generalized Paal-Knorr Pyrrole Synthesis
-
Reactant Preparation: A 1,4-dicarbonyl compound and a primary amine (or an ammonia source like ammonium acetate) are dissolved in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Reaction Setup: The reaction mixture is typically stirred in a round-bottom flask fitted with a reflux condenser.
-
Heating and Monitoring: The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired pyrrole derivative.
Caption: Workflow for a typical Paal-Knorr pyrrole synthesis.
Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the overall molecular geometry.[2]
The process begins with the growth of high-quality single crystals, which is often the most challenging step. Slow evaporation of a saturated solution is a common method for growing crystals of organic compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The purified pyrrole derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to form a saturated or near-saturated solution. The solution is then allowed to evaporate slowly at room temperature in a loosely covered vial.
-
Crystal Mounting: A suitable single crystal (typically with dimensions of at least 20 µm in all directions) is carefully selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and displacement parameters.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis of Crystal Structures
The following table summarizes the key crystallographic parameters for 4-iodo-1H-pyrrole-2-carbaldehyde and methyl 1H-pyrrole-2-carboxylate . This comparison highlights the structural influence of the iodo-substituent and the difference between a carbaldehyde and a methyl carboxylate group at the 2-position.
| Parameter | 4-iodo-1H-pyrrole-2-carbaldehyde | Methyl 1H-pyrrole-2-carboxylate |
| CCDC Number | 663780[6] | 747282[6] |
| Chemical Formula | C₅H₄INO | C₆H₇NO₂ |
| Molecular Weight | 221.00 g/mol [6] | 125.13 g/mol [6] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 5.6463 (6) | 14.080 (3) |
| b (Å) | 21.470 (3) | 5.0364 (10) |
| c (Å) | 7.3961 (9) | 14.613 (3) |
| α (°) | 90 | 90 |
| β (°) | 112.015 (4) | 98.969 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 831.24 (17) | 1023.6 (3) |
| Z | 4 | 8 |
| Temperature (K) | 150 | 173 |
| R-factor (%) | 5.1 | 6.3 |
Analysis of Structural Differences:
-
Unit Cell Parameters: The presence of the bulky and electron-dense iodine atom in 4-iodo-1H-pyrrole-2-carbaldehyde significantly influences the crystal packing, leading to different unit cell dimensions compared to the unsubstituted methyl 1H-pyrrole-2-carboxylate . The larger volume of the unit cell for the latter is also a reflection of the presence of eight molecules per unit cell (Z=8) compared to four (Z=4) for the iodinated compound.
-
Intermolecular Interactions: In the crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde , molecules are linked by N—H⋯O hydrogen bonds to form centrosymmetric dimers.[7] The iodine atom can also participate in halogen bonding, a non-covalent interaction that can play a significant role in crystal engineering and molecular recognition. For methyl 1H-pyrrole-2-carboxylate , adjacent molecules are also linked by pairs of O—H⋯O hydrogen bonds to form inversion dimers, which are further connected by N—H⋯O hydrogen bonds into chains.[8]
-
Planarity: The pyrrole ring in both structures is expected to be largely planar. The planarity of the pyrrole ring and its carboxyl substituent in methyl 1H-pyrrole-2-carboxylate is close, with a small dihedral angle between the planes.[8] The planarity of the molecule in 4-iodo-1H-pyrrole-2-carbaldehyde is also a notable feature.[7] The degree of planarity can be crucial for π-stacking interactions, which are important for the stability of crystal lattices and for interactions with biological macromolecules.
Conclusion: Implications for Drug Design
This comparative analysis underscores the profound impact of substituents on the crystal packing and intermolecular interactions of pyrrole derivatives. The introduction of an iodine atom not only alters the steric and electronic properties of the molecule but also introduces the possibility of halogen bonding, which can be exploited in the design of compounds with specific binding affinities.
The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the optimization of lead compounds.
-
Rational Drug Design: Designing molecules with improved binding affinity and selectivity for their biological targets.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.
While the crystal structure of methyl 5-iodo-1H-pyrrole-2-carboxylate remains to be determined, the insights gained from its structural analogues provide a solid foundation for future research and development in this important class of heterocyclic compounds.
References
-
A diagram of the single-crystal X-ray diffraction experiment under an... - ResearchGate. (URL: [Link])
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])
-
Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Paal–Knorr synthesis - Wikipedia. (URL: [Link])
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. (URL: [Link])
-
Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
7.3: X-ray Crystallography - Chemistry LibreTexts. (URL: [Link])
-
X-ray Diffraction and Characterisation of Materials. (URL: [Link])
-
Recent Advancements in Pyrrole Synthesis - PMC - NIH. (URL: [Link])
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1H-Pyrrole-2-carboxylic acid - PMC - NIH. (URL: [Link])
-
4-Iodo-1 H -pyrrole-2-carbaldehyde | Request PDF - ResearchGate. (URL: [Link])
-
Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N-Polyaromatic β-Lactams - MDPI. (URL: [Link])
-
One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents - PMC. (URL: [Link])
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Methyl pyrrole-2-carboxylate - the NIST WebBook. (URL: [Link])
-
Methyl 1H-Pyrrole-2-Carboxylate CAS 1193-62-0. (URL: [Link])
-
Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
(PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - ResearchGate. (URL: [Link])
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. (URL: [Link])
-
ethyl 3,4-dibromo-1H-pyrrole-2-carboxylate | C7H7Br2NO2 | CID 19787064 - PubChem. (URL: [Link])
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Methyl 1h-pyrrole-2-carboxylate (C6H7NO2) [pubchemlite.lcsb.uni.lu]
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Safety Operating Guide
Chemical Profiling & The Mechanistic Rationale for Segregation
Operational Guide: Proper Disposal Procedures for Methyl 5-iodo-1H-pyrrole-2-carboxylate
Methyl 5-iodo-1H-pyrrole-2-carboxylate is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, from an operational and environmental health perspective, the presence of the iodine substituent fundamentally dictates its end-of-life management. It must be strictly classified and managed as Halogenated Organic Waste .
Expertise & Experience Insight: Why is the segregation of iodinated compounds from standard organic waste so critical? When halogenated compounds are thermally destroyed, they do not cleanly combust into simple carbon dioxide and water. The iodine atom leads to the formation of hydrogen iodide (HI) gas or elemental iodine vapors. Consequently, environmental regulations mandate that halogenated wastes undergo specialized high-temperature incineration (such as liquid injection or rotary kiln systems) equipped with caustic scrubbing systems to neutralize these corrosive, acidic byproducts[1].
Furthermore, mixing halogenated waste (like our iodo-pyrrole solutions) with non-halogenated solvents renders the entire waste stream ineligible for economical solvent recovery. This cross-contamination effectively doubles the disposal cost for the facility and increases the environmental burden[2],[3].
Step-by-Step Disposal Protocol
Every protocol below is designed as a self-validating system to ensure compliance, safety, and operational integrity.
Phase 1: Point-of-Generation Triage
-
Step 1.1: Assess the Physical State. Determine if the waste is a pure solid powder, a contaminated consumable (e.g., weighing paper, pipette tips), or dissolved in a reaction solvent (e.g., DCM, Ethyl Acetate).
-
Step 1.2: Solid/Consumable Waste Routing. Place solid residues and contaminated labware into a disposable, non-leaking, puncture-resistant container. Label explicitly as "Hazardous Waste - Solid Halogenated Organic (Contains Iodine)".
-
Step 1.3: Liquid/Solution Waste Routing. Direct any solvent solutions containing the compound to the designated Halogenated Solvent waste carboy. Never pour these solutions down the drain[4].
Phase 2: Containerization Logistics
-
Step 2.1: Material Selection. Use High-Density Polyethylene (HDPE) containers (typically 20L white or translucent carboys provided by your EHS department)[2].
-
Step 2.2: The "No Metal" Rule. Never use metal safety cans for halogenated waste. Over time, trace moisture causes halogenated organics to dissociate, generating hydrohalic acids (such as HI or HCl) that will rapidly corrode metal containers, leading to catastrophic leaks and exposure risks[5].
Phase 3: Satellite Accumulation Area (SAA) Management
-
Step 3.1: Regulatory Storage. Store the container in a designated SAA at or near the point of generation. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, containers must remain tightly closed at all times except when actively adding or removing waste[3].
-
Step 3.2: Secondary Containment. Place the HDPE carboy in a secondary containment tray compatible with organic solvents to capture any accidental spills.
Phase 4: EHS Transfer & Manifesting
-
Step 4.1: Pickup Scheduling. Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity. Ensure compliance with regulatory time limits (e.g., 90 days for Large Quantity Generators, or up to 12 months for eligible academic entities operating under EPA Subpart K)[6].
Quantitative Logistics & Compatibility Data
| Waste Stream Category | Approved Container Material | Strictly Prohibited Containers | Primary Incompatibilities | Ultimate Disposal Method |
| Solid Residue / Consumables | Polyethylene (PE) / Polypropylene (PP) jars | Unlined Metal Cans | Strong Oxidizers, Active Metals | Rotary Kiln Incineration[1] |
| Liquid Solutions (Halogenated) | High-Density Polyethylene (HDPE) carboys (e.g., 20L) | Metal Safety Cans[5] | Non-halogenated solvents, Bases | Liquid Injection Incineration w/ Caustic Scrubbing[1] |
Operational Workflow: Halogenated Waste Routing
Decision tree for the segregation, containerization, and disposal of iodinated pyrrole waste.
References
-
Halogenated Solvents Waste Procedures Source: Washington State University (wsu.edu) URL:[Link]
-
Hazardous Waste Reduction - Environmental Health and Safety Source: Oregon State University (oregonstate.edu) URL:[Link]
-
Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental (allsource-environmental.com) URL:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (epa.gov) URL:[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (epa.gov) URL:[Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 5-iodo-1H-pyrrole-2-carboxylate
[1]
Part 1: Executive Safety Summary
Target Compound: Methyl 5-iodo-1H-pyrrole-2-carboxylate Physical State: Solid (typically off-white to tan powder) Primary Hazard Class: Irritant / Potential Acute Toxin / Photosensitive Critical Storage: 2–8°C (or -20°C for long term), under inert gas, strictly protected from light .[1]
🚨 Immediate Action Required
Do not treat this compound as a generic organic solid. The presence of the iodine atom on the electron-rich pyrrole ring introduces photochemical lability (risk of radical formation) and enhanced biological activity .[1]
Core Safety Directive:
-
Zero Skin Contact: Halogenated pyrroles can be potent sensitizers.
-
Inhalation Control: All solid handling must occur inside a certified fume hood.
-
Light Exclusion: Amber glassware or foil wrapping is mandatory during all phases of handling.
Part 2: Physicochemical Context & Hazard Analysis
To select the correct PPE, one must understand the mechanism of the hazard.
The Iodine Factor (Lability & Toxicity)
Unlike chloro- or fluoro-analogs, the C-I bond is weaker.[1] Exposure to UV/visible light can homolyze this bond, generating iodine radicals and free iodine (
-
Safety Implication: Decomposed material is more toxic and corrosive than the parent compound. If the solid appears dark brown/purple, it has degraded; handle with elevated caution as free iodine is a respiratory irritant.
The Pyrrole Core (Permeation)
Pyrroles are electron-rich aromatic systems.[1]
-
Safety Implication: They possess lipophilic character, facilitating skin absorption. Once absorbed, halogenated pyrroles can act as alkylating agents or haptens, leading to severe dermatitis or systemic toxicity.
GHS Hazard Classification (Conservative Approach)
While specific data for this intermediate may vary by vendor, treat according to the "High-Hazard Analog" principle:
Part 3: Tiered PPE Strategy
We do not use a "one size fits all" approach. PPE is selected based on the Energy of the Operation (potential for dispersal).
Table 1: PPE Selection Matrix
| Protection Zone | Standard Operation (Weighing <1g, Closed Transfer) | High-Energy Operation (Scale-up >1g, Spillage Cleanup, Open Flask) | Technical Justification |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 (if hood failure risk exists) | Prevents inhalation of fine dusts which are potent respiratory irritants. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Standard safety glasses fail to seal against airborne micro-particulates. |
| Dermal (Hand) | Double Nitrile (4 mil inner / 5 mil outer) | Double Nitrile (Long cuff outer) | Iodine compounds can stain and permeate. The outer glove is sacrificial. |
| Dermal (Body) | Lab Coat (Cotton/Poly), Closed-toe shoes | Chemical Resistant Apron (Tyvek/PVC) | Prevents accumulation of dust on personal clothing which tracks hazards home. |
Part 4: Operational Protocol (Step-by-Step)
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack amber glassware), the process stops .
Phase 1: Preparation & Weighing
-
Decontamination Zone: Clear the fume hood. Lay down a fresh absorbent mat (pig mat) to capture any stray particles.
-
Light Protection: Ensure the balance is shielded from direct sunlight. Have aluminum foil ready.
-
Glove Check: Don inner nitrile gloves (white/blue). Don outer nitrile gloves (different color, e.g., purple/black) to visualize tears immediately.
-
Transfer:
-
Open the source container only inside the hood.
-
Use a disposable anti-static spatula.
-
Crucial: Immediately re-cap the source container after removing the aliquot to minimize moisture/light exposure.
-
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent (e.g., DCM, THF) to the solid gently down the side of the flask to avoid lofting dust.
-
Inerting: Methyl 5-iodo-1H-pyrrole-2-carboxylate is sensitive to oxidation.[1] Purge the headspace with Nitrogen or Argon immediately.
-
Shielding: Wrap the reaction flask in aluminum foil.
Phase 3: Cleanup & Decontamination
-
The "Dirty" Glove: Remove the outer glove inside the fume hood.
-
The Wipe: Use a solvent-soaked Kimwipe (Acetone/Ethanol) to wipe down the balance, spatula, and work surface.
-
The Check: Inspect the wipe for brown/purple discoloration (indicates iodine release). If present, repeat the wipe.
-
Disposal: The wipe and outer gloves go into Solid Hazardous Waste .
Part 5: Decontamination & Disposal[6]
Table 2: Waste Stream Management
| Waste Type | Segregation Protocol | Critical Hazard Note |
| Solid Waste | Halogenated Solid Waste | Do not mix with generic trash.[1] Label clearly: "Halogenated Organic Solid (Iodine)." |
| Liquid Waste | Halogenated Organic Solvent | Do not mix with aqueous waste or oxidizers (e.g., Nitric Acid) to prevent iodine gas evolution. |
| Glassware | Rinse 3x with Acetone | Collect rinsate as halogenated waste. Only then wash with detergent. |
Part 6: Emergency Response
Spill Response (Solid)
-
Stop: Do not sweep dry. This lofts the irritant dust.
-
Isolate: Close the fume hood sash completely.
-
Wetting: Gently mist the spill with a compatible solvent (e.g., Ethanol) using a wash bottle to dampen the powder.
-
Scoop: Use a disposable scoop or damp paper towels to collect the wet solid.
-
Clean: Wipe the area with 10% Sodium Thiosulfate solution (neutralizes free Iodine) followed by water.
Exposure Response[2][4][7][8][9]
-
Skin: Wash immediately with soap and water for 15 minutes. If skin turns yellow/brown (iodine stain), use a mild reducing agent (Vitamin C solution) if available, then seek medical attention.
-
Eyes: Flush for 15 minutes.[3][4] Do not rub. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Part 7: Visual Workflows & Logic
Diagram 1: Risk Assessment Logic (PPE Selection)
Caption: Decision logic for selecting appropriate PPE based on operational scale and intrinsic chemical hazards.
Diagram 2: Operational Workflow (Cradle-to-Grave)
Caption: Step-by-step operational workflow ensuring safety from preparation to final disposal.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 5-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 12909452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
